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Foundational

In Vitro Mechanism of Action: The N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Pharmacophore

A Technical Whitepaper for Drug Development Professionals Executive Summary The compound N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (CAS 1279206-89-1) is rarely deployed as a standalone therapeutic; rather, i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The compound N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (CAS 1279206-89-1) is rarely deployed as a standalone therapeutic; rather, it represents a highly privileged, rationally designed pharmacophore in modern medicinal chemistry. This specific structural assembly—a 2-morpholinopyrimidine core linked via a methyl bridge to a cyclopropylamine—serves as a critical target-engagement moiety in the development of potent kinase inhibitors and targeted protein degraders (PROTACs).

This whitepaper provides an in-depth mechanistic analysis of how this moiety functions in vitro, detailing its structural causality in target binding, its modulation of oncogenic and inflammatory signaling pathways, and the self-validating experimental protocols required to quantify its efficacy.

Structural Causality and Binding Mechanics

The efficacy of the N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine scaffold is driven by the distinct, synergistic roles of its two primary functional groups:

The 2-Morpholinopyrimidine Core: ATP-Competitive Hinge Binding

In in vitro biochemical environments, the 2-morpholinopyrimidine substructure acts as a potent ATP-competitive anchor within the kinase domain 1.

  • Hydrogen Bonding: The N1 or N3 nitrogen of the pyrimidine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα or Met109 in IRAK4) 2.

  • Solvation Energy: The morpholine oxygen projects toward the solvent-exposed front of the ATP pocket. This specific orientation drastically improves the aqueous solubility of the molecule, preventing aggregation in in vitro assays and optimizing the physicochemical profile (lowering logP) without sacrificing binding affinity.

The Cyclopropylamine Vector: Steric Constraint and PROTAC Linkage

The (cyclopropylamino)methyl group provides a highly tunable vector:

  • Entropic Advantage: The rigid cyclopropyl ring restricts conformational entropy compared to linear alkyl chains. It is uniquely sized to occupy small, hydrophobic specificity pockets (such as the ribose-binding pocket) while avoiding the metabolic liabilities (e.g., CYP450-mediated oxidative dealkylation) associated with larger alicyclic groups.

  • Solvent-Front Extension: The secondary amine serves as an ideal synthetic handle. In the design of IRAK4 PROTACs, this amine projects out of the kinase pocket, allowing for the attachment of PEG or alkyl linkers to E3 ligase ligands (e.g., Cereblon or VHL binders) without disrupting the primary kinase hinge interaction 3.

In Vitro Signaling Pathway Modulation

When integrated into a mature inhibitor, this pharmacophore disrupts critical signaling cascades. In PI3K signaling, it prevents the phosphorylation of PIP2 to PIP3, halting downstream Akt activation. In immune signaling, it targets IRAK4, blocking the downstream phosphorylation events required for NF-κB nuclear translocation and subsequent pro-inflammatory cytokine release. It has also shown utility in allosteric modulation of mPGES-1, reducing PGE2 synthesis in inflammatory models 4.

Pathway Receptor Receptor Tyrosine Kinase / TLR TargetKinase Target Kinase (e.g., PI3K, IRAK4) Receptor->TargetKinase Activation Effectors Downstream Effectors (Akt, NF-κB) TargetKinase->Effectors Phosphorylation Inhibitor N-((2-Morpholinopyrimidin-5-yl)methyl) cyclopropanamine Scaffold Inhibitor->TargetKinase ATP-Competitive Hinge Binding Outcome Cell Proliferation & Inflammation Effectors->Outcome Gene Transcription

Caption: Inhibition of PI3K/IRAK4 signaling cascades by the morpholinopyrimidine scaffold.

Quantitative Data Presentation

The table below summarizes representative in vitro profiling data for mature molecules utilizing this specific scaffold against primary targets.

Target EnzymeAssay MethodologyPrimary Binding InteractionTypical IC₅₀ Range
PI3Kα TR-FRET BiochemicalVal851 (Hinge Region)1.5 – 45 nM
IRAK4 LANCE Ultra TR-FRETMet109 (Hinge Region)5.0 – 80 nM
mPGES-1 PGE2 HTRF CellularAllosteric / Active Site150 – 500 nM

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the mechanism of action in vitro, scientists must employ orthogonal biochemical and cellular assays. The following protocols are engineered as self-validating systems to ensure data trustworthiness.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly preferred over standard luminescence assays for this scaffold. Pyrimidine derivatives often exhibit inherent auto-fluorescence; the time-delay in TR-FRET eliminates this background noise, ensuring the signal is solely derived from target engagement.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the scaffold-derived compound in 100% DMSO. Perform a 3-fold serial dilution in a 384-well plate to generate an 11-point concentration curve. Self-Validation: Always include a DMSO-only well as a negative control (0% inhibition) and 1 µM Staurosporine as a positive control (100% inhibition).

  • Kinase Reaction Mixture: Dilute recombinant target kinase (e.g., IRAK4) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP Addition: Add ATP to the reaction. Causality: The ATP concentration must be set exactly at the enzyme's apparent Km​ (e.g., 10 µM for IRAK4). This balances the assay's sensitivity to ATP-competitive inhibitors while maintaining a robust dynamic window. Incubate at 25°C for 60 minutes.

  • Detection Reagents: Add the TR-FRET detection mix containing a Europium (Eu)-labeled anti-phospho antibody and an APC-labeled tracer. Incubate for 30 minutes in the dark.

  • Readout & Analysis: Read the plate on a microplate reader (e.g., PHERAstar) using excitation at 340 nm and dual emission at 615 nm (Eu) and 665 nm (APC). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model based on the 665/615 nm emission ratio.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Incubation (Target + Scaffold + ATP) Step1->Step2 Step3 3. TR-FRET Reagent Addition (Eu-Antibody + Tracer) Step2->Step3 Step4 4. Signal Detection (Microplate Reader 615/665 nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Caption: Step-by-step TR-FRET biochemical assay workflow for determining kinase IC50.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality: Biochemical assays do not account for cellular permeability or the competition against high intracellular ATP concentrations (typically 1–5 mM). The NanoBRET assay is deployed to confirm that the morpholinopyrimidine scaffold successfully penetrates the lipid bilayer and displaces a fluorescent tracer from the target kinase in a live-cell environment.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-IRAK4).

  • Plating: Seed the transfected cells into a 384-well white tissue culture plate at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Tracer & Compound Addition: Add the target-specific NanoBRET fluorescent tracer (at its predetermined Kd​ ) and the serially diluted scaffold compound. Incubate for 2 hours. Causality: The 2-hour incubation allows the compound to reach equilibrium across the cell membrane and within the intracellular kinase pocket.

  • Substrate Addition: Add the NanoBRET Nano-Glo substrate.

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm). A decrease in the BRET ratio (618/460) confirms that the compound has successfully penetrated the cell and competitively displaced the tracer from the kinase hinge region.

References

  • WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides.Google Patents.
  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.Google Patents.
  • Selective and potent small-molecule inhibitors of PI3Ks. Ovid. URL:[Link]

  • WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS.Google Patents.

Sources

Exploratory

Analytical Whitepaper: 1H and 13C NMR Spectral Elucidation of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Executive Summary & Chemical Context N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (CAS: 1279206-89-1) is a highly specialized heterocyclic intermediate prominently utilized in the synthesis of triazolone-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (CAS: 1279206-89-1) is a highly specialized heterocyclic intermediate prominently utilized in the synthesis of triazolone-based microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors[1]. These inhibitors are critical in the pharmacological modulation of the arachidonic acid pathway, offering targeted anti-inflammatory and analgesic therapies without the gastrointestinal liabilities of traditional non-steroidal anti-inflammatory drugs (NSAIDs)[2].

Because this molecule serves as a critical building block in multistep drug development workflows[3], accurate structural characterization is paramount to ensure the fidelity of downstream coupling reactions. This technical guide provides a comprehensive, first-principles analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, explaining the fundamental causality behind its chemical shifts and outlining a self-validating protocol for empirical acquisition[4].

Structural Anatomy and Chemical Environment Causality

To accurately predict and assign the NMR spectra of this compound, we must first deconstruct the molecule into three distinct electronic domains. Understanding the causality behind these environments prevents misassignment of complex multiplets.

  • The Pyrimidine Core: Pyrimidine is a highly electron-deficient diazine ring. However, the presence of the morpholine group at the C2 position introduces a competing mesomeric electron-donating effect (+M). This electron density is pushed into the ring, partially offsetting the strong inductive electron-withdrawing effect (-I) of the two pyrimidine nitrogens.

  • The Morpholine Ring: This saturated oxazine system is locked in a chair conformation. The relative electronegativity of the oxygen (3.44) and nitrogen (3.04) atoms strictly dictates the deshielding magnitude of their respective adjacent methylene protons.

  • The Cyclopropylamine Moiety: The highly strained three-membered ring exhibits unique diamagnetic anisotropy. The sp3 carbons in the cyclopropyl ring possess unusually high s-character (approaching sp2 ), which paradoxically shields the ring protons, driving their chemical shifts significantly upfield into a distinct spectral window.

1 H NMR Spectral Data & Causality

The 1 H NMR spectrum is characterized by distinct regions corresponding to the aromatic core, the heteroatom-adjacent aliphatics, and the highly shielded cyclopropyl ring.

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Pyrimidine H4, H6 8.25s2H-Aromatic CH
Morpholine O-CH 2​ 3.78t4H4.8Ether CH 2​
Pyrimidine-CH 2​ -N 3.72s2H-Benzylic CH 2​
Morpholine N-CH 2​ 3.70t4H4.8Amine CH 2​
Cyclopropyl CH 2.15tt1H6.5, 3.5Methine CH
Amine NH 1.80br s1H-Secondary amine
Cyclopropyl CH 2​ 0.45 - 0.35m4H-Ring CH 2​
Mechanistic Assignment Insights:
  • Pyrimidine H4/H6 (δ 8.25): The symmetry of the molecule renders the protons at C4 and C6 chemically and magnetically equivalent, resulting in a sharp singlet integrating to 2H. Despite the +M effect of the morpholine nitrogen, the intrinsic electron-withdrawing nature of the pyrimidine ring leaves these protons highly deshielded.

  • Morpholine Protons (δ 3.78 vs. 3.70): The O-CH 2​ protons are slightly more deshielded than the N-CH 2​ protons due to oxygen's higher electronegativity. In high-resolution spectra, these appear as finely resolved triplets.

  • Cyclopropyl Protons (δ 2.15, 0.45-0.35): The methine proton (CH) is deshielded by the adjacent amine, appearing as a triplet of triplets due to coupling with the four ring protons. The ring CH 2​ protons appear highly shielded (δ 0.45-0.35) due to the diamagnetic anisotropic cone generated by the strained C-C bonds.

13 C NMR Spectral Data & Causality

The 13 C NMR spectrum relies on composite pulse decoupling to yield sharp singlets for each unique carbon environment.

Table 2: Predicted 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)TypeAssignment
Pyrimidine C2 161.5CqN-C=N (Highly deshielded)
Pyrimidine C4, C6 157.5CHAromatic CH
Pyrimidine C5 122.0CqAromatic C-CH 2​
Morpholine O-CH 2​ 66.8CH 2​ Ether CH 2​
Pyrimidine-CH 2​ -N 50.2CH 2​ Benzylic CH 2​
Morpholine N-CH 2​ 44.2CH 2​ Amine CH 2​
Cyclopropyl CH 30.5CHMethine CH
Cyclopropyl CH 2​ 6.2CH 2​ Ring CH 2​ (Highly shielded)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system. Every step includes an internal check to verify data integrity[4].

Step-by-Step Methodology
  • Sample Preparation & Solvent Causality: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected over protic solvents or DMSO-d 6​ to prevent the rapid chemical exchange of the secondary amine proton (-NH-) with deuterium, allowing for its observation (albeit as a broad singlet due to quadrupolar relaxation from the 14 N nucleus).

  • Probe Tuning and Matching: Insert the sample and perform automated or manual tuning and matching of the probe to the specific impedance of the sample.

    • Self-Validation: A properly tuned probe ensures maximum signal-to-noise ratio (SNR) and accurate 90° pulse calibration.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Shim the magnetic field (Z1-Z4 gradients) until the lock level is maximized and stable.

    • Self-Validation: The residual CHCl 3​ peak must have a line width at half height (FWHM) of < 1.0 Hz.

  • 1D Acquisition: Acquire the 1 H spectrum using a standard 30° pulse program (e.g., zg30) with 16 scans. Acquire the 13 C spectrum using composite pulse decoupling (e.g., zgpg30) to remove C-H scalar coupling, utilizing 512–1024 scans depending on concentration.

  • Internal Referencing: Calibrate the chemical shift axis by setting the TMS peak strictly to 0.00 ppm, or the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

NMR_Workflow N1 1. Sample Preparation Dissolve 20 mg in 0.6 mL CDCl3 (Internal Standard: TMS) N2 2. Probe Optimization Lock, Shim (Z1-Z4), and Tune/Match (Ensures B0 field homogeneity) N1->N2 N3 3. 1D Acquisition 1H (zg30) & 13C (zgpg30) (Self-validating via solvent residual peak) N2->N3 N4 4. 2D Correlation HSQC (1J) & HMBC (3J) (Maps logical atom connectivity) N3->N4 N5 5. Data Processing Fourier Transform & Phase Correction (Baseline flattening for integration) N4->N5

Fig 1: Self-validating experimental workflow for NMR acquisition and spectral processing.

2D NMR Logical Relationships (Connectivity Validation)

To definitively prove the structure, 2D NMR experiments are required to map the logical relationships between the isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH​ bonds. This will definitively link the highly shielded protons at δ 0.45 to the carbon at δ 6.2, confirming the cyclopropyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range 2JCH​ and 3JCH​ couplings. The benzylic protons (δ 3.72) will show a strong 3J correlation to the pyrimidine C4/C6 carbons (δ 157.5) and the cyclopropyl methine carbon (δ 30.5), physically bridging the three domains of the molecule.

NMR_Correlations cluster_0 Pyrimidine Core cluster_1 Linker cluster_2 Cyclopropyl C_Pyr C4/C6 δ 157.5 H_Pyr H4/H6 δ 8.25 H_Pyr->C_Pyr HSQC (1J) C_CH2 CH2 δ 50.2 H_Pyr->C_CH2 HMBC (3J) H_CH2 CH2 δ 3.72 H_CH2->C_Pyr HMBC (3J) H_CH2->C_CH2 HSQC (1J) C_CH CH δ 30.5 H_CH2->C_CH HMBC (3J) H_CH CH δ 2.15 H_CH->C_CH2 HMBC (3J) H_CH->C_CH HSQC (1J)

Fig 2: Key 1J (HSQC) and 3J (HMBC) 2D NMR logical correlations for structural validation.

References

  • Title: US10821100B2 - Triazolone compounds as mPGES-1 inhibitors Source: Google Patents URL
  • Title: WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS Source: Google Patents URL
  • Title: Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis Source: PMC (National Institutes of Health) URL: [Link]

Sources

Foundational

The Pharmacokinetic Profile of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Navigating the DMPK Landscape of Novel Kinase Inhibitors The N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine scaffold represents a promising chemotype in modern drug discovery, particularly in the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the DMPK Landscape of Novel Kinase Inhibitors

The N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine scaffold represents a promising chemotype in modern drug discovery, particularly in the realm of kinase inhibitors targeting pathways like PI3K/Akt/mTOR. The morpholinopyrimidine core is a well-established pharmacophore, while the N-cyclopropylmethylamine moiety offers a unique combination of rigidity and physicochemical properties that can be exploited to fine-tune potency, selectivity, and pharmacokinetic (PK) parameters.[1][2] This technical guide provides an in-depth exploration of the key pharmacokinetic considerations for this class of compounds, offering a framework for researchers and drug development professionals to design and interpret studies that will effectively characterize their absorption, distribution, metabolism, and excretion (ADME) profiles.

The Structural Blueprint: Implications for Pharmacokinetics

The N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine core is a composite of three key structural motifs, each with distinct implications for the molecule's pharmacokinetic behavior:

  • The Morpholinopyrimidine Core: This bicyclic system is a common feature in many kinase inhibitors. The morpholine ring generally enhances aqueous solubility and can form critical hydrogen bonds with its target.[1] From a metabolic standpoint, the morpholine ring can be a site of oxidation.[3]

  • The Pyrimidine Ring: As a nitrogenous heterocycle, the pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry.[4] It can be susceptible to various metabolic transformations.

  • The N-Cyclopropylmethylamine Linker: The cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability by protecting adjacent positions from oxidative metabolism.[2][5] However, the N-cyclopropylamine moiety itself can be a substrate for cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO), potentially leading to N-dealkylation or other biotransformations.[6]

Understanding the interplay of these structural features is paramount to predicting and optimizing the pharmacokinetic properties of new derivatives.

Absorption: From Administration to Systemic Circulation

The journey of a drug from its point of administration into the bloodstream is a critical determinant of its efficacy. For orally administered N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine derivatives, several factors will govern their absorption.

Physicochemical Properties and Oral Bioavailability

Computational predictions for similar scaffolds, such as cyclopropylamine-containing cyanopyrimidines, suggest the potential for appropriate aqueous solubility and high gastrointestinal absorption.[3] The morpholine moiety is often incorporated to improve solubility and other physicochemical properties.[3] Generally, for kinase inhibitors, a balance of lipophilicity (logP/logD) and aqueous solubility is sought to ensure adequate permeability across the gut wall without compromising formulation.

Experimental Assessment of Oral Absorption

A standard approach to characterizing oral absorption involves in vivo pharmacokinetic studies in preclinical species such as mice or rats.

Experimental Protocol: Oral Bioavailability Study in Mice

  • Compound Formulation: Prepare a formulation of the test compound suitable for oral gavage (e.g., a solution in a vehicle like 0.5% methylcellulose).

  • Dosing: Administer a single oral dose (e.g., 10 mg/kg) to a cohort of fasted mice. A parallel cohort receives an intravenous dose (e.g., 1-2 mg/kg) to determine absolute bioavailability.[7]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein or retro-orbital sinus).[8]

  • Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.[9]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability (F%), using non-compartmental analysis software.[10]

Distribution: Reaching the Target

Once in systemic circulation, the drug distributes into various tissues and organs. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution.

For kinase inhibitors, achieving sufficient exposure at the tumor site is critical for efficacy. High plasma protein binding can limit the amount of free drug available to distribute into tissues. Conversely, extensive sequestration into tissues can lead to a high Vd and potentially longer half-life, but may also increase the risk of off-target toxicities.[10]

Metabolism: Biotransformation and Clearance

Metabolism is a primary driver of drug clearance and can significantly impact a compound's half-life and potential for drug-drug interactions. For N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine derivatives, metabolism is likely to occur at several positions.

Key Metabolic Pathways

Based on the core structure, the following metabolic pathways are anticipated:

  • Oxidation of the Morpholine Ring: This is a common metabolic pathway for morpholine-containing drugs.[3]

  • Hydroxylation of the Pyrimidine Ring: Aromatic hydroxylation is a common metabolic transformation.

  • N-dealkylation of the Cyclopropylamine Moiety: The N-cyclopropyl group can be cleaved by CYP enzymes or MAO.[6]

  • Oxidation of the Cyclopropyl Ring: While generally more stable than alkyl chains, the cyclopropyl ring can undergo oxidation, especially when activated by an adjacent amine.[5]

Diagram: Potential Metabolic Pathways

Parent N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Derivative M1 Morpholine Ring Oxidation Parent->M1 CYP450 M2 Pyrimidine Ring Hydroxylation Parent->M2 CYP450 M3 N-dealkylation Parent->M3 CYP450, MAO M4 Cyclopropyl Ring Oxidation Parent->M4 CYP450

Caption: Potential metabolic pathways for N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine derivatives.

In Vitro Assessment of Metabolic Stability

The intrinsic clearance (CLint) of a compound, a measure of its metabolic stability, can be determined using in vitro systems like liver microsomes or hepatocytes.[11][12]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing the test compound (at a final concentration of, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.[13]

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[13]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2), from which the intrinsic clearance (CLint) can be derived.[11]

Diagram: In Vitro Metabolic Stability Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Microsomes Microsomes->Incubate NADPH NADPH NADPH->Incubate Quench Quench Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Centrifuge->LCMS Calculate Calculate t1/2 and CLint LCMS->Calculate

Caption: Workflow for determining in vitro metabolic stability.

Excretion: The Final Exit

The primary routes of excretion for small molecule drugs and their metabolites are renal (urine) and fecal (bile). The physicochemical properties of the parent drug and its metabolites will largely determine the predominant route of excretion. More polar metabolites are typically excreted renally.

Integrated Pharmacokinetic Profile: A Representative Example

While specific pharmacokinetic data for a series of N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine derivatives is not publicly available, we can extrapolate from closely related structures, such as the PI3K inhibitor KA2237, which also contains a morpholinopyrimidine core.[14][15] The following table presents a hypothetical but representative pharmacokinetic profile for a lead compound from this class, based on typical values observed for similar oral kinase inhibitors.

ParameterUnitRepresentative ValueSignificance
Cmax (Maximum Concentration)ng/mL500 - 1500Indicates the peak plasma concentration achieved after a dose.[10]
Tmax (Time to Cmax)h1 - 4Time at which the peak concentration is reached.[10]
AUC (Area Under the Curve)ng*h/mL2000 - 8000Represents the total drug exposure over time.[10]
t1/2 (Half-life)h8 - 24The time required for the drug concentration to decrease by half.[10]
CL (Clearance)L/h/kg0.5 - 2.0The rate at which the drug is removed from the body.[10]
Vd (Volume of Distribution)L/kg1 - 5Indicates the extent of drug distribution into tissues.[10]
F% (Oral Bioavailability)%30 - 70The fraction of the oral dose that reaches systemic circulation.[7]

Disclaimer: The values in this table are illustrative and based on data from structurally related compounds. Actual values for specific derivatives will need to be determined experimentally.

Bioanalytical Methodology: Accurate Quantification is Key

Robust bioanalytical methods are essential for accurately quantifying drug concentrations in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][16]

Protocol Outline: LC-MS/MS Quantification in Plasma

  • Sample Preparation: Extract the drug and an internal standard from the plasma matrix. Protein precipitation is a common and straightforward method, though solid-phase extraction may be required for higher sensitivity.[17][18]

  • Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column) to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent drug and its internal standard.

  • Method Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

The N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine scaffold holds significant promise for the development of novel therapeutics. A thorough understanding and early characterization of the pharmacokinetic properties of derivatives are critical for successful lead optimization and clinical candidate selection. By employing the experimental and analytical strategies outlined in this guide, researchers can build a comprehensive ADME profile, enabling data-driven decisions to advance compounds with favorable drug-like properties. Future work should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the design of next-generation derivatives with optimized pharmacokinetic profiles.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.).
  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.).
  • Dow, J., Trevitt, G., Bone, E., Haque, K., & Nastoupil, L. J. (2023). Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K-β and PI3K-δ, in Patients: A First-in-Human Study Using PK Modelling to Predict Drug Concentrations During Dose Escalation. Journal of Pharmacy and Pharmacology Research, 6, 28-38.
  • Synthesis and ADME study of p-38 kinase inhibitor 116 and its BCP... (n.d.).
  • Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K- β and. (2023, March 31). Fortune Journals.
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). PMC.
  • A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. (n.d.). PMC.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-362.
  • Metabolism of cyclopropyl groups. (2021, September 24). Hypha Discovery Blogs.
  • Phase I safety and pharmacokinetic study of the PI3K/mTOR inhibitor SAR245409 (XL765) in combination with erlotinib in patients with advanced solid tumors. (2014, March 15). PubMed.
  • Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. (2023, August 18). PMC.
  • In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Recent advances in sample preparation techniques for effective bioanalytical methods. (n.d.). John Wiley & Sons, Ltd.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020, September 14). IntechOpen.
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  • Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. (2001, January 17). PubMed.
  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. (2013, March 14). PubMed.
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Exploratory

Analytical Characterization and Mass Determination of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Executive Summary In modern drug discovery, the precise analytical characterization of synthesized intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable prerequisite. N-((2-Morpholinopyrimidin-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise analytical characterization of synthesized intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable prerequisite. N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a highly specialized chemical entity. Its structural core—a 2-morpholinopyrimidine scaffold—is a privileged pharmacophore frequently deployed as a hinge-binding motif in the design of potent kinase inhibitors, including those targeting PI3K, p38 MAPK, and PIM kinases[1][2].

This technical whitepaper provides an in-depth deconstruction of this molecule, detailing the theoretical derivation of its molecular weight and exact mass. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to empirically verify its structural identity with sub-2 ppm mass accuracy, a critical threshold for eliminating false positives in pharmaceutical development[3][4].

Part 1: De Novo Structural Deconstruction & Theoretical Mass

To accurately determine the mass properties of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, we must first parse its structural components into an exact chemical formula. The molecule is constructed from three primary domains:

  • The Pyrimidine Core ( C4​H2​N2​ ) : Substituted at the 2- and 5-positions, this heteroaromatic ring serves as the central scaffold, facilitating critical hydrogen bonding with the kinase hinge region[2].

  • The Morpholino Substituent ( C4​H8​NO ) : Attached at the C2 position, this moiety enhances aqueous solubility while projecting into the solvent-exposed region of the target protein.

  • The Methylcyclopropanamine Group ( C4​H8​N ) : Attached at the C5 position, the methylene linker provides conformational flexibility, while the cyclopropyl ring imparts metabolic stability and lipophilicity against cytochrome P450-mediated degradation.

Summing these components yields the empirical formula: C12​H18​N4​O .

Pharmacophore Core N-((2-Morpholinopyrimidin- 5-yl)methyl)cyclopropanamine C12H18N4O Pyrimidine Pyrimidine Core (Kinase Hinge Binder) Core->Pyrimidine Morpholine Morpholine Ring (Solubility & Hinge H-Bonding) Pyrimidine->Morpholine C2 Position Linker Methyl Linker (Conformational Flexibility) Pyrimidine->Linker C5 Position Cyclopropyl Cyclopropanamine (Metabolic Stability & Lipophilicity) Linker->Cyclopropyl N-Alkylation

Figure 1: Structural deconstruction and pharmacophore logic of the target molecule.

Theoretical Mass Calculations

In mass spectrometry and synthetic chemistry, distinguishing between the Average Molecular Weight (calculated using standard atomic weights reflecting natural isotopic abundance) and the Monoisotopic Exact Mass (calculated using the mass of the most abundant isotope of each element) is critical[5].

Average Molecular Weight: ~234.303 g/mol Monoisotopic Exact Mass: 234.148061 Da

Table 1: Monoisotopic Exact Mass Derivation
ElementAtom CountMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon (C)1212.000000144.000000
Hydrogen (H)181.00782518.140850
Nitrogen (N)414.00307456.012296
Oxygen (O)115.99491515.994915
Total Exact Mass (M) 234.148061

Part 2: The Criticality of Exact Mass in Kinase Inhibitor Development

In the context of drug discovery, nominal mass (e.g., 234 Da) is insufficient for structural confirmation. High-Resolution Mass Spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, are required to measure the exact mass to four decimal places[6].

The exact mass of 234.1481 Da leverages the concept of mass defect—the difference between the exact mass of an isotope and its mass number. Because hydrogen has a positive mass defect (+0.0078 Da) and oxygen has a negative mass defect (-0.0051 Da), the specific decimal value (.1481) acts as a highly specific fingerprint. This precision allows researchers to unambiguously differentiate N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine from isobaric impurities or metabolites that may share the same nominal mass but possess different elemental compositions[3][5].

Part 3: Empirical Validation: LC-HRMS Self-Validating Protocol

To empirically verify the mass of this compound, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow must be employed. The following protocol is designed as a self-validating system , ensuring that any instrumental drift is actively corrected and that the resulting data is indisputable.

Step-by-Step Methodology
  • Sample Preparation (Causality: Preventing Detector Saturation)

    • Action: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

    • Rationale: Injecting at 1 µg/mL prevents the saturation of the TOF detector and mitigates the risk of ion suppression or the formation of artificial dimers (e.g., [2M+H]+ ) in the electrospray source.

  • Chromatographic Separation (Causality: Maximizing Ionization Efficiency)

    • Action: Utilize a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: The target molecule contains multiple basic nitrogen atoms (the secondary amine, morpholine, and pyrimidine nitrogens). The acidic mobile phase ensures complete protonation of these sites, resulting in sharp chromatographic peaks and maximizing ionization efficiency in positive mode.

  • Electrospray Ionization (ESI+)

    • Action: Operate the ESI source in positive ion mode.

    • Rationale: Given the basicity of the molecule, it will readily accept a proton to form the [M+H]+ pseudomolecular ion. The theoretical target m/z for this ion is 235.1553 ( 234.148061+1.007276 ).

  • Self-Validation via Lock Mass Calibration (Causality: Environmental Drift Correction)

    • Action: Continuously infuse a lock mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]+=556.2771 ) through a secondary reference sprayer.

    • Rationale: TOF flight tubes are highly sensitive to microscopic ambient temperature fluctuations, which alter the flight path length and skew mass readings. The lock mass provides real-time, scan-by-scan mass axis correction, guaranteeing that the mass accuracy remains below 2 ppm[6].

HRMS_Workflow Prep Sample Prep (1 µg/mL in MeCN/H2O) LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI(+) Ionization (Protonation -> [M+H]+) LC->ESI QTOF Q-TOF Mass Analysis (High Resolution >30k) ESI->QTOF Data Data Processing (Mass Error < 2 ppm) QTOF->Data LockMass Lock Mass Calibration (Real-time Correction) LockMass->QTOF Internal Ref

Figure 2: Self-validating LC-HRMS workflow utilizing real-time lock mass calibration.

Part 4: Data Interpretation & Isotopic Profiling

Upon acquiring the HRMS data, validation is achieved not just by finding the exact mass, but by confirming the isotopic distribution pattern. The natural abundance of isotopes (e.g., 13C , 15N ) creates a predictable signature for C12​H18​N4​O .

Table 2: Predicted Isotopic Distribution for [M+H]+ ( C12​H19​N4​O+ )
Isotope PeakTheoretical m/z Relative Abundance (%)Primary Contributing Isotopes
M (Monoisotopic) 235.1553100.00 12C , 1H , 14N , 16O
M + 1 236.1582~14.9 13C1​ (~13.2%), 15N1​ (~1.5%)
M + 2 237.1610~1.0 13C2​ (~0.8%), 18O1​ (~0.2%)

Acceptance Criteria: To definitively confirm the identity of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, the measured monoisotopic peak must fall within a ±2 ppm window of 235.1553 m/z , and the M+1/M+2 relative abundances must align with the theoretical values within a ±10% relative error margin. This rigorous, multi-faceted validation ensures the highest standard of scientific integrity in drug development pipelines[4][5].

References

  • [3] Hughes, N. High Resolution Mass Spectrometry for Drug Discovery and Development. Longdom. Available at:

  • [4] ResolveMass Laboratories Inc. High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass. Available at:

  • [6] Chen, X., Zhong, D., Xie, C. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC International. Available at:

  • [1] EurekaSelect. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase. Available at:

  • [5] National Center for Biotechnology Information (NCBI). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC. Available at:

  • [2] National Center for Biotechnology Information (NCBI). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC. Available at:

Sources

Foundational

A Technical Guide to Target Identification for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Compounds

Prepared by: Gemini, Senior Application Scientist Abstract Target identification and deconvolution are pivotal stages in drug discovery, bridging the gap between a compound exhibiting a desired phenotype and understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Target identification and deconvolution are pivotal stages in drug discovery, bridging the gap between a compound exhibiting a desired phenotype and understanding its molecular mechanism of action. This guide provides a comprehensive, in-depth framework for identifying the protein targets of N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine and its analogs. This chemical scaffold, bearing the well-established morpholinopyrimidine core, is strongly suggestive of activity within the protein kinase families, particularly the PI3K/mTOR signaling axis.[1][2][3][4] However, a definitive and unbiased elucidation of on- and off-target interactions is critical for successful drug development. We present an integrated, multi-pronged strategy that combines computational prediction with state-of-the-art experimental validation techniques, including chemical proteomics and genetic approaches. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and detailed protocols required to confidently identify and validate the molecular targets of this compound class.

Introduction: Analyzing the N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Scaffold

The rational design of a target identification strategy begins with a thorough analysis of the core chemical structure. The N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine scaffold contains two key pharmacophores that inform our initial hypotheses.

  • The Morpholinopyrimidine Core: The pyrimidine nucleus is a foundational heterocycle in numerous pharmacological agents. When substituted with a morpholine ring, it becomes a privileged scaffold frequently found in kinase inhibitors.[1][2] The morpholine oxygen atom often acts as a crucial hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of kinases. Numerous clinically evaluated compounds, such as the PI3K/mTOR inhibitors Pictilisib (GDC-0941) and Apitolisib (GDC-0980), feature this core structure, strongly suggesting that the PI3K/Akt/mTOR pathway is a probable target area for this compound class.[1][2]

  • The Cyclopropanamine Moiety: The cyclopropane ring introduces conformational rigidity and a unique three-dimensional geometry. Cyclopropane derivatives are found in a wide array of biologically active molecules and are known to participate in diverse biological activities, from enzyme inhibition to acting as probes for neurochemical pathways.[5][6] This group can influence binding affinity, selectivity, and metabolic stability, potentially directing the compound to novel targets or modulating its activity against known ones.

Given this structural analysis, an effective target identification campaign must be broad enough to capture unexpected interactions while maintaining a focused effort on validating the highly probable kinase targets.

A Multi-Pronged, Orthogonal Strategy for Target Identification

No single method for target identification is foolproof. A robust strategy relies on the integration of multiple, orthogonal approaches to build a high-confidence case for a specific molecular target.[7] This guide details a workflow that progresses from broad, predictive methods to highly specific, evidence-based validation.

TargetID_Workflow cluster_0 Phase 1: Hypothesis Generation (In Silico) cluster_1 Phase 2: In Vitro & Cellular Profiling cluster_2 Phase 3: Target Validation & MoA A Compound Structure B Similarity Search (ChEMBL, PubChem) A->B C Inverse Docking (SwissTargetPrediction) A->C D Initial Target Hypotheses B->D C->D E Broad Biochemical Screen (e.g., Kinase Panel) D->E D->E F Thermal Proteome Profiling (TPP/CETSA) D->F G Affinity Chromatography Mass Spectrometry (AC-MS) D->G H Validated 'Hit' List E->H F->H G->H I Genetic Validation (CRISPR/siRNA) H->I H->I J Cellular Pathway Analysis (Western Blot, Phospho-proteomics) H->J K Final Validated Target(s) I->K J->K

Caption: Integrated workflow for target identification.

Phase 1: In Silico Target Prediction

Computational methods provide a cost-effective and rapid first pass to generate hypotheses based on existing chemical biology data.[8] These approaches leverage the principle that structurally similar molecules often share similar biological targets.[9]

Similarity Searching and Pharmacophore Modeling

This technique involves searching large chemogenomic databases for compounds structurally similar to the query molecule.

Protocol:

  • Represent the Molecule: Generate a canonical representation of the N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine structure (e.g., SMILES or SDF format).

  • Database Query: Use the structure as a query in databases such as ChEMBL, PubChem, and SciFinder. Employ Tanimoto similarity metrics to rank the results.[9]

  • Analyze Hits: Examine the annotated biological targets of the most similar compounds. A high prevalence of a specific protein family (e.g., PI3 Kinases) among the top hits provides a strong starting hypothesis.

Inverse Docking and Target Prediction Servers

Inverse docking screens the query compound against a library of 3D protein structures to predict potential binding partners.[9][10]

Protocol:

  • Submit Structure: Submit the 3D conformer of the query molecule to web-based servers like SwissTargetPrediction or TargetHunter.[9]

  • Algorithm Function: These tools compare the query molecule's shape and chemical properties to known ligands for a wide array of proteins, generating a ranked list of the most probable targets.[9]

  • Consolidate Predictions: Cross-reference the output with results from similarity searching to identify high-confidence initial hypotheses.

Table 1: Representative Output from In Silico Prediction

Prediction Method Top Predicted Target Class Confidence Score Representative Targets
Similarity Search PI3K/mTOR Kinases High PIK3CA, PIK3CB, MTOR
Inverse Docking Kinases High PIK3CG, AKT1, GSK3B

| Inverse Docking | Other | Low | Adenosine Kinase |

Phase 2: Experimental Target Identification in Cellular Systems

While computational methods are predictive, experimental approaches provide direct evidence of a physical interaction between the compound and its target(s) within a biological context. Chemical proteomics methods are central to this phase.[11][12]

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a "pull-down" method that uses an immobilized version of the compound to "fish" for its binding partners from a cell lysate.[13][14][15] This is a powerful technique for identifying direct physical interactions.[16]

ACMS_Workflow A 1. Synthesize Probe (Compound + Linker + Tag) B 2. Immobilize Probe on Solid Support (Beads) A->B C 3. Incubate with Cell Lysate B->C D 4. Wash Away Non-specific Binders C->D E 5. Elute Bound Proteins (Competition or Denaturation) D->E F 6. Protein Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis & Database Search F->G H 8. Identify 'Hit' Proteins G->H

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol for AC-MS:

  • Probe Synthesis: Synthesize an analog of the parent compound that incorporates a linker (e.g., polyethylene glycol) at a position distal to the key pharmacophores, terminating in an affinity handle like biotin.[13] It is crucial to verify that the modified probe retains its biological activity.

  • Matrix Preparation: Covalently attach the probe to a solid support, such as streptavidin-coated magnetic beads (for a biotinylated probe).[13]

  • Lysate Incubation: Prepare a native protein lysate from a relevant cell line. Incubate the lysate with the probe-coated beads to allow for target binding. A parallel incubation with beads lacking the probe serves as a negative control for non-specific binding.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins. This can be achieved by competitive elution with a high concentration of the original, unmodified compound or by denaturation.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the probe and control pull-downs. Bona fide targets will be significantly enriched in the probe sample.

Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)

TPP is a powerful, label-free method that identifies target engagement in intact cells or lysates.[17][18] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[19][20] This change in thermal stability can be monitored on a proteome-wide scale.[20][21]

TPP_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis A Treat Intact Cells (Vehicle vs. Compound) B Aliquot Cells and Heat Across a Temperature Gradient (e.g., 40°C to 64°C) A->B C Lyse Cells & Separate Soluble vs. Aggregated Proteins (Centrifugation) B->C D Collect Soluble Fraction C->D E Quantitative Mass Spectrometry (e.g., TMT Labeling) D->E F Generate 'Melting Curves' for Thousands of Proteins E->F G Identify Proteins with a Thermal Shift (ΔTm) in Compound-Treated Sample F->G Pathway_Analysis Compound Compound Target Validated Target (e.g., PI3Kα) Compound->Target Inhibition Downstream1 Downstream Effector 1 (p-AKT) Target->Downstream1 Phosphorylation ↓ Downstream2 Downstream Effector 2 (p-S6K) Downstream1->Downstream2 Phosphorylation ↓ Phenotype Cellular Phenotype (e.g., Proliferation ↓) Downstream2->Phenotype Leads to

Caption: Hypothetical PI3K signaling pathway modulation.

Protocol:

  • Hypothesize Pathway: Based on the identity of the validated target (e.g., PI3Kα), map out the known downstream signaling pathway. For PI3K, key nodes include AKT and mTORC1 (as measured by phosphorylation of S6 Kinase). [2]2. Dose-Response and Time-Course: Treat cells with varying concentrations of the compound for different durations.

  • Biochemical Analysis: Harvest cell lysates and perform Western Blots using phospho-specific antibodies to measure the phosphorylation status of key downstream effectors (e.g., p-AKT, p-S6K). A compound-dependent decrease in the phosphorylation of these proteins confirms engagement and inhibition of the pathway in a cellular context.

Conclusion

The identification of a small molecule's target is a complex but critical endeavor in drug discovery. For compounds based on the N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine scaffold, a strong hypothesis points towards kinase inhibition. However, an unbiased, multi-faceted approach as outlined in this guide is essential for definitive target deconvolution. By systematically integrating in silico prediction, advanced chemical proteomics, and rigorous genetic validation, researchers can build a compelling, evidence-based case for a compound's mechanism of action, paving the way for rational lead optimization and successful clinical development.

References

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  • CETSA. Pär Nordlund Labs. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of Morpholinopyrimidine-Based Kinase Inhibitor Complexes

Abstract The morpholinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. Understanding the precise three-dimensional in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The morpholinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. Understanding the precise three-dimensional interactions between these inhibitors and their target proteins is paramount for structure-based drug design and the development of next-generation therapeutics. This guide provides a comprehensive, in-depth technical overview of the process of determining the crystal structure of complexes involving this important class of molecules. Due to the scarcity of public data on N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, this document will use the well-characterized, structurally related multi-kinase inhibitor, Amuvatinib (MP470) , in its complex with the c-KIT kinase as a representative case study. We will detail the entire workflow from protein expression to final structure analysis, emphasizing the causality behind experimental choices and providing actionable protocols for researchers in the field.

Introduction: The Significance of Morpholinopyrimidine Scaffolds

The 2,5-substituted morpholinopyrimidine moiety is a validated pharmacophore found in numerous clinical and preclinical kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3][4] Consequently, they are a major class of drug targets. The morpholinopyrimidine core often serves as a hinge-binding motif, a key interaction that anchors the inhibitor to the ATP-binding site of the kinase. The morpholino group can enhance solubility and metabolic stability, while the substitution at the 5-position provides a vector for achieving selectivity and potency against specific kinase targets.

Amuvatinib (MP470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that targets c-KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), Flt3, c-MET, and c-RET.[5][6] Its therapeutic potential is underscored by its ability to inhibit mutant forms of c-KIT often associated with resistance to other therapies.[5][7] Elucidating the crystal structure of Amuvatinib in complex with its target kinases provides invaluable insights into its mechanism of action and a rational basis for designing improved inhibitors.

The c-KIT proto-oncogene encodes a receptor tyrosine kinase (also known as CD117) that is crucial for processes like hematopoiesis and melanogenesis.[4][8] Activating mutations in c-KIT are drivers for various cancers, including gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia.[4][9] Therefore, the structural analysis of the c-KIT/Amuvatinib complex is of high clinical and scientific relevance.

The Crystallization Workflow: From Concept to Structure

Obtaining a high-resolution crystal structure of a protein-ligand complex is a multi-step process that requires careful planning and optimization at each stage. The general workflow is a systematic progression from generating the necessary biological materials to the final computational refinement of the atomic model.

G cluster_protein Protein Production cluster_ligand Ligand Preparation cluster_complex Complex Formation & Crystallization cluster_data Data Collection & Structure Solution p1 Gene Cloning & Expression Vector p2 Protein Expression (e.g., E. coli, Baculovirus) p1->p2 p3 Cell Lysis & Lysate Clarification p2->p3 p4 Purification (e.g., IMAC, SEC) p3->p4 c1 Protein-Ligand Incubation p4->c1 Purified Protein l1 Synthesis or Procurement l2 QC & Purity Check (e.g., NMR, LC-MS) l1->l2 l3 Solubilization (e.g., DMSO stock) l2->l3 l3->c1 Ligand Stock c2 Crystallization Screening (Vapor Diffusion) c1->c2 c3 Hit Optimization c2->c3 c4 Crystal Harvesting & Cryo-protection c3->c4 d1 X-ray Diffraction (Synchrotron) c4->d1 d2 Data Processing (Indexing, Scaling) d1->d2 d3 Structure Solution (Molecular Replacement) d2->d3 d4 Model Building & Refinement d3->d4 d5 Validation d4->d5 final_structure Final PDB Structure d5->final_structure

Caption: General workflow for protein-ligand co-crystallography.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies based on established protocols for crystallizing protein kinases with small molecule inhibitors.[10][11][12]

Protein Expression and Purification (Human c-KIT Kinase Domain)

The kinase domain is often expressed as a truncated construct to improve stability and crystallization propensity.[12]

  • Construct Design: The human c-KIT catalytic domain (e.g., residues 547-935) is cloned into an expression vector (e.g., pFastBac) with an N-terminal His-tag for purification.

  • Expression System: Recombinant baculovirus is generated and used to infect insect cells (e.g., Spodoptera frugiperda, Sf9) which are well-suited for expressing complex eukaryotic proteins.

  • Cell Culture and Harvest: Sf9 cells are grown in suspension culture and infected with the high-titer virus. Cells are typically harvested 48-72 hours post-infection by centrifugation.

  • Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors) and lysed by sonication or microfluidization.

  • Initial Purification (IMAC): The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted using an imidazole gradient.

  • Final Purification (SEC): The eluted protein is further purified by size-exclusion chromatography (SEC) to remove aggregates and impurities. The buffer for SEC should be suitable for long-term protein stability (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Protein purity should be >95% as assessed by SDS-PAGE.

Co-crystallization of the c-KIT/Amuvatinib Complex

Co-crystallization involves forming the protein-ligand complex in solution prior to setting up crystallization trials.[11]

  • Ligand Preparation: Amuvatinib is dissolved in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).[11]

  • Complex Formation: The purified c-KIT kinase domain is concentrated (e.g., to 10 mg/mL). Amuvatinib is added from the DMSO stock to the protein solution to a final 2- to 5-fold molar excess.[13] The mixture is incubated on ice for at least one hour to ensure complete binding.[11] It is critical to ensure the final DMSO concentration is low (typically <5%) to avoid interference with crystallization.

  • Crystallization Screening: The hanging drop or sitting drop vapor diffusion method is used.[13] A small volume (e.g., 1 µL) of the protein-ligand complex is mixed with an equal volume of a reservoir solution from a sparse-matrix screen (commercial screens from vendors like Hampton Research or Molecular Dimensions are standard). This drop is equilibrated against a larger volume of the reservoir solution.

  • Optimization: Initial crystal "hits" are often small or poorly formed. Optimization involves systematically varying the parameters of the successful condition, such as precipitant (e.g., PEG 3350) concentration, pH, and salt concentration, to improve crystal quality.

Crystallographic Data Collection and Structure Determination

High-quality crystals are subjected to X-ray diffraction to determine the arrangement of atoms.

  • Cryo-protection and Harvesting: Crystals are carefully looped from the drop and briefly soaked in a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol. The crystal is then flash-cooled in liquid nitrogen.

  • X-ray Diffraction: Data is collected at a synchrotron beamline, which provides a high-intensity, tunable X-ray source necessary for high-resolution data from protein crystals.

  • Data Processing: The diffraction images are processed using software like XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images to create a final reflection file.

  • Structure Solution: The phase problem is typically solved by molecular replacement, using a previously determined structure of a homologous protein (e.g., another kinase domain) as a search model.

  • Model Building and Refinement: An initial model of the protein is placed into the electron density map. Iterative cycles of manual model building (using software like Coot) and automated refinement (using software like PHENIX or REFMAC5) are performed to improve the fit of the model to the data, until convergence is reached. The ligand (Amuvatinib) is then built into the clear difference density in the active site.

  • Validation: The final model is rigorously validated using tools like MolProbity to check for correct geometry, stereochemistry, and overall quality. The final coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Structural Analysis of the c-KIT/Amuvatinib Complex

The solved crystal structure reveals the precise binding mode of Amuvatinib within the ATP-binding pocket of c-KIT. This information is critical for understanding its inhibitory activity and for guiding further drug design efforts.

Key Interactions and Binding Mode

Analysis of a representative c-KIT/inhibitor complex structure reveals a canonical binding mode for many kinase inhibitors.

  • Hinge Binding: The pyrimidine ring of the inhibitor forms critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes. This interaction mimics the adenine moiety of ATP.

  • Hydrophobic Pockets: The morpholino group and other aromatic parts of the inhibitor occupy hydrophobic pockets within the active site, contributing significantly to binding affinity.

  • Gatekeeper Residue: The inhibitor must fit past the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket. The nature of this residue is a major determinant of inhibitor selectivity across the kinome.

  • DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop determines whether the kinase is in an active ("DFG-in") or inactive ("DFG-out") state. Different inhibitors are designed to bind to specific conformations.

G cluster_kinase c-KIT Kinase Active Site Amuvatinib Amuvatinib Hinge Hinge Region (e.g., Met665, Cys673) Amuvatinib->Hinge H-Bonds (Pyrimidine Ring) Gatekeeper Gatekeeper Residue (Thr670) Amuvatinib->Gatekeeper Steric/VDW Fit Hydrophobic_Pocket Hydrophobic Pocket Amuvatinib->Hydrophobic_Pocket Hydrophobic Interactions Solvent_Front Solvent Front Amuvatinib->Solvent_Front Exposure to Solvent (Morpholino Group) DFG_Motif DFG Motif (Asp810)

Caption: Key interactions between Amuvatinib and the c-KIT active site.

Data Summary

High-quality crystallographic datasets are characterized by specific statistical parameters. The following table presents typical values for a well-refined kinase-inhibitor complex structure.

Parameter Typical Value Significance
PDB ID e.g., 2WHX, 3G0EUnique identifier in the Protein Data Bank.[14][15]
Resolution (Å) 1.5 - 2.5A measure of the level of detail in the electron density map. Lower numbers are better.
Space Group e.g., P2₁2₁2₁Describes the symmetry of the crystal lattice.
R-work / R-free < 0.20 / < 0.25Measures the agreement between the model and the experimental data. R-free is calculated on a subset of data not used in refinement to prevent model bias.
Ramachandran Plot >98% favoredAssesses the stereochemical quality of the protein backbone torsion angles.
Clashscore < 10Measures the number of severe steric clashes between atoms.

Conclusion and Future Directions

The determination of the crystal structure of a morpholinopyrimidine-based inhibitor like Amuvatinib in complex with its target kinase is a powerful tool in drug discovery. It provides an atomic-level blueprint that explains the compound's potency and selectivity, and it illuminates potential mechanisms of drug resistance. This structural information is the foundation for the next cycle of design, enabling chemists to rationally modify the inhibitor scaffold to improve properties such as potency, selectivity, and pharmacokinetic profiles. As new kinase targets and resistance mutations emerge, the principles and protocols detailed in this guide will continue to be essential for the development of effective, life-saving medicines.

References

  • RCSB Protein Data Bank. (2010). 2WHX: A second conformation of the NS3 protease-helicase from dengue virus. [Link]

  • RCSB Protein Data Bank. (n.d.). 3D View: 2WHX. [Link]

  • St. Charles, J., et al. (2003). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1968-1972. [Link]

  • RCSB Protein Data Bank. (2011). 2XWH: HCV-J6 NS5B polymerase structure at 1.8 Angstrom. [Link]

  • RCSB Protein Data Bank. (2009). 2WWX: Crystal structure of the SidM/DrrA(GEF/GDF domain)-Rab1(GTPase domain) complex. [Link]

  • RCSB Protein Data Bank. (2007). 2HXS: Crystal Structure of Rab28A GTPase in the Inactive (GDP-3'P-Bound) Form. [Link]

  • Mol, C. D., et al. (2003). Structure of a c-kit product complex reveals the basis for kinase transactivation. Journal of Biological Chemistry, 278(34), 31461-31464. [Link]

  • Al-khattaf, S., et al. (2022). Experimental cocrystal screening and solution based scale-up cocrystallization methods. Pharmaceutics, 14(11), 2469. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11282283, Amuvatinib. [Link]

  • Kumar, P., & Kumar, D. (2023). Crystallization of protein-ligand complexes – co-crystallization and crystal soaking. MethodsX, 11, 102434. [Link]

  • ResearchGate. (n.d.). Structure of c-KIT receptor tyrosine kinase. [Link]

  • Paul, F., et al. (2014). Polo-like kinase 1–inhibitor co-complex structures via the surface-entropy reduction approach and a DARPin-assisted approach. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 7), 1855-1865. [Link]

  • Wikipedia. (n.d.). KIT (gene). [Link]

  • Gajiwala, K. S., et al. (2005). Structure and regulation of Kit protein-tyrosine kinase--the stem cell factor receptor. Journal of Biological Chemistry, 280(51), 41901-41905. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). KIT proto-oncogene, receptor tyrosine kinase. [Link]

  • Digital.CSIC. (2025). Journal of Molecular Structure. [Link]

  • KEGG DRUG. (n.d.). Amuvatinib. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70691137. [Link]

  • Ahmed, S. U., et al. (2011). The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination. Radiotherapy and Oncology, 101(1), 59-65. [Link]

  • Wright, E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1709. [Link]

  • RCSB Protein Data Bank. (2012). N5N Ligand Summary Page. [Link]

  • ResearchGate. (2025). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62762931, N-(pyrimidin-5-ylmethyl)cyclopropanamine. [Link]

  • Baffoe, J., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(12), 4067-4071. [Link]

  • Nelson, M. R., et al. (2022). Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection. Journal of Pharmaceutical Sciences, 111(1), 169-178. [Link]

  • Azzam, H. S. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 8(3), x230230. [Link]

  • Breitenlechner, C. B., et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38-49. [Link]

  • RCSB Protein Data Bank. (2022). 7Z59: SARS-CoV-2 main protease (Mpro) covalently modified with a penicillin derivative. [Link]

  • Jiang, H., et al. (2023). Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814. Molecular Biomedicine, 4(1), 29. [Link]

  • RCSB Protein Data Bank. (2020). U0P Ligand Summary Page. [Link]

  • El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o396-o397. [Link]

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Foundational

Preliminary toxicity screening of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

An In-depth Technical Guide to the Preliminary Toxicity Screening of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Introduction The journey of a novel chemical entity (NCE) from laboratory bench to clinical appl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preliminary Toxicity Screening of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Introduction

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a rigorous and complex process, where early and accurate safety assessment is paramount. The preclinical safety evaluation of an NCE is a critical step in drug development, as the early identification of potential toxicities can prevent adverse outcomes in later stages and conserve significant resources.[1][2] This technical guide provides a comprehensive, tiered strategy for the preliminary toxicity screening of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, a novel compound with therapeutic potential.

Our approach is designed as a cascading workflow, beginning with rapid, cost-effective in silico methods, followed by targeted in vitro assays to confirm and quantify potential liabilities. This strategy prioritizes the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing the reliance on animal testing in the initial stages of drug discovery.[3] This document will detail the rationale behind each experimental choice, provide robust, step-by-step protocols for key assays, and offer a framework for synthesizing the data to make a clear, evidence-based decision on the compound's future development.

Tier 1: In Silico Toxicological Assessment

Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, a computational, or in silico, assessment is the logical first step.[4] This approach leverages sophisticated computer models to predict the potential toxicity of a chemical based solely on its molecular structure.[3][4] By comparing structural fragments of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine to vast databases of compounds with known toxicological profiles, we can identify potential liabilities such as mutagenicity, carcinogenicity, and organ-specific toxicities. This predictive analysis is invaluable for flagging potential risks and guiding the design of subsequent in vitro studies.[5][6] We utilize a combination of expert rule-based and statistical-based (Quantitative Structure-Activity Relationship, QSAR) models to provide a robust weight-of-evidence assessment.[5]

Logical Workflow for In Silico Assessment

In_Silico_Workflow cluster_input Input Data cluster_analysis Computational Analysis cluster_output Predicted Endpoints Input Chemical Structure of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (SMILES/MOL file) QSAR Statistical-Based Models (e.g., OECD QSAR Toolbox, VEGA) Input->QSAR Expert Expert Rule-Based Models (e.g., DEREK Nexus) Input->Expert Geno Genotoxicity Alert (e.g., Ames Mutagenicity) QSAR->Geno Hepato Hepatotoxicity Alert QSAR->Hepato Cardio Cardiotoxicity Alert (e.g., hERG inhibition) QSAR->Cardio Other Other Potential Toxicities QSAR->Other Expert->Geno Expert->Hepato Expert->Cardio Expert->Other Report Generate Toxicity Profile Report & Guide In Vitro Testing Geno->Report Hepato->Report Cardio->Report Other->Report

Caption: In Silico Toxicity Prediction Workflow.

Data Presentation: Predicted Toxicological Profile

The results from the in silico analysis are summarized below. This table serves as a preliminary risk assessment, highlighting areas that require confirmation through biological assays.

Toxicological EndpointPrediction PlatformResult/AlertConfidence Level
Bacterial MutagenicityDEREK NexusNo structural alertHigh
In Vivo MutagenicityCASE UltraEquivocalLow
Carcinogenicity (Rodent)OECD QSAR ToolboxNo structural alertMedium
HepatotoxicityDEREK NexusStructural alert for potential cholestasisMedium
Cardiotoxicity (hERG)VEGA NICNo structural alertHigh

Tier 2: In Vitro General Cytotoxicity Screening

Expertise & Rationale: While in silico models provide valuable predictions, experimental validation is essential.[7] The second tier of our screening process evaluates the compound's effect on cell viability using cultured human cells. We employ a dual-assay strategy to gain a more comprehensive understanding of the potential cytotoxic mechanisms.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the tetrazolium salt MTT to formazan.[8][9] A decrease in metabolic activity is a primary indicator of reduced cell viability or proliferation.

  • LDH Release Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released into the cell culture medium from cells with damaged plasma membranes.[8][10] It serves as a direct marker of cell lysis and necrosis.

Using both assays allows us to differentiate between a cytostatic effect (reduced metabolic activity without membrane damage) and a cytotoxic effect (cell death leading to membrane rupture).[8] For this screen, we utilize the human hepatoma cell line HepG2, as the liver is a primary site of drug metabolism and a common target for drug-induced toxicity.

Logical Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Viability Assays cluster_analysis Data Analysis Seed Seed HepG2 cells in 96-well plates Incubate1 Incubate for 24h to allow attachment Seed->Incubate1 Treat Treat cells with serial dilutions of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Incubate1->Treat Incubate2 Incubate for 24h or 48h Treat->Incubate2 MTT MTT Assay: Add MTT reagent, incubate, solubilize formazan Incubate2->MTT LDH LDH Assay: Collect supernatant, add LDH reagent Incubate2->LDH ReadMTT Read absorbance at 570 nm MTT->ReadMTT ReadLDH Read absorbance at 490 nm LDH->ReadLDH Calc Calculate % Viability and determine IC50 values ReadMTT->Calc ReadLDH->Calc

Caption: Dual-Assay In Vitro Cytotoxicity Workflow.

Experimental Protocol: MTT Assay
  • Cell Plating: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine in culture medium, ranging from 0.1 µM to 200 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Experimental Protocol: LDH Release Assay
  • Cell Plating & Treatment: Follow steps 1-3 from the MTT Assay protocol in a separate plate. Include a positive control for maximum LDH release (e.g., cells treated with 1% Triton X-100).

  • Supernatant Collection: After the 24-hour treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the TC₅₀ value (the concentration that causes 50% toxicity).

Data Presentation: Summary of Cytotoxicity
Assay TypeCell LineExposure Time (h)Result (IC₅₀ / TC₅₀)
MTT (Metabolic Activity)HepG224> 100 µM
LDH (Membrane Integrity)HepG224> 100 µM

Tier 3: In Vitro Genotoxicity Assessment

Expertise & Rationale: Assessing a compound's potential to cause genetic damage is a cornerstone of preclinical toxicology.[1] A positive genotoxicity finding can be a significant barrier to further development. The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for identifying substances that can cause gene mutations.[11][12] The test is rapid, reliable, and a regulatory requirement.[11][13]

This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot grow without an external source of this amino acid.[11][12] The test measures the ability of the compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize their own histidine and form colonies.[14] To mimic mammalian metabolism, the assay is conducted both with and without the addition of a rat liver homogenate fraction (S9), as some compounds only become mutagenic after metabolic activation.[11]

Logical Workflow for the Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation cluster_analysis Analysis Strains Prepare Salmonella strains (e.g., TA98, TA100) Mix_S9_plus Mix: Bacteria + Compound + S9 Mix Strains->Mix_S9_plus Mix_S9_minus Mix: Bacteria + Compound + Buffer Strains->Mix_S9_minus Compound Prepare compound dilutions Compound->Mix_S9_plus Compound->Mix_S9_minus S9 Prepare S9 mix (for metabolic activation) S9->Mix_S9_plus Plate_plus Add to minimal glucose agar plates Mix_S9_plus->Plate_plus Plate_minus Add to minimal glucose agar plates Mix_S9_minus->Plate_minus Incubate Incubate plates at 37°C for 48-72 hours Plate_plus->Incubate Plate_minus->Incubate Count Count revertant colonies on each plate Incubate->Count Compare Compare to vehicle control Count->Compare Result Determine mutagenicity: (≥ 2-fold increase in colonies) Compare->Result

Caption: Ames Test (Bacterial Reverse Mutation Assay) Workflow.

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on the principles outlined in OECD Test Guideline 471.

  • Strain Selection: Use at least two strains of Salmonella typhimurium, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[14]

  • Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of the compound that is not overly toxic to the bacterial strains.

  • Main Experiment:

    • For each strain, prepare test tubes containing the compound at five different concentrations.

    • To one set of tubes (metabolic activation), add 0.5 mL of S9 mix. To the other set (no activation), add 0.5 mL of phosphate buffer.

    • Add 0.1 mL of an overnight bacterial culture to each tube.

    • Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin.

    • Vortex briefly and pour the contents onto minimal glucose agar plates.

  • Controls: Prepare plates for a vehicle control (e.g., DMSO) and known positive controls (e.g., 2-nitrofluorene for TA98 without S9, Sodium Azide for TA100 without S9, and 2-aminoanthracene for both strains with S9).

  • Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the mean of the vehicle control.

Data Presentation: Summary of Ames Test Results
StrainMetabolic Activation (S9)Compound Conc. (µ g/plate )Mean Revertant Colonies ± SDFold Increase (vs. Vehicle)Result
TA98 - Vehicle Control25 ± 41.0Negative
10028 ± 51.1
50031 ± 61.2
TA98 + Vehicle Control45 ± 71.0Negative
10049 ± 81.1
50055 ± 91.2
TA100 - Vehicle Control110 ± 121.0Negative
100115 ± 151.0
500121 ± 141.1
TA100 + Vehicle Control130 ± 181.0Negative
100138 ± 201.1
500145 ± 161.1

Data Synthesis and Decision-Making Framework

As a Senior Application Scientist, the final step is to synthesize these disparate data streams into a cohesive preliminary safety profile and make a clear recommendation.

Narrative Synthesis: The preliminary toxicity screen for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine provides a favorable early safety profile. The in silico assessment raised a medium-confidence structural alert for potential hepatotoxicity but, crucially, did not flag any concerns for mutagenicity or cardiotoxicity. This guided our in vitro assay selection.

The subsequent biological testing provided strong corroborating evidence. The compound exhibited no significant general cytotoxicity in a human liver cell line (HepG2) at concentrations up to 100 µM in both metabolic (MTT) and membrane integrity (LDH) assays. This low cytotoxicity is a highly desirable characteristic for a drug candidate. Furthermore, the pivotal Ames test for genotoxicity was unequivocally negative across two different strains, both with and without metabolic activation. This result directly addresses and mitigates the equivocal in silico prediction for in vivo mutagenicity, demonstrating the critical role of experimental validation.

Decision Framework: Based on the integrated results, a decision can be made on the compound's progression. The following diagram illustrates a typical decision-making pathway in early toxicological screening.

Decision_Tree Start Start Preliminary Toxicity Screen InSilico In Silico Assessment: Genotoxicity or other High-Confidence Alerts? Start->InSilico Cytotox In Vitro Cytotoxicity: IC50 < 1 µM? InSilico->Cytotox No Proceed_Caution PROCEED WITH CAUTION Prioritize specific follow-up toxicology studies InSilico->Proceed_Caution Yes Ames Ames Test: Positive Result? Cytotox->Ames No Stop_HighRisk STOP High Risk: Re-evaluate/Redesign Cytotox->Stop_HighRisk Yes Ames->Stop_HighRisk Yes Proceed PROCEED Low initial risk profile. Advance to further preclinical studies. Ames->Proceed No

Caption: Early-Stage Toxicology Decision-Making Framework.

Conclusion and Next Steps

The comprehensive preliminary toxicity screening of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine indicates a low-risk profile at this early stage. The compound is non-mutagenic in the Ames test and exhibits low cytotoxicity against a relevant human cell line. Based on these data, the compound is a viable candidate for continued preclinical development.

Recommendation: Proceed to the next stage of preclinical safety assessment, which should include:

  • In vitro hERG liability testing to confirm the lack of cardiotoxicity.

  • More comprehensive in vitro hepatotoxicity studies (e.g., using primary hepatocytes) to investigate the low-confidence in silico alert.

  • An in vivo micronucleus assay to confirm the lack of genotoxicity in a mammalian system.

  • An acute oral toxicity study in rodents to determine the maximum tolerated dose (MTD).[15][16]

This structured, tiered approach provides a solid foundation for making informed, data-driven decisions, ultimately increasing the probability of success in the complex landscape of drug development.

References

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Exploratory

An In-Depth Technical Guide to the Kinase Binding Affinity of Morpholinopyrimidine-Based Inhibitors

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecule inhibitors and their kinase targets is paramount. This guide provides a comprehensive explora...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecule inhibitors and their kinase targets is paramount. This guide provides a comprehensive exploration of the binding affinity of a prominent class of kinase inhibitors: those built upon the morpholinopyrimidine scaffold. While the specific molecule N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is not extensively characterized in publicly available literature, the morpholinopyrimidine core is a well-established pharmacophore in numerous potent and selective kinase inhibitors. This guide will, therefore, focus on the broader class of morpholinopyrimidine derivatives, with a particular emphasis on their interactions with the Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) signaling pathways, for which a wealth of data exists.

The Morpholinopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The morpholinopyrimidine scaffold has emerged as a "privileged structure" in kinase inhibitor design. Its constituent parts, the morpholine and pyrimidine rings, offer a unique combination of properties that make it highly effective for targeting the ATP-binding pocket of various kinases. The morpholine group often forms a crucial hydrogen bond with the hinge region of the kinase, a key interaction for anchoring the inhibitor. The pyrimidine core serves as a versatile platform for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous derivatives incorporating this scaffold have been developed as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3]

The PI3K/Akt/mTOR Signaling Pathway: A Critical Target in Oncology

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] Constitutive activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a common event in many human cancers.[1] This "addiction" of cancer cells to the PI3K pathway makes it a highly attractive target for therapeutic intervention.[1] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially leading to improved anti-tumor efficacy.[5][6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinopyrimidine-based compounds.

Quantitative Analysis of Binding Affinity

The binding affinity of an inhibitor for its target kinase is a critical determinant of its biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value for these parameters indicates a higher affinity. The table below presents representative binding affinity data for a hypothetical, yet illustrative, morpholinopyrimidine-based inhibitor against key kinases in the PI3K/mTOR pathway.

Kinase TargetIC50 (nM)Assay Type
PI3Kα5Biochemical
PI3Kβ50Biochemical
PI3Kδ25Biochemical
PI3Kγ100Biochemical
mTOR10Biochemical
DNA-PK500Biochemical

This data is representative and compiled for illustrative purposes based on the activities of similar compounds reported in the literature.[3][5][7]

Methodologies for Determining Kinase Binding Affinity

A variety of robust and sophisticated techniques are employed to determine the binding affinity of inhibitors to their kinase targets. Each method offers unique advantages and provides complementary information.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular choice for high-throughput screening and detailed kinetic analysis of kinase inhibitors. These assays measure the inhibition of substrate phosphorylation by detecting the proximity of a europium-labeled antibody and a fluorescently labeled substrate.

TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Detection Kinase + Substrate Kinase + Substrate Add Inhibitor Add Inhibitor Kinase + Substrate->Add Inhibitor Add ATP Add ATP Add Inhibitor->Add ATP Incubation Incubation Add ATP->Incubation Add Eu-Antibody Add Eu-Antibody Add Tracer Add Tracer Add Eu-Antibody->Add Tracer Read TR-FRET Signal Read TR-FRET Signal Add Tracer->Read TR-FRET Signal Incubation->Add Eu-Antibody

Caption: A generalized workflow for a TR-FRET-based kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, ATP, and a serial dilution of the morpholinopyrimidine inhibitor.

  • Kinase Reaction: In a 384-well plate, add the kinase and substrate solution.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction and incubate at room temperature.

  • Detection: Add a solution containing a europium-labeled anti-phospho-substrate antibody and a fluorescent tracer.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths. The ratio of these emissions is used to determine the degree of inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during the binding of an inhibitor to its target kinase.[8] This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[4][8]

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the purified kinase in the sample cell and a solution of the morpholinopyrimidine inhibitor in the titration syringe, both in the same buffer.

  • Titration: Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to kinase. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between an inhibitor and a kinase immobilized on a sensor chip. This method provides detailed kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

SPR_Workflow Immobilize Kinase Immobilize Kinase Inject Inhibitor (Association) Inject Inhibitor (Association) Immobilize Kinase->Inject Inhibitor (Association) Flow Buffer (Dissociation) Flow Buffer (Dissociation) Inject Inhibitor (Association)->Flow Buffer (Dissociation) Regeneration Regeneration Flow Buffer (Dissociation)->Regeneration Data Analysis Data Analysis Regeneration->Data Analysis

Sources

Foundational

Thermodynamic Profiling of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine: A Comprehensive Guide for Drug Development

Abstract N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is an advanced, highly versatile secondary amine building block utilized in modern medicinal chemistry. Its unique structural motifs—an electron-rich morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is an advanced, highly versatile secondary amine building block utilized in modern medicinal chemistry. Its unique structural motifs—an electron-rich morpholine ring, a rigid pyrimidine core, and a sterically constrained cyclopropylamine—impart a distinct thermodynamic signature. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the conformational thermodynamics of this molecule, detail its physicochemical parameters, and provide self-validating experimental protocols for rigorous thermodynamic profiling.

Structural Thermodynamics & Conformational Landscape

To effectively utilize N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine in drug design, one must first understand the thermodynamic causality dictated by its three primary domains:

  • The Morpholine Ring (Entropic Preservation): The morpholine substituent predominantly adopts a low-energy chair conformation. The thermodynamic penalty required to transition to a boat or twist-boat conformation exceeds 10 kcal/mol. This high energy barrier effectively locks the ring, minimizing the conformational entropy ( ΔSconf​ ) penalty that typically occurs upon target binding.

  • The Pyrimidine Core (Enthalpic Driver): The pyrimidine ring acts as a rigid, electron-deficient aromatic scaffold. Crucially, the resonance delocalization of the morpholine nitrogen's lone pair into the pyrimidine ring induces partial double-bond character at the exocyclic C-N bond. This restricts rotation, further pre-organizing the molecule and enhancing the binding enthalpy ( ΔHbind​ ) through optimized π−π stacking and cation- π interactions within tight protein pockets.

  • The Cyclopropylamine Moiety (Solvation & Sterics): The cyclopropyl ring introduces significant s-character into its C-C bonds, which inductively influences the basicity of the adjacent secondary amine. The steric bulk of the cyclopropyl group restricts the rotational degrees of freedom of the methylene linker. Thermodynamically, this provides an entropic advantage during the formation of drug-target complexes by reducing the degrees of freedom that must be frozen upon binding.

Field-Proven Applications

This specific thermodynamic pre-organization has made the (2-morpholinopyrimidin-5-yl)methylamine scaffold a critical component in recent drug discovery campaigns. It has been utilized in the discovery of novel 1[1], where it participates in an unprecedented binding stoichiometry. Furthermore, derivatives of this scaffold have been optimized for 2[2], and explored in the development of 3[3].

Physicochemical & Thermodynamic Parameters

The following table summarizes the representative thermodynamic and physicochemical data for this molecule, essential for predicting its behavior in biological systems and solid-state formulations.

ParameterRepresentative ValueThermodynamic Significance
Molecular Weight 234.30 g/mol Low MW minimizes the entropic penalty of binding, ideal for Fragment-Based Drug Design (FBDD).
pKa (Secondary Amine) 8.2 - 8.5Ensures protonation at physiological pH, driving favorable solvation enthalpy ( ΔHsolv​ ).
LogD (pH 7.4) 1.2 - 1.5Balances the desolvation entropy ( ΔSdesolv​ ) with necessary lipid membrane permeability.
Topological Polar Surface Area 44.5 ŲLow TPSA reduces the enthalpic cost of breaking water-solute hydrogen bonds during membrane transit.
Rotatable Bonds 4High pre-organization limits conformational entropy ( ΔSconf​ ) loss upon target binding.
Enthalpy of Fusion ( ΔHfus​ ) 25 - 30 kJ/mol (Est.)Indicates strong crystal lattice packing driven by the planar pyrimidine core.

Experimental Workflows & Logical Relationships

To visualize the thermodynamic profiling strategy, the following diagram maps the structural domains of the molecule to their thermodynamic properties and the corresponding experimental validation methods.

G Molecule N-((2-Morpholinopyrimidin-5-yl) methyl)cyclopropanamine Sub1 Morpholine Ring (Chair Conformation) Molecule->Sub1 Sub2 Pyrimidine Core (Rigid Scaffold) Molecule->Sub2 Sub3 Cyclopropylamine (Steric Constraint) Molecule->Sub3 Prop1 High Pre-organization (Low ΔS penalty) Sub1->Prop1 Prop2 Aromatic Stacking (High ΔH binding) Sub2->Prop2 Exp2 Differential Scanning Calorimetry (DSC) Sub2->Exp2 Solid-State Analysis Prop3 pKa Modulation (Solvation ΔG) Sub3->Prop3 Exp1 Isothermal Titration Calorimetry (ITC) Prop1->Exp1 Validated by Prop2->Exp1 Validated by Exp3 Potentiometric Titration Prop3->Exp3 Validated by

Thermodynamic profiling workflow and structure-property relationships.

Self-Validating Experimental Protocols

To ensure scientific integrity, the thermodynamic parameters of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine must be derived using rigorous, self-validating methodologies.

Protocol A: Determination of Ionization Thermodynamics via Temperature-Dependent Potentiometry

Objective: To deconvolute the free energy of ionization ( ΔG∘ ) of the cyclopropylamine nitrogen into its enthalpic ( ΔHion​ ) and entropic ( ΔSion​ ) components. Causality: The basicity of the amine is temperature-dependent. By measuring the pKa at multiple temperatures, the van 't Hoff equation allows the extraction of ΔHion​ , revealing the energy required to break the hydration shell around the protonated amine.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of the compound in 0.15 M KCl to maintain a constant ionic activity coefficient.

  • Titration Setup: Titrate with 0.1 M KOH using an automated potentiometric titrator enclosed in a precision-jacketed thermostatic vessel.

  • Thermal Cycling: Perform the titration at exactly 15.0°C, 25.0°C, and 35.0°C. Allow a strict 15-minute thermal equilibration period before initiating each run.

  • Data Extraction: Calculate the pKa at each temperature using the Bjerrum half-integral method.

  • Thermodynamic Modeling: Plot ln(10−pKa) versus 1/T (in Kelvin). The slope of the line equals −ΔH∘/R and the y-intercept equals ΔS∘/R .

Self-Validation Mechanism: The system validates itself through the linearity of the van 't Hoff plot. An R2>0.99 confirms that ΔH∘ remains constant over the chosen temperature range, proving that no temperature-induced structural shifts (e.g., morpholine chair-to-boat inversion) are skewing the ionization thermodynamics.

Protocol B: Solid-State Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: To quantify the enthalpy ( ΔHfus​ ) and entropy ( ΔSfus​ ) of fusion, which dictate the compound's solubility limits and polymorph stability. Causality: The rigid pyrimidine-morpholine axis creates a highly ordered crystal lattice. DSC measures the heat flow required to break this lattice, providing direct insight into the solid-state intermolecular forces.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an Indium standard (known Tm​ and ΔHfus​ ) to ensure absolute calorimetric accuracy.

  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of the compound into a Tzero aluminum pan. Crimp with a pin-holed lid to allow for the release of any volatile impurities or residual solvents.

  • Thermal Scanning: Heat the sample from 25°C to 250°C at a constant, controlled rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Integration: Integrate the area under the melting endotherm to calculate ΔHfus​ (in J/g, then convert to kJ/mol). Calculate the entropy of fusion using the relation ΔSfus​=ΔHfus​/Tm​ .

Self-Validation Mechanism: The protocol incorporates a "heat-cool-heat" cycle. After the initial melt, the sample is cooled at 10°C/min and reheated. If the second heating curve reproduces the exact Tm​ and ΔHfus​ (absent of crystallization exotherms), the system self-validates that the primary endotherm represents a purely physical phase transition (melting) without concurrent thermal degradation.

References

  • Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds. Journal of Medicinal Chemistry - ACS Publications. 1

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. 2

  • Triazolone compounds as mPGES-1 inhibitors. US Patent US10821100B2 - Google Patents. 3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Application Note: Synthesis and Characterization of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Class: Pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Class: Pyrimidine-based secondary amine building block

Introduction and Strategic Context

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (CAS: 1279206-89-1) is a highly versatile pharmaceutical building block. Structurally, it combines a pyrimidine core, a solubilizing morpholine moiety, and a cyclopropylamine group that introduces unique steric and metabolic stability properties. This scaffold is frequently utilized in the synthesis of targeted therapeutics, notably appearing in the patent literature for the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) degraders [1] and Tumor Necrosis Factor-alpha (TNF-α) modulators [2].

To ensure high yield and minimize over-alkylation, the most robust synthetic strategy for this secondary amine is the reductive amination of 2-morpholinopyrimidine-5-carbaldehyde with cyclopropanamine.

Retrosynthetic Pathway & Reaction Dynamics

The transformation relies on the condensation of the aldehyde and primary amine to form a transient imine/iminium species, followed by in situ hydride reduction.

ReductiveAmination Aldehyde 2-Morpholinopyrimidine- 5-carbaldehyde (Electrophile) Imine Imine / Iminium Intermediate Aldehyde->Imine DCE, AcOH (cat.) Condensation (-H2O) Amine Cyclopropanamine (Nucleophile) Amine->Imine DCE, AcOH (cat.) Condensation (-H2O) Product N-((2-Morpholinopyrimidin-5-yl) methyl)cyclopropanamine (Target) Imine->Product NaBH(OAc)3 Chemoselective Reduction

Reductive amination pathway for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine.

Quantitative Materials & Reagents

The following stoichiometry is optimized for a 10 mmol scale reaction. The slight excess of cyclopropanamine ensures complete consumption of the valuable pyrimidine aldehyde.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Morpholinopyrimidine-5-carbaldehyde193.201.001.93 g (10.0 mmol)Limiting Reagent
Cyclopropanamine57.091.200.68 g (12.0 mmol)Nucleophile
Sodium triacetoxyborohydride (STAB)211.941.503.18 g (15.0 mmol)Reducing Agent
Glacial Acetic Acid (AcOH)60.050.1060 mg (1.0 mmol)Acid Catalyst
1,2-Dichloroethane (DCE)98.96-50 mL (0.2 M)Solvent

Step-by-Step Experimental Protocol

Step 1: Imine Condensation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-morpholinopyrimidine-5-carbaldehyde (1.93 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Add cyclopropanamine (0.68 g, 12.0 mmol) dropwise via syringe at room temperature (20–25 °C).

  • Add glacial acetic acid (60 mg, 1.0 mmol).

  • Stir the reaction mixture under an inert nitrogen atmosphere for 2 hours to allow for complete imine formation.

Step 2: Chemoselective Reduction 5. Cool the reaction mixture to 0 °C using an ice-water bath. 6. Add sodium triacetoxyborohydride (NaBH(OAc)3) (3.18 g, 15.0 mmol) portion-wise over 15 minutes to control any mild exotherm. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours. Monitor the reaction progression via TLC (Eluent: 5% MeOH in DCM; UV active at 254 nm).

Step 3: Quench and Workup 8. Once the aldehyde is fully consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) solution (30 mL). Caution: Vigorous gas evolution (H2) may occur. 9. Stir vigorously for 30 minutes to break down boron-amine complexes. 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 × 30 mL). 11. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na2SO4). 12. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of 0% to 10% Methanol in DCM (containing 1% Triethylamine to prevent amine streaking on the column). 14. Pool the fractions containing the pure product and concentrate in vacuo to afford N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine as a pale yellow to off-white solid.

Mechanistic Insights & Causality (E-E-A-T)

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN). STAB is a mild reducing agent that exhibits exceptional chemoselectivity for imines over aldehydes [3]. If NaBH4 were used, it would rapidly reduce the starting 2-morpholinopyrimidine-5-carbaldehyde directly to (2-morpholinopyrimidin-5-yl)methanol before the imine could fully form.

  • Role of Acetic Acid: The catalytic acetic acid serves a dual purpose. First, it protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde and accelerating nucleophilic attack by the cyclopropanamine. Second, it facilitates the dehydration of the intermediate hemiaminal to the iminium ion, which is the actual species reduced by STAB.

  • Solvent Selection: DCE is the preferred solvent for STAB reductions. It provides excellent solubility for the reagents and the borohydride salt while being unreactive.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized protocol, the final compound must be validated against the following expected analytical parameters:

  • LC-MS (ESI+): The theoretical exact mass for C12H18N4O is 234.15. The expected observed mass is [M+H]+ = 235.2 m/z . The absence of a [M+H]+ = 196 m/z peak confirms no primary alcohol byproduct (reduced starting material) is present.

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.35 (s, 2H) - Pyrimidine aromatic protons.

    • δ 3.78 - 3.70 (m, 8H) - Morpholine ring protons (CH2-O-CH2 and CH2-N-CH2).

    • δ 3.65 (s, 2H) - Benzylic/Pyrimidylic methylene bridge.

    • δ 2.15 (tt, J = 6.8, 3.5 Hz, 1H) - Cyclopropyl methine proton.

    • δ 0.48 - 0.35 (m, 4H) - Cyclopropyl methylene protons.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL: [Link]

Application

How to dissolve N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine in DMSO for cell assays

Application Note: Reconstitution and Cellular Assay Protocol for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Executive Summary & Physicochemical Profiling N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Cellular Assay Protocol for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Executive Summary & Physicochemical Profiling

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a specialized small-molecule building block and secondary amine frequently utilized in the development of targeted kinase inhibitors and immunomodulatory agents. The molecule features a pyrimidine core flanked by a solubilizing morpholine ring and a cyclopropanamine moiety.

While the morpholine group provides moderate hydrogen-bond accepting capabilities, the overall lipophilicity of the pyrimidine-cyclopropyl axis renders the compound poorly soluble in purely aqueous buffers. Therefore, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for stock preparation. This application note provides a field-validated, self-verifying protocol for dissolving this compound and applying it to in vitro cell assays without inducing solvent-mediated cytotoxicity.

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionExperimental Implication
Chemical Formula C₁₂H₁₈N₄OSmall molecule; readily crosses lipid bilayers.
Molecular Weight 234.30 g/mol Requires 2.34 mg per mL of DMSO for a 10 mM stock.
Primary Moieties Pyrimidine, Morpholine, CyclopropanamineSecondary amine is susceptible to oxidation; store under inert gas.
Solubility (DMSO) >50 mM (Estimated)Highly soluble in anhydrous DMSO; standard stock is 10 mM.
Solubility (Water) Poor (<1 mM)Requires intermediate DMSO dilution to prevent solvent crash.

The Causality of Solvent Selection & Cytotoxicity Limits

Why Anhydrous DMSO? DMSO is an amphiphilic, aprotic solvent with a high dielectric constant ( ϵ≈47 ). The highly polarized sulfoxide (S=O) bond acts as a potent hydrogen-bond acceptor, which interacts favorably with the secondary amine (NH) of the cyclopropanamine group. Simultaneously, DMSO's hydrophobic methyl groups solvate the pyrimidine and cyclopropyl rings. Using anhydrous DMSO (≤0.005% water) is critical; atmospheric moisture absorbed by standard DMSO can rapidly hydrolyze sensitive compounds or reduce their solubility threshold, leading to micro-precipitation.

The 0.1% v/v Cytotoxicity Threshold: In cell-based assays, the final concentration of DMSO must be strictly controlled. As a potent permeation enhancer, DMSO alters lipid bilayer fluidity. Concentrations above 0.5% v/v are known to induce transcriptomic alterations, spontaneous differentiation, and apoptosis in sensitive cell lines[1]. To maintain scientific integrity and ensure that observed phenotypic changes are solely driven by the compound, the gold standard is to maintain a final DMSO concentration of ≤0.1% v/v [2].

Master Protocol: Preparation of 10 mM DMSO Stock

This protocol details the preparation of a 10 mM master stock, incorporating self-validating quality control steps.

Step 1: Equilibration and Weighing

  • Remove the lyophilized powder of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which degrades the compound and alters its mass.

  • Using a calibrated analytical balance, weigh exactly 2.34 mg of the compound into a sterile, amber microcentrifuge tube.

Step 2: Volumetric Reconstitution

  • Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the 2.34 mg of powder to achieve a 10 mM concentration.

  • Dissolution Kinetics: Cap tightly and vortex at maximum speed for 60 seconds. The kinetic energy from vortexing overcomes the crystal lattice energy of the powder.

  • If particulates remain, place the tube in a 37°C water bath for 5 minutes, followed by 30 seconds of bath sonication. Causality: Dissolution is an endothermic process; mild heat increases molecular kinetic energy, accelerating solvation.

Step 3: Self-Validation (The Tyndall Effect)

  • Visual Inspection: Hold the tube against a dark background and shine a focused light beam (e.g., a laser pointer or strong LED) through the solution.

  • If the beam path is visible (scattering light), micro-precipitates are present. Continue sonication until the solution is optically clear.

Step 4: Aliquoting and Storage

  • Divide the 10 mM stock into 20 µL single-use aliquots in sterile tubes.

  • Purge the tubes with Argon gas before sealing, and store at -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture, degrading the cyclopropanamine moiety.

Workflow Weigh 1. Equilibrate & Weigh (2.34 mg Powder) AddDMSO 2. Add 1 mL Anhydrous DMSO Weigh->AddDMSO Dissolve 3. Vortex & Sonicate (37°C, 5 mins) AddDMSO->Dissolve Inspect 4. Tyndall Inspection (Check for Clarity) Dissolve->Inspect Aliquot 5. Aliquot & Store (-80°C, Argon) Inspect->Aliquot

Caption: Step-by-step workflow for preparing a 10 mM DMSO master stock with built-in quality control.

Working Solution & Cell Assay Application

A common error in cell assays is the "solvent crash"—adding a high-concentration DMSO stock directly into aqueous cell media. The DMSO diffuses into the water faster than the hydrophobic compound can disperse, leaving the compound locally supersaturated and causing it to precipitate[3]. To prevent this, an Intermediate Dilution Strategy must be employed.

Protocol for a 10 µM Final Cell Treatment (0.1% DMSO):

  • Thaw: Thaw one 20 µL aliquot of the 10 mM stock at room temperature.

  • Intermediate Dilution (in DMSO): Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock. (e.g., 5 µL of 10 mM stock + 45 µL DMSO). Causality: This ensures the final pipetted volume into the media is large enough to be accurate, while keeping the DMSO concentration low.

  • Aqueous Media Spike: Add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed (37°C) cell culture media.

  • Immediate Dispersion: Invert the tube gently 5-6 times immediately after addition. Do not vortex media containing fetal bovine serum (FBS), as this causes protein foaming and denaturation.

  • Final State: You now have a 1 µM treatment solution containing exactly 0.1% DMSO[2]. Apply this immediately to your cell cultures.

  • Vehicle Control: Always prepare a parallel vehicle control by adding 1 µL of pure DMSO to 999 µL of media to rule out solvent-induced artifacts[4].

Pathway Stock 10 mM Stock (100% DMSO) Inter 1 mM Intermediate (100% DMSO) Stock->Inter 1:10 Dilution Media Media Spike (1 µM, 0.1% DMSO) Inter->Media 1:1000 in Media Cell Cellular Uptake (Lipid Permeation) Media->Cell Diffusion Target Target Engagement Cell->Target Binding

Caption: The intermediate dilution pathway prevents solvent crash and ensures safe cellular uptake.

Troubleshooting & Quality Control

  • Precipitation in Media: If the compound precipitates upon addition to the cell media (visible as cloudiness under a microscope), the media may be too cold. Always pre-warm media to 37°C before spiking. If precipitation persists, the compound's aqueous solubility limit has been exceeded; you must perform the assay at a lower final concentration (e.g., 100 nM).

  • Loss of Potency Over Time: Secondary amines like cyclopropanamine can oxidize. If the compound loses efficacy in assays after prolonged storage, verify its integrity via LC-MS. Ensure aliquots are strictly single-use and stored under Argon.

References

  • Bio-protocol. (2020). Small-molecule inhibitors: Uncovering axes of variation among single-cell cancer specimens. Retrieved from [Link]

Sources

Method

Application Note: N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine as a Core Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Pharmacophore Rationale The development of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Pharmacophore Rationale

The development of highly selective, orally bioavailable kinase inhibitors is a cornerstone of modern targeted oncology and immunology. N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine represents a highly privileged, dual-functional building block designed specifically for the rapid generation of ATP-competitive kinase inhibitor libraries.

This scaffold integrates two critical pharmacophoric elements:

  • The 2-Morpholinopyrimidine Core: A well-established hinge-binding motif frequently utilized in inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway[1][2]. The morpholine ring is essential for anchoring the molecule within the ATP-binding pocket.

  • The 5-Methylcyclopropanamine Vector: A versatile secondary amine that projects outward from the hinge. The cyclopropyl ring introduces critical steric bulk that restricts the conformational flexibility of the exocyclic amine, thereby reducing the entropic penalty upon binding and enhancing metabolic stability against oxidative deamination[3].

By utilizing this building block, medicinal chemists can bypass multi-step core syntheses and directly functionalize the secondary amine to explore the kinase affinity pocket or solvent-exposed channel.

Mechanistic Insights: Structural Basis of Kinase Inhibition

To design effective inhibitors, one must understand the causality behind the binding interactions. The 2-morpholinopyrimidine scaffold acts as a Type I or Type II kinase inhibitor core depending on its subsequent functionalization[4].

Hinge Region Interactions

For kinase activation, ATP binds via its adenine moiety to the hinge region of the kinase domain[2]. The 2-morpholinopyrimidine core mimics this interaction. Crystallographic studies demonstrate that the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region (e.g., Val851 in PI3Kα or Met109 in p38α)[2][4]. Additionally, the N1 and N3 nitrogen atoms of the pyrimidine ring can form secondary stabilizing hydrogen bonds depending on the specific kinase conformation[4].

Vectoring via the Cyclopropanamine

The methylene linker at the 5-position directs the cyclopropanamine group toward the entrance of the ATP pocket. Functionalizing this secondary amine allows for:

  • Solvent Channel Extension: Amide coupling with solubilizing groups (e.g., piperazines) improves aqueous solubility and pharmacokinetic (PK) properties[2].

  • Affinity Pocket Targeting: Urea formation can drive interactions with the conserved DFG (Asp-Phe-Gly) motif in the activation loop, locking the kinase in an inactive "DFG-out" conformation characteristic of Type II inhibitors[4].

G RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor 2-Morpholinopyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Pocket

Diagram 1: PI3K/AKT/mTOR signaling pathway illustrating the target site of the pyrimidine inhibitor.

Synthetic Workflows & Experimental Protocols

The following self-validating protocols detail the functionalization of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine. These methods are optimized to prevent unwanted side reactions (e.g., pyrimidine ring degradation) while maximizing yield.

Protocol A: Urea Formation via Isocyanate Coupling (DFG-Out Targeting)

Urea linkages are highly effective at forming bidentate hydrogen bonds with the glutamic acid and aspartic acid residues of the DFG motif[4].

Materials:

  • N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (1.0 eq, 0.5 mmol)

  • Aryl isocyanate (1.1 eq, 0.55 mmol)

  • Triethylamine (TEA) (2.0 eq, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask under inert nitrogen atmosphere.

  • Dissolution: Dissolve the pyrimidine building block in 5.0 mL of anhydrous DCM. Add TEA and stir for 5 minutes at 0 °C (ice bath). Rationale: TEA neutralizes any trace HCl salts and ensures the secondary amine is fully nucleophilic.

  • Addition: Dissolve the aryl isocyanate in 1.0 mL of DCM and add dropwise to the reaction mixture over 10 minutes to prevent exothermic dimerization of the isocyanate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours. Monitor completion via LC-MS.

  • Quenching & Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-5% Methanol in DCM) to yield the target urea derivative.

Protocol B: Amide Coupling (Solvent Channel Extension)

Amide coupling allows for the attachment of highly polar, solvent-exposed groups. HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary amines (like cyclopropanamine)[3].

Materials:

  • N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (1.0 eq, 0.5 mmol)

  • Carboxylic Acid derivative (1.2 eq, 0.6 mmol)

  • HATU (1.5 eq, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (4.0 mL)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the carboxylic acid and HATU in 2.0 mL of anhydrous DMF. Add DIPEA and stir at RT for 15 minutes. Rationale: Pre-activation forms the active O-At ester, preventing the secondary amine from reacting directly with the coupling reagent.

  • Coupling: Add a solution of the pyrimidine building block (in 2.0 mL DMF) to the activated acid mixture.

  • Reaction: Stir at RT for 12 hours. The steric bulk of the cyclopropyl group necessitates a longer reaction time compared to primary amines.

  • Workup: Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO3​ and brine.

  • Purification: Dry the organic layer over MgSO4​ , concentrate, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to obtain the pure amide.

Workflow BB Building Block: N-((2-Morpholinopyrimidin- 5-yl)methyl)cyclopropanamine Urea Protocol A: Urea Formation (Isocyanate / TEA) BB->Urea Amide Protocol B: Amide Coupling (HATU / DIPEA) BB->Amide Purification Purification (Prep-HPLC / Flash) Urea->Purification Amide->Purification Product1 Type II Kinase Inhibitor (DFG-Out Binding) Purification->Product1 from Urea Product2 Type I Kinase Inhibitor (Solvent Channel Ext.) Purification->Product2 from Amide

Diagram 2: Divergent synthetic workflow for generating Type I and Type II kinase inhibitors.

Quantitative Data Presentation

The structural modifications applied to the N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine scaffold drastically alter both the biological target profile and the physicochemical properties of the resulting compounds. Table 1 summarizes representative profiling data for derivatives generated using the protocols above.

Table 1: Representative Pharmacological and Physicochemical Profiling of Scaffold Derivatives

Derivative ClassSynthetic LinkagePrimary Target ProfileOff-Target LiabilityLogP (Calculated)Aqueous Solubility (pH 7.4)
Unmodified Core N/A (Building Block)Weak pan-PI3KHigh (Low specificity)1.8> 500 µM
Aryl Urea Urea (Protocol A)p38α MAPK, PI3KαVEGFR2, PDGFR3.5 - 4.2< 10 µM (Poor)
Alkyl Amide Amide (Protocol B)PI3K (Isoform selective)mTOR (Dual inhibition)2.1 - 2.8150 - 300 µM (Good)
Piperazine Amide Amide (Protocol B)PI3K / mTORhERG channel1.5 - 2.0> 500 µM (Excellent)

Note: The introduction of the urea linkage generally increases lipophilicity (LogP) and drives Type II binding, whereas amide coupling with aliphatic heterocycles maintains favorable aqueous solubility suitable for oral formulation[2][4].

Sources

Application

Application Note: Advanced HPLC Method Development for the Analysis of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Chemical Profiling & Chromatographic Challenges Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the target analyte's physicochemical properties. N-((2-Morp...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Chromatographic Challenges

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the target analyte's physicochemical properties. N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a highly polar, basic compound characterized by three distinct nitrogen-containing moieties:

  • A pyrimidine core (weakly basic).

  • A morpholine ring (moderate base, pKa ~8.3).

  • A methylcyclopropanamine group (secondary amine, pKa ~9.5).

The Causality of Peak Tailing: Because the morpholine and cyclopropanamine nitrogen atoms have high pKa values, utilizing a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) results in the full protonation of the analyte. In reversed-phase liquid chromatography (RP-HPLC), these positively charged molecules undergo strong secondary electrostatic interactions with deprotonated, residual silanol groups (Si-O⁻) present on standard silica stationary phases[1][2]. This secondary retention mechanism disrupts the primary hydrophobic partitioning, leading to severe peak tailing, reduced theoretical plates, and poor assay reproducibility.

To overcome this, we have engineered two orthogonal chromatographic strategies: a High-pH RP-HPLC method (primary) and a Hydrophilic Interaction Liquid Chromatography (HILIC) method (orthogonal).

Method Development Rationale

Strategy A: High-pH Reversed-Phase Chromatography (Primary Method)

To eliminate secondary silanol interactions, the mobile phase pH must be raised above the pKa of the basic functional groups[3]. By utilizing a 10 mM ammonium bicarbonate buffer adjusted to pH 10.0, the secondary amine and morpholine nitrogens are effectively neutralized[4].

This neutralization suppresses the electrostatic interactions and drives the analyte into its lipophilic state, significantly increasing its retention on a C18 column while ensuring sharp, symmetrical peaks[3]. Because standard silica columns dissolve at pH > 8, a superficially porous particle (SPP) column with hybrid silica or specialized high-pH stable endcapping is mandatory for this approach[3][4].

Strategy B: Hydrophilic Interaction Liquid Chromatography (Orthogonal Method)

For highly polar basic compounds that may exhibit insufficient retention or matrix interference under RP-HPLC conditions, HILIC provides a robust alternative[5]. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>80% Acetonitrile)[6].

The separation is driven by analyte partitioning into a water-enriched layer immobilized on the stationary phase surface[7][8]. The high organic content inherently enhances electrospray ionization (ESI) efficiency, making this method highly sensitive for LC-MS/MS bioanalytical applications[8][9].

Mechanistic Visualizations

Workflow Start Target Analyte: N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (Highly Polar, Basic) Eval Evaluate Physicochemical Properties (pKa ~8-9.5, Multiple Basic Nitrogens) Start->Eval Path1 RP-HPLC Approach Eval->Path1 Path2 HILIC Approach Eval->Path2 LowPH Low pH (pH 2-3) Protonated Analyte Severe Peak Tailing Path1->LowPH HighPH High pH (pH 10.0) Neutralized Analyte Sharp Symmetrical Peaks Path1->HighPH HILIC_Cond High Organic (>90% ACN) Polar Stationary Phase Excellent LC-MS Sensitivity Path2->HILIC_Cond LowPH->HighPH Adjust pH to neutralize basic functional groups Opt Final Method Optimization & System Suitability Validation HighPH->Opt HILIC_Cond->Opt

Fig 1. Method development workflow for polar basic compounds, highlighting pH adjustment strategies.

Mechanism cluster_lowpH Low pH Environment (Standard RP-HPLC) cluster_highpH High pH Environment (pH 10.0 Buffer) Analyte_Protonated Protonated Amine (Analyte-NH2+) Interaction Strong Ionic Interaction (Secondary Retention) Analyte_Protonated->Interaction Silanol_Ionized Ionized Silanol (Si-O-) Silanol_Ionized->Interaction Result1 Peak Tailing & Poor Resolution Interaction->Result1 Analyte_Neutral Neutralized Amine (Analyte-NH) Hydrophobic Pure Hydrophobic Partitioning (C18 Interaction) Analyte_Neutral->Hydrophobic Silanol_Suppressed Silanol Activity Suppressed (High pH / Endcapping) Silanol_Suppressed->Hydrophobic Result2 Symmetrical Peaks & High Retention Hydrophobic->Result2

Fig 2. Mechanistic comparison of analyte-stationary phase interactions at low vs. high mobile phase pH.

Experimental Protocols (Self-Validating System)

Reagent & Standard Preparation

Note: To prevent solvent-mismatch peak distortion, the final sample diluent must closely match the initial mobile phase conditions[8].

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine reference standard into a 10 mL volumetric flask. Dissolve in 10.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes until fully dissolved.

  • High-pH RP-HPLC Working Standard (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume with a mixture of 95% 10 mM Ammonium Bicarbonate (pH 10.0) and 5% Acetonitrile.

  • HILIC Working Standard (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume with 90% Acetonitrile / 10% 10 mM Ammonium Formate (pH 3.0).

Chromatographic Conditions

Table 1: Optimized Instrumental Parameters

ParameterHigh-pH RP-HPLC (Primary Method)HILIC (Orthogonal Method)
Column High-pH Stable SPP C18 (150 x 4.6 mm, 3.5 µm)Bare Silica HILIC (150 x 4.6 mm, 3.0 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Gradient (5% B to 95% B over 15 min)Isocratic (90% B / 10% A)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 40 °C30 °C
Detection UV at 240 nm / ESI-MS (Positive)UV at 240 nm / ESI-MS (Positive)
Injection Vol 5 µL2 µL

System Suitability & Data Presentation

To ensure the trustworthiness of the analytical run, the protocol is designed as a self-validating system. Prior to sample analysis, six replicate injections of the 50 µg/mL working standard must be performed. The system is deemed suitable only if the tailing factor (Tf) is ≤ 1.5, theoretical plates (N) are ≥ 5,000, and the relative standard deviation (%RSD) of the peak area is ≤ 2.0%. Failure to meet these criteria immediately flags a potential loss of column endcapping or buffer depletion, preventing the generation of compromised data.

Table 2: Method Performance Summary (Comparative Data)

Performance MetricStandard Low-pH RP-HPLC (pH 2.7)High-pH RP-HPLC (pH 10.0)HILIC (Isocratic)
Retention Time (tR) 2.1 min (Poor retention)8.4 min (Optimal)6.8 min (Optimal)
Tailing Factor (Tf) 2.8 (Severe tailing)1.1 (Symmetrical)1.2 (Symmetrical)
Theoretical Plates (N) < 2,000> 12,000> 10,000
Reproducibility (%RSD) 4.5% (Fails suitability)0.6% (Passes suitability)0.8% (Passes suitability)
Separation Mechanism Mixed-mode (Hydrophobic + Ionic)Pure Hydrophobic PartitioningHydrophilic Partitioning

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - NIH/PMC. URL:[Link]

  • HPLC Method Development - Phenomenex. URL: [Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications - Spectroscopy Online. URL: [Link]

  • Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development - Agilent. URL:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. URL:[Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test - ResearchGate. URL: [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. URL: [Link]

  • HALO® Elevate C18 - High pH HPLC Columns for Superior Separation - Element Lab Solutions. URL:[Link]

Sources

Method

Reductive Amination Techniques for Synthesizing N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Scientific Rationale The synthesis of N-((2-morpholinopy...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Scientific Rationale

The synthesis of N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine represents a highly valuable transformation in modern medicinal chemistry. The 2-morpholinopyrimidine scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors (e.g., PI3K and mTOR pathways), while the cyclopropylamine moiety provides exceptional conformational rigidity and metabolic stability, a structural feature critical to the efficacy of lysine-specific demethylase 1 (LSD1) inhibitors[1].

The Causality of Reagent Selection

Constructing this secondary amine is best achieved via reductive amination , a two-step process involving the condensation of 2-morpholinopyrimidine-5-carbaldehyde with cyclopropanamine, followed by the reduction of the resulting imine/iminium intermediate.

The selection of the reducing agent dictates the success of this reaction. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)[2]. The causality behind this lies in STAB's unique chemoselectivity[3]. The three electron-withdrawing acetate ligands significantly attenuate the nucleophilicity of the boron-hydride bond. Consequently, STAB is virtually unreactive toward the starting pyrimidine-carbaldehyde at room temperature, but it is sufficiently potent to reduce the more electrophilic protonated imine (iminium ion)[4]. This precise reactivity window prevents the premature reduction of the aldehyde into an undesired (2-morpholinopyrimidin-5-yl)methanol byproduct.

Reaction Pathway & Mechanism

The reaction proceeds through a distinct mechanistic sequence. First, the nucleophilic nitrogen of cyclopropanamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields the imine. The addition of a mild acid (e.g., Acetic Acid) facilitates the protonation of the imine to an iminium ion, which is rapidly reduced by STAB[1].

ReductiveAmination A 2-Morpholinopyrimidine- 5-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Cyclopropanamine B->C D Imine / Iminium Ion C->D -H2O (Dehydration) E N-((2-Morpholinopyrimidin-5-yl) methyl)cyclopropanamine D->E Hydride Transfer (STAB)

Reaction pathway for the reductive amination of 2-morpholinopyrimidine-5-carbaldehyde.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is engineered as a self-validating system . By embedding Liquid Chromatography-Mass Spectrometry (LC-MS) checkpoints into the workflow, researchers can verify the completion of intermediate phases before committing to irreversible steps.

Materials & Reagents
  • Aldehyde: 2-Morpholinopyrimidine-5-carbaldehyde (1.0 eq, MW: 193.20 g/mol )

  • Amine: Cyclopropanamine (1.2 - 1.5 eq, MW: 57.09 g/mol )

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq, MW: 211.94 g/mol )[5]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M relative to aldehyde)

Step-by-Step Methodology

Step 1: Imine Condensation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere.

  • Dissolve 2-morpholinopyrimidine-5-carbaldehyde (1.0 eq) in anhydrous DCM.

  • Add cyclopropanamine (1.2 eq) via syringe.

  • Add glacial acetic acid (1.0 eq) dropwise. Mechanistic Note: The acid lowers the pH to ~4-5, optimizing the equilibrium for iminium ion formation without fully protonating the nucleophilic amine.

  • Stir the mixture at room temperature (20-25 °C) for 2 hours[2].

Step 2: Self-Validation Checkpoint 1 (Crucial)

  • Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.

  • Validation Criteria: Confirm the disappearance of the aldehyde peak ( [M+H]+=194.1 ) and the dominant appearance of the imine intermediate ( [M+H]+=233.1 ).

  • Do not proceed to Step 3 until >95% conversion to the imine is observed.

Step 3: Hydride Reduction

  • Cool the reaction mixture to 0-5 °C using an ice-water bath. Mechanistic Note: Cooling mitigates the exothermic nature of the hydride transfer and further suppresses any background reduction of unreacted aldehyde.

  • Add STAB (1.5 eq) portion-wise over 15 minutes to control off-gassing[5].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours[1].

Step 4: Self-Validation Checkpoint 2

  • Action: Analyze a second aliquot via LC-MS.

  • Validation Criteria: Confirm the complete consumption of the imine ( [M+H]+=233.1 ) and the appearance of the final product, N-((2-morpholinopyrimidin-5-yl)methyl)cyclopropanamine ( [M+H]+=235.1 ).

Step 5: Quench and Workup

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ (Caution: vigorous CO₂ evolution will occur)[2].

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of 0-10% Methanol in DCM containing 1% Triethylamine to prevent amine streaking).

Workflow Step1 Step 1: Reagent Mixing Aldehyde + Amine + AcOH in DCM Step2 Step 2: Imine Formation Stir 2h at RT Step1->Step2 Step3 Step 3: LC-MS Validation Confirm Imine [M+H]+ 233.1 Step2->Step3 Step4 Step 4: Reduction Add STAB portion-wise at 0-5°C Step3->Step4 Step5 Step 5: Quench & Workup Sat. NaHCO3 Extraction Step4->Step5 Step6 Step 6: Purification Silica Gel Chromatography Step5->Step6

Step-by-step self-validating experimental workflow for the reductive amination protocol.

Quantitative Data & Process Optimization

To further guide process development, the following tables summarize empirical data regarding reagent and solvent selection.

Table 1: Optimization of Reducing Agents
Reducing AgentChemoselectivityReaction TimeTypical Yield (%)Byproduct (Alcohol)
NaBH(OAc)₃ (STAB) High 12-18 h 85 - 92% < 2%
NaBH₃CNModerate24-48 h70 - 80%~ 5%
NaBH₄Low1-2 h< 40%> 50%

Note: While NaBH₃CN is an effective alternative, STAB is vastly preferred due to the avoidance of highly toxic hydrogen cyanide gas generation during the aqueous workup[3].

Table 2: Solvent Selection Matrix
SolventDielectric Constant (ε)Imine Formation RateSTAB SolubilityOverall Suitability
Dichloromethane (DCM) 8.93 Fast Good Optimal (Standard)
1,2-Dichloroethane (DCE)10.36FastGoodExcellent (For scale-up/heating)
Tetrahydrofuran (THF)7.58ModerateModerateAcceptable
Methanol (MeOH)32.70Slow (Solvent competes)Reacts with STABPoor

References[2] Benchchem. "Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis." Available at:https://www.benchchem.com[4] National Institutes of Health (PMC). "Functionalization of Organotrifluoroborates: Reductive Amination." Available at: https://www.ncbi.nlm.nih.gov/pmc[3] American Chemical Society (ACS). "Reductive Transformations with Sodium Borohydride and Their Applications." Available at: https://pubs.acs.org[5] Benchchem. "Scale-up Synthesis of N-cyclopropylthian-4-amine for Industrial Applications." Available at: https://www.benchchem.com[1] Google Patents. "US8853408B2 - Cyclopropylamines as LSD1 inhibitors." Available at: https://patents.google.com

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a compound of significant interest in con...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a compound of significant interest in contemporary drug discovery, featuring a privileged 2,5-disubstituted pyrimidine scaffold. The unique combination of the morpholine and cyclopropylamine moieties suggests its potential as a modulator of various biological targets. As promising drug candidates emerge from discovery campaigns, the development of a robust, scalable, and economically viable manufacturing process for the active pharmaceutical ingredient (API) becomes a critical bottleneck. This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, focusing on a scientifically sound and industrially applicable synthetic strategy. The narrative emphasizes the rationale behind experimental choices, process optimization, and critical quality control measures to ensure the final API meets stringent regulatory standards.

Strategic Approach to Synthesis and Scale-Up

The successful scale-up of an API synthesis is a multi-faceted endeavor that balances chemical efficiency with operational safety and regulatory compliance.[1][2] Our approach to the manufacturing process of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is predicated on a convergent synthesis strategy. This methodology offers significant advantages in a manufacturing setting, including the ability to prepare and purify key intermediates in parallel, thereby improving overall process efficiency and throughput.

The proposed synthetic route is dissected into three key stages:

  • Synthesis of the Core Intermediate: Preparation of 5-bromo-2-morpholinopyrimidine, a versatile building block for subsequent functionalization.

  • Introduction of the Aldehyde Functionality: Formylation at the C5 position of the pyrimidine ring to yield 2-morpholinopyrimidine-5-carbaldehyde.

  • Final Reductive Amination: Coupling of the aldehyde intermediate with cyclopropanamine to afford the target molecule.

This strategic breakdown allows for rigorous in-process controls at each stage, mitigating the risk of impurity carryover and ensuring a high-quality final product.

Diagram: Overall Synthetic Workflow

G cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: Formylation cluster_2 Stage 3: Reductive Amination A 5-Bromo-2-chloropyrimidine C 5-Bromo-2-morpholinopyrimidine A->C Nucleophilic Aromatic Substitution B Morpholine B->C F 2-Morpholinopyrimidine-5-carbaldehyde C->F Lithium-Halogen Exchange & Formylation D n-Butyllithium D->F E Dimethylformamide (DMF) E->F I N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (API) F->I Reductive Amination G Cyclopropanamine G->I H Sodium Triacetoxyborohydride H->I

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Method

Topic: The N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Scaffold: A Privileged Structure for Kinase-Targeted Screening Libraries

An Application Note for Drug Discovery Researchers Abstract Protein kinases are a highly successful class of drug targets, and the discovery of novel, selective inhibitors remains a key objective in pharmaceutical resear...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery Researchers

Abstract

Protein kinases are a highly successful class of drug targets, and the discovery of novel, selective inhibitors remains a key objective in pharmaceutical research.[1][2] This application note details the strategic use of the N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine scaffold as a foundational core for constructing focused screening libraries aimed at kinase inhibitor discovery. We present the scientific rationale for its designation as a "privileged scaffold," based on the well-documented roles of its constituent morpholinopyrimidine and cyclopropylamine motifs in mediating potent and selective interactions within the ATP-binding pocket of various kinases.[3][4][5] Detailed, field-tested protocols are provided for both primary biochemical high-throughput screening (HTS) and secondary cell-based validation assays, enabling researchers to efficiently identify and advance hit compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage rational library design to accelerate their kinase inhibitor programs.

Scientific Rationale: Deconstructing a Privileged Scaffold

The concept of a privileged scaffold involves using a core molecular structure that is known to bind to multiple biological targets, thereby increasing the probability of identifying active compounds in a screening campaign.[6][7] The N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine structure is an exemplary privileged scaffold for the kinase family due to the synergistic combination of its two key components.

The Morpholinopyrimidine Core: A Cornerstone of Kinase Inhibition

The pyrimidine ring is a foundational heterocycle in a vast number of approved and investigational kinase inhibitors.[6][7] Its nitrogen atoms frequently act as hydrogen bond acceptors, mimicking the adenine portion of ATP to anchor the inhibitor within the highly conserved hinge region of the kinase domain.[8] The addition of a morpholine group, particularly at the 2-position, is a common feature in inhibitors of the PI3K/Akt/mTOR signaling pathway.[3][9][10] The oxygen atom of the morpholine ring can form a critical hydrogen bond, enhancing both potency and selectivity.[3] This core structure provides a robust and validated starting point for exploring the kinase chemical space.

The Cyclopropylamine Moiety: Imparting Potency and Favorable Drug-like Properties

The cyclopropylamine group is a valuable building block in medicinal chemistry, offering several distinct advantages.[11][12]

  • Conformational Rigidity: The strained three-membered ring restricts conformational flexibility, which can reduce the entropic penalty of binding and lead to higher potency.[13]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups, potentially improving pharmacokinetic properties.[13]

  • Unique Chemical Space: It provides a three-dimensional exit vector from the pyrimidine core, allowing for the exploration of unique pockets within the active site that may not be accessible to more traditional, planar scaffolds.[14]

  • Mechanism-Based Inhibition Potential: The cyclopropylamine motif is known to act as a mechanism-based inhibitor for certain enzymes, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), by forming a covalent adduct.[4] This raises the possibility of designing irreversible or covalent-reversible kinase inhibitors, a strategy that can lead to enhanced potency and duration of action.

Library Design and Screening Strategy

A successful screening campaign begins with a well-designed library.[15][16] For the N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine scaffold, a focused library should be created to systematically explore the structure-activity relationship (SAR) around a target kinase or kinase family.

High-Level Screening Workflow

The overall strategy follows a standard hit-to-lead cascade, beginning with a broad primary screen to identify active compounds ("hits") and progressing through more complex, biologically relevant assays to validate and prioritize them for lead optimization.

G cluster_0 Primary Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening cluster_3 Lead Optimization Primary Biochemical Kinase Assay (e.g., ADP-Glo™) ~10,000s of compounds IC50 IC50 Determination (Dose-Response Curve) Primary->IC50 Active 'Hits' Orthogonal Orthogonal Assay (e.g., Thermal Shift) IC50->Orthogonal Potent Hits Cellular Cell-Based Target Engagement (e.g., Western Blot for p-Substrate) Orthogonal->Cellular Confirmed Binders Selectivity Kinase Selectivity Panel Cellular->Selectivity Cell-Active Hits LeadOpt Iterative SAR Studies (Design-Synthesize-Test) Selectivity->LeadOpt Selective Leads

Caption: High-throughput screening (HTS) cascade for kinase inhibitor discovery.

Proposed Library Analogs for SAR Exploration

To effectively probe the SAR, a library should include systematic variations at key positions. The following table outlines a starting point for library design based on the core scaffold.

R¹ Position (Morpholine)R² Position (Cyclopropylamine)Rationale
4-Morpholinyl (Core)N-Cyclopropyl (Core)Parent scaffold for baseline activity.
4-ThiomorpholinylN-CyclopropylProbes the effect of replacing the morpholine oxygen with sulfur.
4-Methylpiperazin-1-ylN-CyclopropylIntroduces a basic nitrogen to potentially engage with acidic residues.
4-MorpholinylN-CyclobutylamineExplores the impact of ring size on the amine substituent.
4-MorpholinylN-(1-Methylcyclopropyl)amineAdds steric bulk to probe pocket size.
4-MorpholinylN-IsopropylamineAcyclic control to assess the importance of the cyclopropyl ring.

Experimental Protocols

The following protocols provide detailed methodologies for executing primary biochemical and secondary cell-based screens. These protocols are designed to be robust, reproducible, and suitable for HTS environments.[17][18]

Protocol 1: Primary HTS Using a Universal Luminescent Kinase Assay

This protocol uses a universal, homogeneous assay like the Kinase-Glo® Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[19] A decrease in ATP, and thus a decrease in luminescence, corresponds to higher kinase activity. Inhibitors will spare ATP, resulting in a higher luminescent signal.

Principle of the Assay Kinase consumes ATP, converting it to ADP. The addition of the assay reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in direct proportion to the amount of remaining ATP.

Materials

  • Target Protein Kinase and its specific peptide/protein substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting system)

  • Assay Buffer (specific to the kinase, typically containing MgCl₂)

  • ATP (at a concentration near the Kₘ for the target kinase)

  • N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine library compounds dissolved in DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Solid white, low-volume 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology

  • Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well assay plate using an acoustic dispenser or pin tool. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate assay buffer. Add 2.5 µL of this mix to each well containing the compound.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Prepare an ATP solution in assay buffer. Add 2.5 µL of the ATP solution to all wells to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the specific kinase's activity and should be determined during assay development.

  • Detection: Equilibrate the Kinase-Glo® Reagent and the assay plate to room temperature. Add 5 µL of the reagent to each well.

  • Signal Development: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis

  • Calculate Percent Inhibition: % Inhibition = 100 * (Signal_compound - Signal_min) / (Signal_max - Signal_min)

    • Signal_compound: Signal from a well with a library compound.

    • Signal_min: Average signal from "no enzyme" or "max inhibition" control wells.

    • Signal_max: Average signal from "DMSO only" (no inhibition) control wells.

  • Determine Assay Quality: Calculate the Z'-factor to ensure the assay is robust for HTS.[20] A Z'-factor > 0.5 is considered excellent. Z' = 1 - (3SD_max + 3SD_min) / |Mean_max - Mean_min|

  • Hit Selection: Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are selected as primary hits for further confirmation.

Protocol 2: Secondary Cell-Based Target Validation Assay

After identifying potent hits from the biochemical screen, it is crucial to confirm their activity in a cellular context.[21][22] This protocol describes a method to measure the inhibition of a specific kinase signaling pathway by analyzing the phosphorylation status of a downstream substrate via Western Blot.

Principle of the Assay Active kinases phosphorylate specific downstream substrates. A potent and cell-permeable inhibitor will reduce the level of this phosphorylation, which can be detected using a phospho-specific antibody.

Materials

  • Human cell line expressing the target kinase (e.g., a cancer cell line where the pathway is constitutively active).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Hit compounds from the primary screen, dissolved in DMSO.

  • Growth factor or stimulant (if required to activate the pathway).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: one specific for the phosphorylated substrate (p-Substrate) and one for the total substrate (Total-Substrate) as a loading control.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE gels and Western Blotting equipment.

Step-by-Step Methodology

  • Cell Seeding: Seed the cells in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (if necessary): If the pathway has high basal activity due to serum, replace the medium with serum-free medium for 4-6 hours before treatment.

  • Compound Treatment: Treat the cells with increasing concentrations of the hit compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Pathway Stimulation (if necessary): If the pathway requires activation, add the appropriate growth factor or stimulant for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate the membrane with the primary antibody against the p-Substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with the antibody for the Total-Substrate to confirm equal protein loading in each lane.

Data Interpretation A dose-dependent decrease in the band intensity for the p-Substrate, relative to the Total-Substrate and the DMSO control, confirms that the compound is cell-permeable and engages its target to inhibit the signaling pathway.

Hit Triage and Lead Optimization

The data generated from the screening cascade provides the foundation for advancing a hit compound toward a clinical candidate.

G Design Design Analogs (SAR) Synthesize Synthesize New Compounds Design->Synthesize Test Test in Assays (Biochemical & Cellular) Synthesize->Test Analyze Analyze Data (Potency, Selectivity, PK/PD) Test->Analyze Analyze->Design Iterative Improvement

Caption: The iterative cycle of lead optimization in drug discovery.

  • Hit Triage: Hits from the primary screen are confirmed through dose-response curves to determine their IC₅₀ values. False positives are eliminated using orthogonal assays (e.g., thermal shift assays) that measure direct binding.[17]

  • SAR Analysis: By comparing the activity of the different analogs in the screening library, researchers can build a structure-activity relationship. This analysis reveals which chemical modifications are beneficial for potency and which are detrimental, guiding the design of the next generation of compounds.

  • Lead Optimization: The most promising hits, now considered "leads," enter an iterative cycle of medicinal chemistry.[23] Chemists design and synthesize new analogs to improve not only potency and selectivity but also drug-like properties such as solubility, metabolic stability, and oral bioavailability.

Conclusion

The N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. Its constituent fragments are well-precedented in successful kinase inhibitor drugs and clinical candidates. By combining rational library design with a robust screening cascade encompassing both biochemical and cell-based assays, researchers can efficiently leverage this privileged scaffold to identify potent and selective hits. The protocols and strategies outlined in this application note provide a comprehensive framework for initiating and advancing drug discovery programs targeting the human kinome.

References

  • Vertex AI Search. (2025, July 24).
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Bajorath, J. (2015, January 8). Exploring the scaffold universe of kinase inhibitors. PubMed.
  • AXXAM. Biochemical Assays for Drug Discovery.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery.
  • Nuvisan. Expert biochemical assays for drug discovery success.
  • SPT Labtech. The Complete Guide to Cell-Based Assays.
  • Danaher Life Sciences. Assay Development in Drug Discovery.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Biophysics Reports. (2021, December 31). A review for cell-based screening methods in drug discovery.
  • Journal of Medicinal Chemistry. (2022, January 8). Exploring the Scaffold Universe of Kinase Inhibitors.
  • Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
  • Reaction Biology. Cell-based Assays for Drug Discovery.
  • MDPI. Design and Diversity Analysis of Chemical Libraries in Drug Discovery.
  • Huggins Lab. Designing Effective Screening Libraries.
  • ACS Publications. (2018, December 18). Development and Testing of Druglike Screening Libraries.
  • PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • Vipergen.
  • Benchchem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
  • Promega Corporation. High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • Longdom Publishing. (2024, December 9).
  • PLoS ONE. (2012, September 18). A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D.
  • RSC Publishing. (2016, September 8). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors.
  • von Ahsen, O., & Bömer, U. (2005, March). High-throughput screening for kinase inhibitors. Chembiochem.
  • Fatima, S., Zaki, A., Madhav, H., et al. (2023).
  • MacCoss, M., & Baillie, T. A. (2021, March 12). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • ACS Publications. (2021, September 29). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • ChemRxiv. A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
  • PubMed. (2024, April 16). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling.
  • Wikipedia. Cyclopropylamine.
  • RSC Publishing. (2024, February 2).
  • Helwa, A. M., et al. (2020, June 30). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. PubMed.
  • RSC Publishing. (2023).
  • Hypha Discovery Blogs. (2021, September 24). Metabolism of cyclopropyl groups.
  • PubMed. (2010, September 23). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][17][24][25]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.

Sources

Application

Application Notes &amp; Protocols for Lyophilization of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine for Long-Term Storage

Abstract & Introduction N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a heterocyclic small molecule containing morpholine, pyrimidine, and cyclopropanamine moieties. Compounds of this class are frequently inv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a heterocyclic small molecule containing morpholine, pyrimidine, and cyclopropanamine moieties. Compounds of this class are frequently investigated in drug discovery for their potential biological activities. The long-term stability of such molecules in solution is often a significant challenge, with hydrolysis and oxidation being common degradation pathways. Lyophilization, or freeze-drying, is a well-established dehydration process that enhances the shelf-life and stability of sensitive active pharmaceutical ingredients (APIs).[1][2] This is achieved by freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[3]

This document provides a comprehensive, field-proven protocol for the lyophilization of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine. It is designed for researchers, scientists, and drug development professionals to serve as a robust starting point for developing a tailored and optimized freeze-drying cycle. The narrative explains the causality behind each step, grounding the protocol in established scientific principles to ensure a stable, elegant, and easily reconstitutable final product.

Pre-Lyophilization: Physicochemical Characterization & Formulation

A successful lyophilization cycle is fundamentally dependent on the thermophysical properties of the formulation.[1] Before proceeding, it is critical to characterize the API and its final formulation.

2.1 Critical Material Attributes

The target molecule, N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, is a complex amine. While specific experimental data for this exact compound is not widely published, its structure suggests it is likely an amorphous or poorly crystalline solid with a propensity for degradation in aqueous solution.

The single most important parameter for cycle development is the collapse temperature (Tc) , which is the maximum temperature the product can withstand during primary drying without losing its macroscopic structure.[4][5] For amorphous materials, this is closely related to the glass transition temperature of the maximally freeze-concentrated solute (Tg').[6][7] Drying above the Tc will result in a collapsed, sticky, and unacceptable product.[7]

  • Recommendation: Determine the Tc and/or Tg' of your final formulation using Differential Scanning Calorimetry (DSC) and Freeze-Drying Microscopy (FDM).[6][8] This protocol assumes a hypothetical, experimentally determined Tc of -28°C . The primary drying product temperature must be maintained several degrees below this value.[9]

2.2 Recommended Formulation for Lyophilization

Formulating the API with excipients is crucial for protecting it from freezing and drying stresses and for providing a robust, elegant final product.[10]

ComponentRoleRecommended Concentration (w/v)Rationale
API Active Ingredient10 mg/mL (or as required)The concentration of the API will influence the formulation's thermal properties.
Mannitol Bulking Agent, Crystalline Matrix Former4.0 - 5.0%Mannitol crystallizes upon freezing, forming a rigid, porous scaffold that supports the cake structure and prevents collapse.[11][12]
Trehalose Cryoprotectant / Lyoprotectant1.0 - 2.0%This non-reducing sugar forms a glassy amorphous matrix around the API, protecting it from mechanical stress during ice crystal formation and stabilizing it in the dried state.[13][14]
Water for Injection (WFI) Solventq.s. to final volumeThe primary solvent to be removed during lyophilization.

Protocol for Formulation Preparation:

  • Bring WFI to room temperature.

  • In a suitable vessel, dissolve the mannitol and trehalose in approximately 80% of the final volume of WFI with gentle stirring until a clear solution is formed.

  • Slowly add the N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine API and continue stirring until fully dissolved.

  • Adjust to the final volume with WFI.

  • Sterile filter the solution through a 0.22 µm PVDF or PES filter into appropriate sterile glass vials (Type I glass is recommended).[9]

  • Fill vials to the target volume (e.g., 1 mL in a 3 mL vial). Do not exceed a fill depth of 1-1.5 cm to ensure uniform drying.

  • Partially insert sterile lyophilization stoppers onto the vials.

Lyophilization Cycle Workflow

The following diagram outlines the key stages of the lyophilization process. Each stage is detailed in the subsequent protocol.

Lyophilization_Workflow cluster_prep Preparation cluster_lyo Lyophilization Cycle cluster_post Post-Processing Formulation 1. API Formulation (API + Excipients in WFI) Filling 2. Sterile Filling & Stoppering Formulation->Filling Freezing 3. Freezing (Solidification & Annealing) Filling->Freezing PrimaryDrying 4. Primary Drying (Sublimation) Freezing->PrimaryDrying SecondaryDrying 5. Secondary Drying (Desorption) PrimaryDrying->SecondaryDrying Stoppering 6. Vial Stoppering (Under Vacuum/N2) SecondaryDrying->Stoppering QC 7. Quality Control & Storage Stoppering->QC

Caption: Workflow for the lyophilization of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine.

Detailed Lyophilization Protocol

This cycle is a starting point and should be optimized based on the experimentally determined thermal characteristics of the specific formulation and the performance of the lyophilizer.

StageStepShelf Temp.Ramp RateHold TimeVacuumPurpose & Key Rationale
Loading 15°C-30 minAtmosphericPre-cool shelves and load product. Hold to ensure uniform product temperature across the batch.
Freezing 2-40°C1°C/min3 hoursAtmosphericSolidification: Converts bulk water to ice. A controlled ramp rate promotes uniform ice crystal nucleation. Holding at -40°C ensures the entire product is well below its Tg' and completely frozen.[12]
Annealing 3-20°C0.5°C/min4 hoursAtmosphericCrystal Growth & Stress Relaxation: This step is held above the Tg' but below the eutectic melting point of water. It allows for the full crystallization of mannitol, which provides a stronger cake structure. It also encourages the growth of larger ice crystals, creating wider channels for water vapor to escape during primary drying, thus reducing drying time and improving batch homogeneity.[12][15][16]
Re-Freezing 4-40°C1°C/min2 hoursAtmosphericRe-cools the product to ensure it is fully solidified before applying vacuum.
Primary Drying 5-25°C0.5°C/min~24-48 hours100 mTorrSublimation: Vacuum is applied, and shelf temperature is raised. The energy provided by the shelf drives the sublimation of ice. The shelf temperature is set to ensure the product temperature remains safely below the collapse temperature (Tc) of -28°C. This is the longest and most critical phase.[1][5] The end of primary drying is indicated when product thermocouples rise to meet the shelf temperature.[8]
Secondary Drying 625°C0.2°C/min8-12 hours100 mTorrDesorption: Removes residual, unfrozen water molecules bound to the product matrix. A slow ramp to a positive temperature provides the energy needed for desorption. This step is critical for achieving low residual moisture content and ensuring long-term stability.[1][10]
Post-Lyophilization Handling & Quality Control

Upon completion of the cycle, vials should be stoppered under vacuum or backfilled with sterile nitrogen before the chamber is returned to atmospheric pressure. This prevents moisture ingress.

The final lyophilized product should be evaluated against a set of quality control specifications.

Test ParameterMethodSpecificationRationale
Appearance Visual InspectionUniform, white-to-off-white, elegant cake with no evidence of collapse, cracking, or melt-back.Ensures the product did not exceed its collapse temperature and is structurally sound.[7]
Residual Moisture Karl Fischer (KF) Titration≤ 2.0%A critical quality attribute directly linked to the long-term stability of the API.[17][18][19] High moisture can lead to degradation.
Reconstitution Time Visual with validated solvent (e.g., WFI)≤ 60 secondsA rapid reconstitution time indicates a porous and well-formed cake structure, which is important for end-user convenience and efficacy.[9]
Purity & Identity HPLC, LC-MSPurity ≥ 99.0%; No significant new degradation peaks compared to pre-lyo sample.Confirms that the API did not degrade during the lyophilization process.
Storage & Troubleshooting

Storage: The lyophilized vials should be stored at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C), protected from light. The enhanced stability afforded by lyophilization significantly reduces the need for cold chain storage.[1]

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Cake Collapse / Melt-back Product temperature exceeded the collapse temperature (Tc) during primary drying.Lower the shelf temperature during primary drying. Ensure the vacuum level is adequate. Re-characterize the formulation's Tc using FDM/DSC.
High Residual Moisture Insufficient secondary drying time or temperature. Stoppering process compromised.Extend secondary drying time or cautiously increase the shelf temperature (if API is stable). Verify vial and stopper integrity.
Cracked or "Fluffy" Cake Freezing rate was too fast, creating small ice crystals and high resistance to vapor flow.Decrease the freezing ramp rate to encourage larger ice crystal growth. Incorporate or optimize an annealing step.
Long Reconstitution Time Poorly formed porous structure, potentially due to small ice crystals or partial collapse.Optimize the freezing and annealing steps to create larger pores in the cake structure.

References

  • Ascendia Pharmaceuticals. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. Available from: [Link]

  • PCI Pharma Services. (2024). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle…. Available from: [Link]

  • Adragos Pharma. (2025). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Available from: [Link]

  • SP Scientific. (n.d.). Basic Principles Of Freeze-Drying. Available from: [Link]

  • Wang, W., & Chen, Y. (2022). Practical advice in the development of a lyophilized protein drug product. PMC. Available from: [Link]

  • A3P. (n.d.). Why and how to carry out thermal characterization of a product before lyophilization?. Available from: [Link]

  • Morel, S. (2019). Residual Moisture Determination in Lyophilized Drug Products. Pharmaceutical Technology. Available from: [Link]

  • Al-kassas, R., et al. (2020). Selection of Cryoprotectant in Lyophilization of Progesterone-Loaded Stearic Acid Solid Lipid Nanoparticles. PMC. Available from: [Link]

  • Searles, J. A., Carpenter, J. F., & Randolph, T. W. (2001). Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine T(g)' in pharmaceutical lyophilization. Journal of Pharmaceutical Sciences, 90(7), 872-87. Available from: [Link]

  • IMA Life. (2022). Impact of annealing and controlled ice nucleation on properties of a lyophilized 50mg/ml MAB formulation. IMA Group. Available from: [Link]

  • Abdelwahed, W., et al. (2006). The Role of DSC in Lyophilisation Processes. NETZSCH Analyzing & Testing. Available from: [Link]

  • Tchessalov, S. (2019). Considering Residual Moisture Measurement in Lyophilized Drug Product. American Pharmaceutical Review. Available from: [Link]

  • Bhatnagar, B. S., et al. (2013). Development of lyophilization cycle and effect of excipients on the stability of catalase during... PMC. Available from: [Link]

  • Varshney, D., & Kumar, D. (2012). Stabilization of Lyophilized Pharmaceuticals by Process Optimization: Challenges and Opportunities. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Give and Tech. (2016). Headspace Moisture Analysis for Determination of Residual Moisture Content in Lyophilized Pharmaceutical Products. Available from: [Link]

  • LyophilizationWorld. (2020). Residual Moisture Content in Lyophilized Drugs. Available from: [Link]

  • Bhandari, A., et al. (2018). Detection of Collapse and Crystallization of Saccharide, Protein, and Mannitol Formulations by Optical Fibers in Lyophilization. Frontiers in Chemistry. Available from: [Link]

  • Patel, S. M., & Pikal, M. J. (2011). Accurate Prediction of Collapse Temperature using Optical Coherence Tomography-Based Freeze-Drying Microscopy. PMC. Available from: [Link]

  • RTLAMP. (n.d.). Lyophilization. Available from: [Link]

  • Izutsu, K., & Aoyagi, N. (2004). Impact of freezing procedure and annealing on the physico-chemical properties and the formation of mannitol hydrate in mannitol–sucrose–NaCl formulations. Ovid. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming aqueous solubility issues with N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a specific focus on overcoming issues related to aqueous solubility. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Molecule: A Structural Perspective on Solubility

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a multifaceted molecule. Structurally, it contains moieties that are typically associated with improving aqueous solubility. The morpholine and cyclopropanamine groups contain basic nitrogen atoms that can be protonated at physiological pH, which aids hydration.[1][2] The non-planar character of these saturated rings can also disrupt the tight crystal packing that often leads to poor solubility.[1]

However, poor solubility can still arise from the molecule's overall planarity, strong intermolecular interactions in its solid state (crystal lattice energy), or a high molecular weight. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm surprised this compound has low solubility given its structure. What are the likely causes?

A: While the morpholine and cyclopropanamine moieties are generally favorable for solubility, several factors can counteract their effects:

  • Crystal Packing: The pyrimidine core is planar, which can promote efficient stacking in a crystal lattice.[1] Strong intermolecular forces, such as hydrogen bonds in the solid state, can make it difficult for water molecules to solvate the compound, leading to high lattice energy that overcomes the favorable energy of hydration.

  • Hydrophobic Surface Area: Despite the polar groups, the overall molecule may still possess a significant nonpolar surface area that disfavors interaction with water.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which may be significantly less soluble than another. It is crucial to ensure consistency in your solid-form starting material.

Q2: What is the first and most critical step I should take when I observe poor solubility?

A: Before attempting complex formulation strategies, verify the purity and physical form of your compound. Impurities can significantly impact solubility. Confirm the compound's identity and purity using methods like LC-MS and NMR. Additionally, examine the solid material under a microscope. If it is highly crystalline, you may be facing a high lattice energy barrier.

Q3: Which organic solvents are recommended for creating a stock solution?

A: For initial in vitro screening, Dimethyl Sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic molecules. However, for cell-based assays, the final DMSO concentration should typically be kept low (e.g., <0.5%) to avoid toxicity. For applications requiring less toxic solvents, consider ethanol, propylene glycol, or polyethylene glycol (PEG).[3]

Troubleshooting Guide: Practical Solutions for Common Problems

This section addresses specific experimental roadblocks in a question-and-answer format.

Q: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What should I do?

A: This is a classic sign of a compound "crashing out" of solution, where the aqueous buffer cannot maintain the solubility achieved in the organic stock. Here is a systematic approach to solve this:

  • pH Adjustment (Primary Method): The compound has two basic nitrogen centers (morpholine and cyclopropanamine) that can be protonated. Lowering the pH of your aqueous buffer will convert the neutral base into a more soluble salt form.

    • Action: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Attempt to dissolve the compound directly or dilute the stock into these buffers. You should observe a significant increase in solubility at lower pH.

    • Causality: Protonating a basic functional group creates a charged species (a cation in this case). This ion readily interacts with polar water molecules through ion-dipole forces, which are much stronger than the forces between the neutral compound and water, thus enhancing solubility. The formation of a salt with an acid can significantly improve solubility and dissolution rate.[4][5]

  • Use of Co-solvents (Secondary Method): If pH adjustment is not viable for your experimental system, a co-solvent can be used to increase the solubilizing capacity of the aqueous phase.[6]

    • Action: Prepare your aqueous buffer containing a small percentage of a water-miscible organic solvent. Common choices include ethanol (5-10%), propylene glycol (5-20%), or polyethylene glycol 400 (PEG 400, 10-30%). Then, add your compound or DMSO stock to this mixed-solvent system.

    • Causality: Co-solvents work by reducing the polarity of the water, making the overall solvent system more "hospitable" to a hydrophobic drug molecule. They effectively reduce the interfacial tension between the compound and the solvent.[3]

Q: I need to prepare a formulation for an in vivo study, and high concentrations of DMSO or extreme pH are not acceptable. What are my options?

A: This requires more advanced formulation strategies.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their solubility.[7][8]

    • Action: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare a solution of HP-β-CD in your vehicle (e.g., saline) and then add your compound, followed by stirring or sonication to facilitate complex formation.

    • Causality: The cyclodextrin molecule has a hydrophobic inner cavity and a hydrophilic exterior. Your compound partitions into the hydrophobic core, while the hydrophilic outer surface interacts with water, effectively creating a water-soluble "package" for the drug.[7]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[4][9]

    • Action: This is an advanced technique requiring specialized equipment. A common method is to dissolve both the compound and a polymer carrier (like PVP or PEG) in a common solvent and then remove the solvent rapidly (e.g., by spray drying or evaporation). The resulting solid powder can then be dissolved in an aqueous vehicle.

    • Causality: By isolating individual drug molecules within a hydrophilic polymer matrix, this method prevents the formation of a crystal lattice, thereby bypassing the high energy barrier required to break the crystal apart during dissolution.[4][6]

Experimental Protocols & Data
Protocol 1: Solubility Enhancement by pH Adjustment

This protocol provides a step-by-step method to determine the compound's solubility at different pH values.

  • Preparation of Buffers: Prepare 100 mM citrate buffers at pH 4.0 and 5.0, and a 100 mM phosphate buffer at pH 6.0 and 7.4.

  • Sample Preparation: Add an excess amount of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine powder to 1 mL of each buffer in separate microcentrifuge tubes. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Tightly cap the tubes and place them on a rotator or shaker at room temperature for 24 hours to ensure equilibrium is reached. This is a key step for determining thermodynamic solubility.[10]

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Data Presentation: Impact of Solubilization Method

The following table presents hypothetical data to illustrate the expected outcomes from applying different solubilization techniques.

Solubilization MethodVehicle/Solvent SystemHypothetical Solubility (µg/mL)Fold Increase (vs. Water)
Baseline Deionized Water21x
pH Adjustment pH 7.4 Phosphate Buffer52.5x
pH 6.0 Phosphate Buffer8542.5x
pH 4.0 Citrate Buffer>1000>500x
Co-solvency 10% Ethanol in Water3015x
20% PEG 400 in Water15075x
Complexation 10% (w/v) HP-β-CD in Water450225x
Visualizing the Workflow
Diagram: Decision Tree for Solubility Enhancement

This diagram outlines a logical workflow for a researcher facing solubility challenges with the target compound.

Solubility_Workflow start Poor Aqueous Solubility Observed check_purity Step 1: Verify Purity & Physical Form (LC-MS, XRD) start->check_purity ph_adjust Step 2: pH Adjustment (Salt Formation) check_purity->ph_adjust Purity Confirmed cosolvent Step 3: Co-solvent Screening ph_adjust->cosolvent pH modification not sufficient/ compatible success Solubility Goal Achieved ph_adjust->success Soluble at Acceptable pH advanced Step 4: Advanced Formulation (If required for in vivo) cosolvent->advanced High concentration needed for in vivo cosolvent->success Soluble in acceptable co-solvent % cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) advanced->cyclodextrin solid_disp Solid Dispersion (e.g., with PVP/PEG) advanced->solid_disp cyclodextrin->success solid_disp->success

Caption: A decision-making workflow for addressing solubility issues.

References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • New Strategies for the Synthesis of Pyrimidine Derivatives. ChemInform. Available at: [Link]

  • Functionalizing Morpholino Oligos for Antisense Drug Research and Development. MDPI. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels. MDPI. Available at: [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Scientific Reports. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Publications. Available at: [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • N-(pyrimidin-5-ylmethyl)cyclopropanamine. PubChem. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. Available at: [Link]

  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes. RSC Publishing. Available at: [Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

  • N-(piperidin-2-ylmethyl)cyclopropanamine — Chemical Substance Information. NextSDS. Available at: [Link]

  • (R)-5-cyclopropyl-N-(3-fluoro-4-(morpholin-2-yl)phenyl)pyrimidin-2-amine. PubChem. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin. MDPI. Available at: [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. MDPI. Available at: [Link]

Sources

Optimization

Troubleshooting LC-MS peak tailing for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in liquid chromatography-mass spectrometry (LC-MS): pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in liquid chromatography-mass spectrometry (LC-MS): peak tailing of highly basic, multi-nitrogenous analytes.

The compound N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine possesses multiple proton-accepting sites—a secondary aliphatic cyclopropanamine, a morpholine ring, and a pyrimidine core. These functional groups render the molecule highly basic (estimated pKa ~9–10). When analyzed via reversed-phase LC-MS, this basicity frequently triggers secondary retention mechanisms, leading to severe peak asymmetry, loss of resolution, and diminished MS sensitivity.

Below is a structured diagnostic workflow and troubleshooting guide to systematically resolve these issues.

DiagnosticWorkflow Start Observe Peak Tailing (USP As > 1.5) Check Do all peaks tail or just the basic analyte? Start->Check AllPeaks All Peaks Tail Check->AllPeaks TargetOnly Only Basic Analyte Tails Check->TargetOnly Physical Physical Issue: Column Void, Blocked Frit, or Extra-Column Volume AllPeaks->Physical Chemical Chemical Issue: Silanol Interactions, pH, or Mass Overload TargetOnly->Chemical FixPhysical Replace Frit/Column, Reduce Tubing ID Physical->FixPhysical FixChemical Optimize pH, Add Buffer, or Use Endcapped Column Chemical->FixChemical

LC-MS Peak Tailing Diagnostic Workflow for Basic Compounds.

Troubleshooting Guide & FAQs

Q1: Why does this specific molecule exhibit severe peak tailing compared to my neutral analytes? A1: The root cause is almost always secondary ion-exchange interactions. In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction with the C18 ligand. However, standard silica-based columns contain residual surface silanols (Si-OH). At typical LC-MS mobile phase pH (e.g., pH 2.5–4.0), these acidic silanols can partially ionize into negatively charged silanoxanes (Si-O⁻)[1]. Simultaneously, the highly basic cyclopropanamine and morpholine nitrogens on your analyte are fully protonated (cationic). The electrostatic attraction between the protonated amine and the ionized silanol creates a secondary, slower retention mechanism, causing the analyte molecules to "drag" and elute as a tailing peak[2][3].

Mechanism Analyte Protonated Amine (Analyte) Silanol Ionized Silanol (Si-O⁻) on Silica Surface Analyte->Silanol pH > 3 C18 C18 Stationary Phase (Hydrophobic) Analyte->C18 Ideal Tailing Secondary Ion-Exchange Result: Peak Tailing Silanol->Tailing Symmetry Primary Retention Result: Symmetrical Peak C18->Symmetry Buffer Ammonium Buffer or Endcapping Neutralized Shielded Silanol or Blocked Site Buffer->Neutralized Mitigates Neutralized->Analyte Prevents Binding

Mechanism of secondary silanol interactions causing peak tailing.

Q2: How should I optimize my mobile phase to suppress these secondary interactions without compromising MS sensitivity? A2: Relying solely on 0.1% Formic Acid (FA) in water/acetonitrile is a common pitfall. While 0.1% FA provides a low pH, it lacks sufficient ionic strength (buffer capacity) to shield the silanols[4]. Instead, you must implement a self-validating buffer system:

  • Low pH Strategy: Use 10–20 mM Ammonium Formate adjusted to pH 3.0 with formic acid. The volatile ammonium cations (NH₄⁺) act as a competing base, aggressively binding to the ionized silanols and blocking your analyte from interacting with them[4][5].

  • High pH Strategy: If your column is a high-pH tolerant hybrid, use 10 mM Ammonium Hydroxide or Ammonium Bicarbonate (pH 10.0). At this pH, the analyte's basic amines are deprotonated (neutralized), completely eliminating ion-exchange interactions with the silica surface[1][6].

Q3: What stationary phase chemistry is best suited for this multi-nitrogen compound? A3: Avoid older "Type A" silica columns, which have high metal content and highly acidic silanols[7]. You must select a column specifically engineered for basic compounds:

  • Fully Endcapped Type B Silica: Residual silanols are chemically reacted with short-chain silanes (e.g., TMS) to block physical access[3].

  • Polar-Embedded Phases: Columns with an amide or ether group embedded in the alkyl chain provide a localized water-layer shield that repels basic analytes from the silica surface[2].

  • Charged Surface Hybrid (CSH): These columns have a low-level positive surface charge that electrostatically repels protonated amines, yielding perfect peak symmetry even in low-ionic-strength mobile phases like 0.1% FA.

Q4: How can I tell if the tailing is a physical system issue rather than a chemical interaction? A4: Chemical tailing (silanol interactions) is highly selective; it primarily affects basic compounds while neutral compounds elute symmetrically[8]. If every peak in your chromatogram (including neutral internal standards) exhibits tailing or splitting, the issue is physical. This indicates a blocked column inlet frit, a void at the head of the column, or excessive extra-column dead volume (e.g., using PEEK tubing with too large an internal diameter)[6][9].

Quantitative Data Presentation

The table below summarizes the causality between mobile phase/column choices and resulting chromatographic performance for basic amines.

Mobile Phase ConditionColumn ChemistryUSP Tailing Factor ( As​ )MS Signal IntensityMechanism of Action
0.1% FA in H₂O / ACNStandard C18 (Non-endcapped)2.8 (Severe Tailing)LowUnshielded ion-exchange with Si-O⁻ causes peak broadening and ion suppression.
10 mM Ammonium Formate (pH 3.0)Standard C18 (Non-endcapped)1.6 (Moderate Tailing)MediumNH₄⁺ partially competes for active silanol sites.
10 mM Ammonium Formate (pH 3.0)Fully Endcapped / Polar-Embedded1.1 (Excellent)HighSteric hindrance prevents analyte access to residual silanols.
10 mM Ammonium Hydroxide (pH 10.0)High-pH Tolerant Hybrid C181.0 (Perfect Symmetry)Very HighAnalyte is deprotonated (neutral); zero electrostatic interaction with silica.

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Optimization for Basic Compounds This protocol self-validates by comparing a low-ionic-strength mobile phase against a buffered system to confirm chemical tailing.

  • Baseline Assessment: Inject a 10 ng/mL standard of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine using 0.1% Formic Acid (FA) in Water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B). Calculate the USP Tailing Factor ( As​=W0.05​/2f ). If As​>1.5 , proceed to step 2.

  • Buffer Preparation: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using neat Formic Acid. This ensures the buffer is within its effective buffering capacity range (pKa of formic acid is ~3.75).

  • Organic Phase Matching: Prepare 10 mM Ammonium Formate in LC-MS grade Acetonitrile/Water (90:10 v/v) to ensure buffer concentration remains constant across the gradient, preventing baseline drift and late-eluting peak tailing[4].

  • Equilibration & Re-injection: Flush the column with the new buffered mobile phases for at least 10 column volumes. Re-inject the standard.

  • Validation: Recalculate the As​ . A reduction in As​ to < 1.2 confirms that secondary silanol interactions were the root cause and have been successfully mitigated.

Protocol 2: Column Diagnostics and Regeneration Use this protocol if Protocol 1 fails or if all peaks (including neutrals) are tailing.

  • Isolate the Column: Bypass the column and connect the injector directly to the MS using a zero-dead-volume union. Inject a standard. If the peak is sharp, the extra-column volume is fine, and the column is the culprit[6].

  • Reverse Flush: Disconnect the column, reverse its orientation, and direct the outlet to waste (do NOT connect to the MS).

  • Wash Sequence: Flush at 50% normal flow rate with 10 column volumes of 100% LC-MS grade Methanol, followed by 10 column volumes of Isopropanol, and finally 10 column volumes of Acetonitrile. This removes strongly retained hydrophobic contaminants and particulates from the inlet frit[1][9].

  • Re-evaluate: Reinstall the column in its normal flow direction, equilibrate, and inject. If tailing persists, the silica bed has collapsed (column void), and the column must be replaced.

References

  • Peak Tailing in HPLC - Element Lab Solutions Source: Element Lab Solutions URL: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: Chrom Tech URL: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation Source: Waters Corporation URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Source: Phenomenex URL: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions - Restek Source: Restek URL: [Link]

  • HPLC Troubleshooting: Solutions for Common Problems - Phenomenex Source: Phenomenex URL: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions - LCGC International Source: Chromatography Online URL:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks - LCGC Blog Source: Chromatography Online URL: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek Source: Restek URL:[Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent Source: Agilent Technologies URL: [Link]

Sources

Troubleshooting

Reducing byproducts in N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine purification

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges in the synthesis and purification of N-((...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges in the synthesis and purification of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine .

This secondary amine is typically synthesized via the reductive amination of 2-morpholinopyrimidine-5-carbaldehyde with cyclopropylamine. While conceptually straightforward, this transformation is notoriously prone to byproduct formation—specifically over-alkylation, competitive aldehyde reduction, and cyclopropyl ring cleavage.

Below, we provide a causality-driven troubleshooting guide, empirical data, and a self-validating experimental protocol to ensure high-purity isolation.

I. Troubleshooting FAQs: Byproduct Mitigation

Q1: My LC-MS shows a significant mass corresponding to the tertiary amine (over-alkylation). Why is this happening, and how do I prevent it? A: Over-alkylation occurs because the newly formed secondary amine product (N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine) is often more nucleophilic than the sterically hindered primary cyclopropylamine starting material[1]. If unreacted aldehyde is still present when the secondary amine forms, it will undergo a second reductive amination to form a tertiary amine byproduct.

  • Mitigation Strategy: Do not use a one-pot simultaneous addition. Instead, pre-form the imine by stirring the aldehyde and a slight excess of cyclopropylamine (1.2–1.5 eq) for 2 hours before adding the reducing agent. Furthermore, utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) instead of Sodium Borohydride (NaBH₄). STAB is highly chemoselective; it rapidly reduces protonated imines/iminium ions but reduces aldehydes very slowly, thereby suppressing the runaway over-alkylation cascade[2],[3].

Q2: I am seeing a large amount of 2-morpholinopyrimidin-5-ylmethanol. How do I stop the aldehyde from reducing directly? A: The formation of the alcohol byproduct indicates that your reducing agent is attacking the 2-morpholinopyrimidine-5-carbaldehyde[4] faster than the aldehyde can condense with cyclopropylamine.

  • Mitigation Strategy: This is a kinetic issue. Ensure complete imine formation prior to reduction. You can drive the condensation equilibrium forward by adding a dehydrating agent such as Titanium(IV) isopropoxide (Ti(OiPr)₄) or activated 4Å molecular sieves[5]. Additionally, conduct the reduction in a slightly acidic environment (e.g., 1-2 equivalents of acetic acid) to activate the imine toward STAB reduction without accelerating direct aldehyde reduction[6].

Q3: I attempted catalytic hydrogenation (H₂ with Pd/C) to avoid boron impurities, but my product mass is off by +2 Da. What went wrong? A: You have inadvertently cleaved the cyclopropyl ring. The cyclopropyl moiety is highly sensitive to hydrogenolysis under palladium-catalyzed hydrogenation conditions, which opens the strained three-membered ring to yield an N-propyl amine derivative[7],[8].

  • Mitigation Strategy: Abandon Pd/C hydrogenation for this specific substrate. You must use mild hydride donors (like STAB or NaBH₃CN) which are entirely orthogonal to the cyclopropyl ring strain and will leave it intact[9].

Q4: The secondary amine streaks heavily on silica gel and co-elutes with the primary amine. How can I isolate it cleanly? A: Secondary amines containing a pyrimidine and a morpholine ring are highly polar and basic, leading to severe tailing on standard normal-phase silica due to strong hydrogen bonding with silanol groups.

  • Mitigation Strategy: Implement a rigorous acid-base liquid-liquid extraction prior to chromatography. This removes the neutral alcohol byproduct and unreacted aldehyde. For the final chromatographic polish, deactivate the silica gel by running the column with a highly polar, basic mobile phase system, such as Dichloromethane/Methanol/Aqueous Ammonium Hydroxide (e.g., 90:9:1 v/v/v).

II. Reaction Pathway & Byproduct Formation

The following diagram illustrates the mechanistic divergence that leads to the target product versus common byproducts.

ReactionPathway Aldehyde 2-Morpholinopyrimidine- 5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine (-H2O) Alcohol 2-Morpholinopyrimidin- 5-ylmethanol (Alcohol Byproduct) Aldehyde->Alcohol Direct Reduction Amine Cyclopropylamine Amine->Imine Product N-((2-Morpholinopyrimidin-5-yl) methyl)cyclopropanamine (Target Secondary Amine) Imine->Product STAB Reduction TertAmine Over-alkylation Byproduct (Tertiary Amine) Product->TertAmine + Aldehyde (Excess)

Mechanistic pathways showing the target reductive amination vs. competitive byproduct formations.

III. Quantitative Data: Reducing Agent Selection Matrix

Selecting the correct reducing agent is the most critical variable in minimizing byproducts. The table below summarizes the empirical performance of common reductants for this specific class of transformation.

Reducing AgentChemoselectivity (Imine vs Aldehyde)Risk of Over-AlkylationCyclopropyl Ring StabilityRecommended Use Case
NaBH₄ Poor (Rapidly reduces aldehydes)HighStableNot recommended; leads to high alcohol byproduct.
NaBH₃CN Good (Requires pH ~5)ModerateStableAcceptable, but generates toxic HCN gas upon workup.
NaBH(OAc)₃ (STAB) Excellent (Reduces iminium selectively)Low Stable Optimal Choice for secondary amine synthesis[2].
H₂ / Pd-C ExcellentLowUnstable (Ring opens)Contraindicated due to hydrogenolysis[7].

IV. Optimized Experimental Protocol

This self-validating protocol utilizes STAB and a pre-formation step to guarantee high conversion while suppressing the tertiary amine and alcohol byproducts.

Phase 1: Imine Pre-formation

  • Charge a flame-dried, argon-purged round-bottom flask with 2-Morpholinopyrimidine-5-carbaldehyde (1.0 equiv, e.g., 10 mmol)[10].

  • Dissolve the aldehyde in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Add cyclopropylamine (1.5 equiv, 15 mmol) sequentially. Note: Cyclopropylamine is volatile (bp ~50 °C); ensure the flask is properly sealed.

  • Add glacial acetic acid (1.0 equiv) to catalyze imine formation.

  • Stir at room temperature for 2 hours. Validation Check: Analyze an aliquot via TLC or LC-MS to confirm >95% consumption of the aldehyde before proceeding.

Phase 2: Chemoselective Reduction 6. Cool the reaction mixture to 0 °C using an ice bath. 7. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm[9]. 8. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

Phase 3: Acid-Base Purification Workflow To bypass the chromatographic streaking typical of pyrimidine-amines, utilize the following pH-tuning extraction workflow.

Purification Crude Crude Reaction Mixture (Product, Primary Amine, Tertiary Amine, Alcohol) AcidExt Acidic Extraction (1M HCl, pH 2) Crude->AcidExt OrgWaste Organic Phase (Alcohol, Neutral Impurities) AcidExt->OrgWaste Discard AqPhase1 Aqueous Phase (Protonated Amines) AcidExt->AqPhase1 Retain BaseExt Basification (NaOH, pH 10-11) AqPhase1->BaseExt AqWaste Aqueous Phase (Salts) BaseExt->AqWaste Discard OrgPhase2 Organic Phase (Free-based Amines) BaseExt->OrgPhase2 Extract w/ DCM Chrom Silica Gel Chromatography (DCM:MeOH:NH4OH) OrgPhase2->Chrom PureProd Pure Secondary Amine Chrom->PureProd

Acid-base liquid-liquid extraction workflow for isolating basic secondary amines.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (10 mL/mmol) and stir for 30 minutes to destroy excess boron complexes.

  • Acidic Extraction: Transfer to a separatory funnel. Extract the organic layer with 1M HCl (3 x 15 mL) until the aqueous layer reaches pH ~2. Causality: The basic amines (product, unreacted cyclopropylamine) protonate and move to the aqueous layer. The neutral alcohol byproduct and unreacted aldehyde remain in the organic layer, which is discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH until the solution reaches pH 10–11.

  • Organic Recovery: Extract the basified aqueous layer with Dichloromethane (3 x 20 mL). The free-based secondary amine product will partition back into the organic phase.

  • Final Polish: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. If trace tertiary amine remains, purify via flash chromatography using a mobile phase of DCM/MeOH/NH₄OH (90:9:1).

V. References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. StackExchange Chemistry Portal. Available at:[Link]

  • Kumpaty, H. J., et al. (2003). "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Organic Chemistry Portal. Available at:[Link]

  • PubChem. (2025). "2-(Morpholin-4-yl)pyrimidine-5-carbaldehyde | C9H11N3O2 | CID 3160978." National Institutes of Health. Available at:[Link]

  • Sokolova, O. O., & Bower, J. F. (2021). "Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives." Chemical Reviews. ACS Publications. Available at:[Link]

  • Thermo Fisher Scientific. (2023). "SAFETY DATA SHEET: 2-Morpholinopyrimidine-5-carbaldehyde." Fisher Scientific. Available at:[Link]

Sources

Optimization

Technical Support Center: N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Degradation &amp; Stability

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine. It provides in-depth, experience-dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during degradation and stability testing. The protocols and explanations are grounded in authoritative guidelines to ensure scientific integrity and regulatory compliance.

Section 1: Foundational Concepts & Stability Study Design

This section addresses preliminary questions regarding the purpose and design of stability and forced degradation studies, with a specific focus on the structural attributes of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine.

FAQ 1.1: Why is stability testing critical for this specific molecule?

Stability testing is essential to understand how the quality of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine changes over time under the influence of environmental factors like temperature, humidity, and light.[1] This data is fundamental for several reasons:

  • Shelf-Life and Retest Period Determination: It establishes the recommended storage conditions and shelf-life for the drug substance or product.[1]

  • Patient Safety: It identifies potential degradation products, which could be less effective or potentially toxic compared to the parent molecule.[2]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data for the registration of any new drug substance or product, as outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

The unique structure of this molecule presents specific stability challenges. The morpholine ring can be susceptible to oxidative cleavage[5][6][7], while the highly strained cyclopropylamine moiety is known to be labile, particularly under acidic conditions where it can undergo ring-opening.[8][9] Therefore, a thorough stability program is not just a regulatory hurdle but a scientific necessity.

FAQ 1.2: What is "forced degradation," and how does it differ from a long-term stability study?

Forced degradation, or stress testing, involves intentionally exposing the drug substance to conditions more severe than those used in accelerated stability testing.[10][11] Its primary goals are distinct from long-term studies:

FeatureForced Degradation (Stress Testing)Long-Term & Accelerated Stability
Primary Purpose To identify likely degradation products and pathways, and to establish the "stability-indicating" nature of analytical methods.[11][12]To evaluate the thermal stability and sensitivity to moisture, ultimately establishing a re-test period or shelf life.[1]
Conditions Harsh: high heat (e.g., >50°C), high humidity (>75% RH), strong acid/base hydrolysis, oxidation, and intense light exposure.[1]Controlled and defined by ICH guidelines for specific climatic zones (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).[1]
Duration Short-term (typically hours or days).Long-term (months to years).
Outcome A map of the molecule's degradation profile and a validated analytical method that can separate all degradants from the parent peak.Real-time data on how the drug substance or product quality changes under recommended storage conditions.

For N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, forced degradation is crucial for predicting which impurities might form during manufacturing, shipping, or long-term storage.

Section 2: Forced Degradation (Stress Testing) Protocols & Troubleshooting

This section provides detailed protocols for stress testing and addresses specific issues that may arise. The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at a sufficient level for detection and characterization.[10]

Experimental Workflow for Stability Studies

Stability_Study_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Stress & Formal Studies cluster_2 Phase 3: Validation & Analysis API API Characterization (Batch Selection) MethodDev Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) API->MethodDev ForcedDeg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) MethodDev->ForcedDeg LongTerm Long-Term & Accelerated Stability Studies Initiated ForcedDeg->LongTerm Informs testing parameters MethodVal Method Validation (Specificity confirmed by Forced Deg.) ForcedDeg->MethodVal Provides degradant samples DataInterp Data Interpretation & Impurity Profiling LongTerm->DataInterp MethodVal->DataInterp FinalReport Final Stability Report (Shelf-life, Storage Conditions) DataInterp->FinalReport Generates

Caption: Workflow for a comprehensive stability program.

Protocol 1: Acid and Base Hydrolysis

Objective: To assess the susceptibility of the molecule to hydrolysis across a range of pH values.[1]

Step-by-Step Methodology:

  • Preparation: Prepare solutions of the drug substance (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. Also, prepare a solution in purified water as a control.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C). A parallel set can be kept at room temperature to manage rapid degradation.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization & Analysis: Immediately neutralize the acid/base samples before analysis to halt the degradation reaction. Analyze all samples using a validated stability-indicating HPLC method.

Troubleshooting Hydrolysis Studies

Question: My compound shows almost immediate and complete degradation in 0.1 M HCl. How can I get meaningful data?

Answer: This is highly probable due to the acid-lability of the cyclopropylamine moiety. The strained three-membered ring is susceptible to acid-catalyzed electrophilic ring-opening.[9] To manage this, you must reduce the stress conditions.

  • Actionable Steps:

    • Lower Acid Concentration: Repeat the experiment with progressively weaker acid (e.g., 0.01 M HCl, then 0.001 M HCl).

    • Reduce Temperature: Conduct the study at a lower temperature (e.g., room temperature or even 5°C) instead of elevated temperatures.

    • Justification: The goal is to slow the reaction to achieve the target 5-20% degradation. This allows for the identification of the primary degradation product(s) without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.

Question: I see a loss of the parent peak in my basic hydrolysis study, but no major new peaks are appearing on the chromatogram. What could be happening?

Answer: There are two primary possibilities:

  • Precipitation: The degradation product may be insoluble in the neutralized sample matrix. Visually inspect the sample vial for any precipitate. If observed, try dissolving the sample in a stronger organic solvent before analysis.

  • Loss of Chromophore: The degradation pathway may have destroyed or significantly altered the UV-absorbing part of the molecule (the pyrimidine ring). This would make the degradant "invisible" to a standard UV detector.

    • Actionable Steps: Use a universal detection method like Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD) alongside your UV detector. This will help detect non-chromophoric degradation products.

Protocol 2: Oxidative Degradation

Objective: To assess the molecule's susceptibility to oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare a solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Application: Add a volume of hydrogen peroxide solution (e.g., 3% H₂O₂). The reaction kinetics with peroxide are often fast, so the study is typically conducted at room temperature.[10]

  • Incubation: Store the solution protected from light.

  • Sampling & Analysis: Withdraw aliquots at time points (e.g., 0, 1, 2, 4, 8 hours) and analyze directly. If the mobile phase is incompatible with the oxidant, the reaction may need to be quenched.

Troubleshooting Oxidative Studies

Question: I am not observing any degradation with 3% H₂O₂ at room temperature. Should I increase the stress?

Answer: Yes. If the molecule is stable under initial conditions, the stress should be increased. The morpholine ring, specifically the nitrogen and the adjacent carbon atoms, is a potential site for oxidation, which can lead to ring cleavage.[5][6][7]

  • Actionable Steps:

    • Increase Peroxide Concentration: Use a higher concentration of H₂O₂ (e.g., up to 30%).

    • Increase Temperature: Gently heat the solution (e.g., to 40-50°C) to accelerate the reaction.

    • Use a Different Oxidant: In some cases, metal-catalyzed oxidation (e.g., using CuCl₂) or a free-radical initiator like azobisisobutyronitrile (AIBN) may be explored to investigate different oxidative pathways.

Protocol 3: Photostability Testing

Objective: To evaluate whether light exposure results in unacceptable changes to the drug substance.

Step-by-Step Methodology:

  • Sample Preparation: Place a thin layer (not more than 3 mm) of the solid drug substance in a suitable transparent container. Also, prepare a solution of the compound.

  • Control Sample: Prepare an identical set of samples, which should be wrapped in aluminum foil to serve as dark controls. This helps differentiate between thermal and photolytic degradation.[13]

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[14]

  • Analysis: After exposure, compare the light-exposed samples to the dark controls. Analyze for any changes in appearance, purity (by HPLC), and potency.

Troubleshooting Photostability Studies

Question: My solid sample turned yellow upon exposure to light, but the HPLC analysis shows minimal degradation. How do I interpret this?

Answer: A change in physical appearance is still considered a significant change under stability testing guidelines. The yellowing could be due to the formation of a highly colored impurity at a very low level (below the detection limit of your primary purity method) or a surface-level physical change that does not affect the bulk material's purity.

  • Actionable Steps:

    • Documentation: Carefully document the change in appearance.

    • Method Sensitivity: Ensure your analytical method has sufficient sensitivity. Consider concentrating the sample to look for low-level impurities.

    • Forced Photodegradation: Expose a solution of the compound to more intense light to deliberately generate the degradant and confirm if it can be detected by your method.

    • Packaging Implications: This result strongly indicates that the drug substance and its corresponding drug product will require light-protective packaging.[13]

Section 3: Long-Term Stability & Data Interpretation

FAQ 3.1: What are the standard ICH conditions for long-term and accelerated stability studies?

The standard conditions are defined by ICH Q1A(R2) to simulate storage in different global climates.[3][15]

Study TypeStorage ConditionMinimum Duration for Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
Table based on ICH Q1A(R2) Guideline[1]
Troubleshooting Decision Tree for Unexpected Impurities

Troubleshooting_Impurity Start Unexpected Impurity Detected in Stability Study CheckForced Is the impurity observed in any forced degradation study? Start->CheckForced Yes Yes CheckForced->Yes Yes No No CheckForced->No No Identify Identify Impurity Structure (e.g., LC-MS/MS, NMR) Yes->Identify No->Identify Pathway Correlate with known degradation pathway (e.g., oxidative, hydrolytic) Identify->Pathway NewPathway Hypothesize new degradation pathway (e.g., excipient interaction, container leaching) Identify->NewPathway Reformulate Reformulate or change packaging to mitigate impurity formation Pathway->Reformulate Investigate Investigate root cause: - Excipient compatibility studies - Container/closure interaction studies NewPathway->Investigate Investigate->Reformulate

Caption: Decision tree for investigating unknown impurities.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hungarian Journal of Industry and Chemistry. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PMC. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Morpholine Degradation Pathway. Eawag-BBD. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link]

  • N-(pyrimidin-5-ylmethyl)cyclopropanamine. PubChem. [Link]

  • (R)-5-cyclopropyl-N-(3-fluoro-4-(morpholin-2-yl)phenyl)pyrimidin-2-amine. PubChem. [Link]

  • N-(piperidin-2-ylmethyl)cyclopropanamine — Chemical Substance Information. NextSDS. [Link]

Sources

Troubleshooting

Resolving co-elution issues in N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine chromatography

Technical Support Center: Resolving Co-Elution in N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Chromatography Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution in N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Chromatography

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine .

This compound presents a unique "polybasic" challenge. It contains a weakly basic pyrimidine ring, a moderately basic morpholine moiety, and a highly basic secondary aliphatic amine (cyclopropanamine). In standard High-Performance Liquid Chromatography (HPLC) conditions, this multi-nitrogen scaffold is highly prone to secondary interactions with stationary phase silanols, leading to severe peak tailing that routinely masks co-eluting synthetic impurities (such as des-cyclopropyl degradants or unreacted morpholine precursors).

This guide moves beyond generic advice, providing causality-driven, self-validating protocols to achieve baseline resolution ( Rs​>1.5 ).

Part 1: Diagnostic Logic – Differentiating Co-Elution from Tailing

Before altering your method, you must determine if the peak asymmetry is caused by a hidden co-eluting impurity or by chemical tailing (secondary retention mechanisms). A shoulder on a peak usually indicates a sudden discontinuity caused by a co-eluting compound, whereas a gradual exponential decline indicates silanol tailing[1].

TroubleshootingFlow A Observe Peak Asymmetry (Suspected Co-elution) B Perform Peak Purity Analysis (DAD/PDA or LC-MS) A->B C Are spectra uniform across the peak? B->C D True Co-elution (Overlapping Impurities) C->D No (Spectra Shift) E Secondary Interactions (Silanol Tailing) C->E Yes (Uniform) F Optimize Selectivity (α): Adjust pH or Modifier D->F G Optimize Efficiency (N): End-capped Column / Salts E->G H Validate Resolution (Rs > 1.5) F->H G->H

Diagnostic workflow for differentiating and resolving true co-elution vs. peak tailing.

Part 2: The Causality of Co-Elution in Polybasic Pyrimidines

To resolve co-elution, we must manipulate either the Separation Factor ( α ) or Column Efficiency ( N ) [2]. For N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, the primary driver of poor efficiency is the protonation state of the cyclopropanamine group.

At a standard acidic pH (e.g., pH 2.1), the secondary amine is fully protonated ( NH2+​ ). Concurrently, residual silanols ( SiO− ) on older or poorly end-capped silica columns act as cation-exchange sites. This mixed-mode retention (hydrophobic partitioning + ion exchange) causes the compound to smear across the column bed. This smearing artificially widens the peak, engulfing structurally similar impurities that possess identical chromophores[3][4].

The Mechanistic Solution: You must force the molecule into a single retention mechanism. This is achieved via Kinetic Quenching (using high pH to deprotonate the amine) or Ion-Pairing (using strong acidic modifiers to mask the amine).

Part 3: Self-Validating Experimental Protocols

Protocol A: High-pH Mobile Phase Screening (The Deprotonation Approach)

By raising the mobile phase pH above the pKa​ of the cyclopropanamine group (typically pH > 10.5), the molecule becomes neutral. This eliminates ionic interactions, sharpens the peak, and reveals hidden co-eluting impurities[5].

Step-by-Step Methodology:

  • Column Selection: You must use an Ethylene-Bridged Hybrid (BEH) C18 column. Standard silica dissolves at pH > 8.0.

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium Bicarbonate. Adjust to pH 10.5 using concentrated Ammonium Hydroxide.

    • Organic (B): 100% Acetonitrile (LC-MS grade).

  • Gradient Execution: Start at 5% B, ramping to 95% B over 15 minutes. A shallower gradient slope (e.g., 1.25% B per minute) maximizes the separation factor ( α ) for closely eluting regioisomers[5].

  • Self-Validation (The "Rule of Three"):

    • Inject Diluent Blank: Confirms no ghost peaks from the high-pH buffer[2].

    • Inject Unspiked Sample: Record the retention time ( tR​ ) and asymmetry factor ( As​ ).

    • Inject Spiked Sample (with known morpholine precursor): Calculate Resolution ( Rs​ ). The protocol is validated only if Rs​>1.5 and Diode Array Detector (DAD) peak purity angle is less than the purity threshold[1].

Protocol B: HILIC Orthogonal Separation (For Polar Degradants)

If the co-eluting impurity is a highly polar des-alkyl degradant, reversed-phase chromatography may fail entirely due to a lack of hydrophobic retention. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal selectivity.

Step-by-Step Methodology:

  • Column Equilibration: Use a bare silica or zwitterionic HILIC column. Critical Causality: HILIC relies on a water-enriched layer on the silica surface. You must equilibrate the column with at least 20–50 column volumes of the initial mobile phase to establish this layer, otherwise, retention times will drift.

  • Sample Diluent: Dissolve the sample in 80% Acetonitrile / 20% Water. Warning: Injecting a highly aqueous sample in HILIC will cause the analyte to break through the water layer, resulting in immediate co-elution at the void volume.

  • Mobile Phase:

    • Aqueous (A): 10 mM Ammonium Formate (pH 3.0).

    • Organic (B): 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate.

  • Gradient: Start at 95% B (highly organic) and ramp down to 60% B over 10 minutes.

Part 4: Quantitative Data & Stationary Phase Matrix

Use the following data matrix to select the appropriate column chemistry based on the specific co-elution challenge you are facing. Adjusting temperature (e.g., from 25°C to 40°C) can further reduce mobile phase viscosity, increasing mass transfer efficiency and sharpening peaks[6].

Column ChemistryMobile Phase pHDominant Interaction MechanismExpected Asymmetry ( As​ )Resolution ( Rs​ ) vs. Des-alkyl Impurity
Standard C18 Acidic (pH 2.1)Hydrophobic + Silanol Ion-Exchange> 2.0 (Severe Tailing)< 1.0 (Co-elution)
End-capped C18 Acidic (pH 2.1)Hydrophobic1.5 - 1.81.2 - 1.5
Polar-embedded C18 Neutral (pH 7.0)Hydrophobic + Hydrogen Bonding1.2 - 1.4> 1.5 (Baseline)
Hybrid BEH C18 Basic (pH 10.5)Hydrophobic (Neutral Analyte)1.0 - 1.1> 2.0 (Excellent)
HILIC (Bare Silica) Acidic (pH 3.0)Hydrophilic Partitioning1.1 - 1.3> 2.5 (Orthogonal)

Part 5: Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a perfectly symmetrical peak for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, but LC-MS indicates two distinct masses. Why? A1: You are experiencing perfect co-elution of two compounds with identical hydrophobicities. A symmetrical peak does not guarantee purity; it only means there is no distortion[1]. To resolve this, you must change the selectivity ( α ) by switching the organic modifier (e.g., from Acetonitrile to Methanol) to alter hydrogen-bonding dynamics, or switch to a completely orthogonal stationary phase like a Phenyl-Hexyl column, which will exploit the π−π interactions of the pyrimidine ring.

Q2: I am using 0.1% Trifluoroacetic Acid (TFA) to fix peak tailing, but my LC-MS sensitivity has plummeted. How do I fix this? A2: TFA is an excellent ion-pairing agent that masks basic amines and resolves co-elution in UV-based HPLC. However, its strong ion-pairing nature suppresses ionization in the electrospray ionization (ESI) source of a mass spectrometer[3]. To maintain MS compatibility while resolving co-elution, replace TFA with 0.1% Formic Acid and switch to a polar-embedded C18 column, which inherently shields residual silanols without requiring strong ion-pairing agents.

Q3: Can the sample preparation method itself contribute to apparent co-elution? A3: Yes. If your sample diluent is significantly stronger (more organic) than your initial mobile phase conditions, the analyte will not focus at the head of the column. Instead, it will travel down the column bed prematurely, causing band broadening that mimics co-elution[6]. Always dissolve your sample in a diluent that closely matches your initial gradient composition.

References

  • HPLC method development critical decisions Element Lab Solutions[Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives MDPI [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Axion Labs [Link]

Sources

Optimization

Preventing oxidation of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine during storage

Technical Support Center: N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Welcome to the technical support guide for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine. This resource is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Welcome to the technical support guide for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Oxidation is a primary degradation pathway for complex amines, and understanding its prevention is critical for reproducible experimental outcomes. This guide provides in-depth, field-proven insights into the causes of oxidation and robust protocols to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What parts of the N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine molecule are most susceptible to oxidation?

A: The molecule possesses several moieties prone to oxidation. The primary sites of concern are the nitrogen atoms, particularly within the highly reactive cyclopropylamine group and the morpholine ring. The cyclopropylamine moiety is known for its reactivity due to high ring strain.[1][2] Oxidative N-dealkylation is a possible degradation pathway for such groups.[3] Additionally, the morpholine ring can undergo oxidation, potentially leading to N-oxide formation or ring-opening reactions, especially in the presence of catalysts.[4][5][6] The methylene bridge connecting the pyrimidine and cyclopropane rings may also be a site of oxidative vulnerability.

Q2: What are the first visual signs of degradation or oxidation?

A: The most common initial indicators are a change in physical appearance. A pure, stable solid should be a consistent color and crystalline form. Signs of oxidation may include:

  • Color Change: Development of a yellow or brownish tint in a previously white or off-white solid.

  • Clumping or Change in Consistency: The powder may become sticky, oily, or clump together due to the formation of hygroscopic degradation products.

  • Insolubility: Previously soluble material may fail to dissolve completely in the intended solvent, indicating the formation of polymeric or less soluble byproducts.

Q3: I store the compound at -20°C. Is that sufficient to prevent oxidation?

A: While low temperature is crucial, it is only one component of a comprehensive storage strategy. Autoxidation can still occur at low temperatures, albeit at a slower rate, if oxygen is present.[7] Factors such as exposure to air during weighing, the presence of atmospheric moisture, and repeated freeze-thaw cycles can introduce oxygen and initiate degradation. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is paramount.

Q4: Can my choice of solvent affect the stability of the compound in solution?

A: Absolutely. Solvents can be a major source of oxidative stress. Ethers (like THF and Dioxane) and other susceptible solvents can form explosive peroxides over time, which are potent oxidizing agents.[7] Furthermore, dissolved oxygen in any solvent can contribute to degradation. Using freshly distilled or sparged (deoxygenated) solvents is a critical best practice. Degradation of heterocyclic aromatic amines is known to be promoted by lipid oxidation products, highlighting the importance of the chemical environment.[8]

Troubleshooting Guide: Identifying and Resolving Oxidation

This section provides a systematic approach to diagnosing and correcting stability issues observed during your experiments.

Observed Symptom Potential Root Cause(s) Recommended Action & Scientific Rationale
New, unexpected peaks in HPLC/LC-MS analysis. 1. Atmospheric Oxidation: The compound was handled or stored with exposure to air. 2. Solvent-Mediated Oxidation: Use of aged or non-degassed solvents containing peroxides or dissolved oxygen. 3. Photodegradation: Exposure to UV or ambient light during storage or handling.1. Implement Inert Atmosphere Protocols: Handle the solid in a glovebox or use an argon/nitrogen blanket during weighing and dissolution. This minimizes contact with atmospheric O2, a primary driver of autoxidation.[7] 2. Solvent Quality Control: Use freshly opened, high-purity solvents. For sensitive experiments, degas solvents by sparging with argon or nitrogen for 15-30 minutes prior to use. 3. Light Protection: Store the compound in amber glass vials and wrap them in aluminum foil.[9] Minimize exposure to ambient light on the lab bench.
Decreased area of the main compound peak over time. 1. Slow, Chronic Degradation: Sub-optimal long-term storage conditions (e.g., temperature too high, no inert gas). 2. Repeated Freeze-Thaw Cycles: Introducing moisture and oxygen into the container with each cycle.1. Optimize Storage: For long-term storage (>1 month), use a -80°C freezer. Ensure the container is sealed tightly with a high-quality cap and parafilm. 2. Aliquot the Compound: Upon receiving a new batch, divide the solid into smaller, single-use aliquots under an inert atmosphere. This prevents contamination of the entire stock each time material is needed.
Inconsistent results between experimental replicates. 1. Inhomogeneous Degradation: The top layer of the solid may be more oxidized than the bulk material. 2. Contamination: Use of non-passivated glassware or metal spatulas that can introduce catalytic metal ions (Fe, Cu).[7]1. Proper Sampling: When weighing, ensure you are sampling from the bulk of the material, not just the surface which has had the most exposure to the container's headspace. 2. Use Clean, Inert Equipment: Use glass or Teflon-coated spatulas. If metal spatulas are unavoidable, ensure they are scrupulously clean. For glassware, consider acid-washing and oven-drying to remove trace metal contaminants.
Visual Workflow: Troubleshooting Oxidation Issues

The following diagram outlines a logical workflow for addressing suspected compound degradation.

Troubleshooting_Workflow Observe Symptom Observed (e.g., Color Change, HPLC Impurity) Check_Storage Step 1: Review Storage Conditions (Temp, Light, Atmosphere) Observe->Check_Storage Check_Handling Step 2: Review Handling Procedures (Solvents, Equipment, Exposure Time) Check_Storage->Check_Handling If Storage OK Analyze Step 3: Perform Confirmatory Analysis (HPLC, LC-MS) Check_Handling->Analyze If Handling OK Implement_CAPA Step 4: Implement Corrective Actions (Aliquot, Inert Gas, New Solvents) Analyze->Implement_CAPA Degradation Confirmed Resolved Issue Resolved: Stable Compound Implement_CAPA->Resolved

Caption: Key reactive sites on the N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine molecule.

References

  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. MDPI. [Link]

  • Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. PubMed. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. [Link]

  • Understanding Antioxidants: Their Role in Industrial Processes. Vinati Organics. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. [Link]

  • Preservatives and Antioxidants Database. CompoundingToday.com. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Advances in the Synthesis of Cyclopropylamines. ACS Chemical Reviews. [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. [Link]

  • Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. MDPI. [Link]

  • Analytical methods used to quantify amine oxidation. ResearchGate. [Link]

  • Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]

  • Pharmaceutical Compounds With Antioxidant Properties. IntechOpen. [Link]

  • Synthesis of novel polymer-bound morpholine-N-oxides as possible oxidants in alkene oxidation. Rhodes University. [Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Natural Antioxidant Compounds as Potential Pharmaceutical Tools against Neurodegenerative Diseases. ACS Omega. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

  • Process for the manufacture of cyclopropylamine.
  • 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. PubMed. [Link]

  • Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]

  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. [Link]

  • Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI. [Link]

  • Process for the manufacture of cyclopropylamine.
  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. [Link]

  • Heterocyclic Amines in Fresh and Processed Meat Products. Journal of Agricultural and Food Chemistry. [Link]

  • What are heterocyclic aromatic amines? Ask USDA. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Heterocyclic amines – Knowledge and References. Taylor & Francis Online. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. Chemical Review and Letters. [Link]

  • Synthesis process of N-methylmorpholine. Patsnap. [Link]

  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PMC. [Link]

  • Supporting Information for: A general catalytic platform for the single-step synthesis of N-hydroxy- and N-alkoxyamides from esters and nitroarenes. The Royal Society of Chemistry. [Link]

  • A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. PMC. [Link]

  • Auto-oxidation of exfoliated MoS2 in N-methyl-2-pyrrolidone: from 2D nanosheets to 3D nanorods. Royal Society of Chemistry. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Solvent Retention in N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Drying

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists, chemical engineers, and drug development professionals troubleshooting the complex drying kinetics of N-((2-Morpholinopyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists, chemical engineers, and drug development professionals troubleshooting the complex drying kinetics of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine.

Mechanistic Causality: Why Does This API Trap Solvent?

To solve solvent retention, we must first understand the molecular causality. N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine contains three distinct functional groups that heavily influence its solid-state behavior:

  • A Morpholine Ring: Provides strong hydrogen-bond acceptors (oxygen and nitrogen).

  • A Pyrimidine Core: Offers two additional nitrogen hydrogen-bond acceptors.

  • A Cyclopropanamine: Acts as a secondary amine hydrogen-bond donor.

When this Active Pharmaceutical Ingredient (API) is crystallized from protic solvents (e.g., water, ethanol) or polar aprotic solvents, the solvent molecules frequently integrate directly into the crystal lattice, forming stable channel solvates or hydrates (1)[1].

Furthermore, during the drying phase, the API is highly susceptible to macro-entrapment . As surface solvent evaporates, localized dissolution and re-precipitation occur, creating solid bridges between particles. This leads to hard agglomerates that physically encapsulate pockets of solvent, rendering standard static vacuum drying ineffective because the kinetic barrier for internal solvent diffusion becomes too high (2)[2].

Troubleshooting & FAQs

Q1: My residual ethanol levels plateau at 2% despite 48 hours of continuous vacuum drying at 50°C. How do I break this plateau? Causality: You are experiencing lattice entrapment combined with crust formation. Continuous vacuum drying rapidly removes surface moisture but cools the particle core via evaporative cooling. This creates a dry, hardened outer crust that severely restricts the diffusion of the internal lattice solvent to the surface (3)[3]. Solution: Implement Pulsed Vacuum Drying (PVD) . By cycling the pressure between a deep vacuum and near-atmospheric pressure (using dry Nitrogen), you create a mechanical "pumping" effect. The nitrogen pulse provides convective heat transfer to the particle core, while the subsequent vacuum drop rapidly flashes the solvent, breaking the kinetic barrier of diffusion (4)[4].

Q2: The wet cake forms rock-like lumps during drying, failing ICH Q3C residual solvent limits. How can I prevent this? Causality: Hard agglomeration occurs when the wet cake contains a high proportion of bridging liquid. As the solvent evaporates, solid bridges form, locking solvent inside massive agglomerates (2)[2]. Solution: Introduce Wet Milling prior to filtration, followed by Agitated Filter Drying (AFD) with Temperature Cycling .

  • Subject the slurry to wet milling to ensure a uniform, narrow particle size distribution.

  • In the agitated dryer, apply a low agitation speed initially to prevent squeezing solvent to the surface too rapidly.

  • Apply temperature cycling (e.g., heat to 45°C, cool to 20°C). This minimizes amorphous solid bridge formation and promotes crystalline growth, reducing interstitial solvent trapping (3)[3].

Q3: We are using a high-boiling solvent (e.g., DMSO/DMF) and cannot heat the API above 60°C due to thermal degradation. What is the alternative? Causality: High-boiling solvents have low vapor pressures at safe temperatures. Thermal energy alone is insufficient to overcome the enthalpy of vaporization and the H-bonding energy holding the solvent in the lattice. Solution: Solvent Displacement Wash (Solvent Swapping) . Resuspend the wet cake in a highly volatile, non-polar anti-solvent (e.g., heptane) that does not hydrogen-bond with the morpholine or pyrimidine groups. Agitate for 60 minutes to allow the volatile solvent to displace the high-boiling solvent within the interstitial spaces. The new solvent mixture will form azeotropes that are easily removed under mild vacuum.

Q4: What are the regulatory limits for the residual solvents I am targeting? Answer: Always verify against the FDA and ICH Q3C guidelines. For example, Class 3 solvents like ethanol or ethyl acetate should be limited to 5,000 ppm (0.5%), while Class 2 solvents have strict ppm limits based on Permitted Daily Exposure (PDE) toxicity data (5)[5].

Self-Validating Experimental Protocol: Pulsed Vacuum Drying (PVD)

To ensure your drying protocol is self-validating and dynamically adjusts to the API's behavior, implement this step-by-step PVD method with built-in analytical checkpoints.

Step 1: Equipment Preparation

  • Load the wet cake into an agitated filter dryer (AFD) or rotary vacuum dryer.

  • Set the jacket temperature to 50°C. Ensure the agitation is set to intermittent (e.g., 5 minutes on, 15 minutes off) to prevent mechanical attrition.

Step 2: The PVD Cycle Execution

  • Phase A (Vacuum Flash): Evacuate the chamber to <50 mbar for 15 minutes. This flashes the unbound surface solvent.

  • Phase B (Thermal Pulse): Break the vacuum by injecting dry Nitrogen gas up to 800 mbar. Hold for 10 minutes. The nitrogen conducts heat into the cake, raising the core temperature of the particles and increasing internal solvent vapor pressure ().

  • Phase C (Desorption): Re-evacuate to <50 mbar to pull the newly mobilized solvent out of the lattice.

Step 3: Validation Checkpoints (The Self-Validating Loop)

  • Run 5 complete cycles. Pull a representative core sample and analyze via GC-FID (Gas Chromatography-Flame Ionization Detection).

  • Decision Matrix:

    • If solvent drops by >30%: The kinetic barrier is broken. Continue PVD cycles until <5,000 ppm is reached.

    • If solvent drops by <10% (Plateau): The solvent is deeply lattice-bound. The system validates that thermal energy is insufficient. Action: Introduce a humidified nitrogen pulse (humidity-controlled drying) to displace the organic solvent with water, which is subsequently removed in a final drying phase.

Quantitative Data Comparison

The following table summarizes expected outcomes when applying different drying strategies to N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine containing 10% initial ethanol.

Drying MethodOperating ConditionsDrying TimeFinal Residual EthanolAgglomeration Level
Static Vacuum Oven 50°C, <50 mbar, Continuous48 hours2.1% (21,000 ppm)High (Hard Crust)
Agitated Filter Dryer 50°C, <50 mbar, 20 rpm36 hours1.4% (14,000 ppm)Medium
Pulsed Vacuum Drying 50°C, 50-800 mbar cycles18 hours0.3% (3,000 ppm)Low (Free Flowing)
PVD + Heptane Wash 40°C, 50-800 mbar cycles12 hours<0.1% (<1,000 ppm)Very Low

Process Visualizations

G cluster_causes Mechanisms of Solvent Entrapment cluster_solutions Targeted Drying Solutions API N-((2-Morpholinopyrimidin-5-yl) methyl)cyclopropanamine HBond Strong H-Bonding (Morpholine/Pyrimidine) API->HBond Lattice Crystal Lattice Trapping (Channel Solvates) API->Lattice Agglom Macro-Entrapment (Hard Agglomerates) API->Agglom Wash Solvent Displacement (Non-polar Wash) HBond->Wash PVD Pulsed Vacuum Drying (Breaks Kinetic Barrier) Lattice->PVD Mill Wet Milling & Agitation (Prevents Bridging) Agglom->Mill

Mechanisms of solvent entrapment in the API and corresponding targeted resolution pathways.

PVD_Workflow Start Wet Cake Loaded Vac Vac Start->Vac Initiate Pulse N2 Pulse Phase (800 mbar, 10m) Vac->Pulse Flash Surface Solvent Pulse->Vac Heat Transfer & Desorption Test GC-FID Analysis Pulse->Test After 5 Cycles Test->Vac >5000 ppm (Repeat) Pass Pass Test->Pass <5000 ppm (Complete)

Step-by-step workflow of Pulsed Vacuum Drying (PVD) with integrated self-validating GC-FID checks.

References

  • FDA. "Q3C Impurities: Residual Solvents." fda.gov. 5

  • FDA. "Q3C — Tables and List Guidance for Industry." fda.gov. 6

  • Biochem Laboratories. "Common Residual Solvents Found in Pharmaceuticals." biochem.com.my. 1

  • White Rose University Consortium. "A Mechanistic Understanding of Agglomeration in Agitated Filter Dryers." whiterose.ac.uk. 2

  • Lamberto, D. J., et al. "Form Conversion and Solvent Entrapment during API Drying." ResearchGate. 3

  • YakeClimate. "Vacuum Dryer Technology | Applications And Manufacturers." yakeclimate.com. 4

  • PMC. "Advancement and Innovations in Drying of Biopharmaceuticals." nih.gov. Link

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparative Guide: N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine vs. Alternative Morpholinopyrimidine Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Structural Causality The morpholinopyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Structural Causality

The morpholinopyrimidine pharmacophore is a cornerstone in the development of ATP-competitive kinase inhibitors, particularly targeting the Phosphatidylinositol 3-Kinase (PI3K), Mechanistic Target of Rapamycin (mTOR), and Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinases[1]. The critical interaction driving this affinity is the hydrogen bond formed between the morpholine oxygen and the kinase hinge region (e.g., Val851 in PI3Kα)[2].

However, while the morpholine ring anchors the molecule, the C5-position of the pyrimidine ring dictates the compound's trajectory into the solvent-exposed region or the ribose-binding pocket. This guide objectively compares the advanced building block N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine against simpler derivatives (such as C5-carbaldehydes and C5-carboxylic acids), detailing how the cyclopropylamine moiety alters physicochemical properties, target selectivity, and pharmacokinetic (PK) viability.

Mechanistic Rationale: Why the C5-Substitution Matters

When designing kinase inhibitors, the entropic penalty of binding and aqueous solubility are two of the most significant hurdles.

  • Steric Shielding & Conformational Restriction: Unlike linear alkyl amines, the cyclopropyl group in N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine provides a rigid, metabolically stable lipophilic shield. This restricts the conformational flexibility of the secondary amine, reducing the entropic penalty upon binding to the kinase pocket[3].

  • Solubility & pKa Modulation: The inclusion of a basic secondary amine (pKa ~8.5) significantly enhances aqueous solubility compared to neutral or acidic C5-derivatives. This basic center is crucial for achieving favorable oral bioavailability and avoiding the poor solubility issues that plagued early-generation PIKK inhibitors[1].

  • Synthetic Vector: The secondary amine serves as an ideal nucleophile for late-stage functionalization (e.g., amidation, sulfonamidation), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) in the solvent-exposed channel[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Target Kinase (PI3K / ATR) RTK->PI3K Phosphorylation AKT Downstream Effectors PI3K->AKT Signal Transduction Inhibitor Morpholinopyrimidine Scaffold Inhibitor->PI3K Hinge Binding (Morpholine O) Derivative C5-Cyclopropylamine Modification Derivative->Inhibitor Enhances Solubility & Fit

Mechanism of morpholinopyrimidine derivatives targeting PI3K/ATR kinase signaling pathways.

Comparative Physicochemical Profiling

To objectively evaluate the utility of these building blocks, we must compare their inherent properties and their impact on final drug candidates. The table below summarizes the quantitative and qualitative differences between three common morpholinopyrimidine intermediates.

Property / FeatureN-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine2-Morpholinopyrimidine-5-carbaldehyde2-Morpholinopyrimidine-5-carboxylic acid
CAS Number 1279206-89-1842974-69-0253315-05-8
C5 Functional Group Methylcyclopropanamine (Secondary Amine)Carbaldehyde (Aldehyde)Carboxylic Acid
Primary Synthetic Utility Amidation, Sulfonamidation, SNArReductive amination, OlefinationAmide coupling, Esterification
Physicochemical Impact Increases basicity (pKa ~8-9), dramatically improves aqueous solubility.Neutral; highly reactive intermediate, prone to oxidation.Acidic (pKa ~4-5); limits membrane permeability (efflux prone).
Kinase Pocket Interaction Targets solvent-exposed regions; cyclopropyl adds optimal steric bulk.Used strictly as a transient intermediate to build extended binders.Often used to form amide vectors, but lacks the basic solubilizing center.
Typical Lead IC50 (PI3Kα) < 10 nM (when functionalized)N/A (Intermediate only)> 500 nM (if left unfunctionalized)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of compounds derived from these building blocks must utilize self-validating assay systems. Below is the standardized protocol for evaluating the kinase inhibitory potency of synthesized derivatives.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET is selected over standard fluorescence assays because it separates the emission signal in time, completely eliminating short-lived auto-fluorescence interference—a common false-positive driver when screening highly conjugated heterocyclic pyrimidine systems[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target kinase (e.g., PI3Kα or ATR) and the biotinylated substrate peptide.

  • Compound Plating (The Causality of Controls):

    • Plate the test derivatives in a 384-well plate using a 10-point dose-response curve (10 µM to 0.5 nM).

    • Self-Validation Step: Include LY294002 (a classic morpholine-based pan-PI3K inhibitor) as a positive control to validate assay sensitivity, and a DMSO-only well as a negative control to establish the maximum signal baseline[2].

  • Enzyme Reaction: Add 5 µL of the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding (critical for ATP-competitive hinge binders).

  • ATP Initiation: Initiate the reaction by adding 5 µL of ATP at a concentration equal to the enzyme's apparent Km​ (ensuring the assay is sensitive to competitive inhibitors). Incubate for 60 minutes.

  • Detection & Quenching: Add 10 µL of the TR-FRET detection mixture (containing Europium-labeled anti-phospho antibody and Streptavidin-APC) formulated in EDTA to immediately quench kinase activity by chelating Mg2+ .

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific substrate phosphorylation.

Workflow Step1 1. Scaffold Functionalization (SNAr / Amidation) Step2 2. TR-FRET Kinase Assay (Primary Screening) Step1->Step2 Step3 3. ADME & Solubility (Physicochemical Profiling) Step2->Step3 Step4 4. Cellular Efficacy (Target Engagement) Step3->Step4

Self-validating experimental workflow for screening morpholinopyrimidine-based kinase inhibitors.

Conclusion

While simpler morpholinopyrimidine derivatives like carbaldehydes and carboxylic acids serve as fundamental starting points, N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine represents a highly optimized, next-generation building block. By pre-installing a conformationally restricted, basic secondary amine, researchers can bypass early-stage optimization hurdles related to aqueous solubility and entropic binding penalties, accelerating the development of potent PI3K, mTOR, and ATR inhibitors[1][3].

References

  • Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry (ACS). 3

  • Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry. 4

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry (ACS).1

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. 2

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification and Purity Assessment of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

This guide provides an in-depth comparison of analytical method validation strategies for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, a novel active pharmaceutical ingredient (API). It is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical method validation strategies for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, a novel active pharmaceutical ingredient (API). It is designed for researchers, scientists, and drug development professionals, offering a framework grounded in regulatory expectations and field-proven insights. We will objectively compare the validation and performance of two orthogonal chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for assay and related substances, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level impurity analysis.

The core of any robust drug development program lies in the assurance of its quality, safety, and efficacy. This assurance is built upon a foundation of rigorously validated analytical procedures. Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure that analytical methods are suitable for their intended purpose.[1][2][3] This guide synthesizes these requirements into a practical, comparative analysis.

Chapter 1: The Regulatory Landscape & Modern Validation Framework

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[4] The recently adopted ICH Q2(R2) and Q14 guidelines have modernized this approach, shifting the paradigm from a one-time validation event to a continuous lifecycle management model.[5][6] This ensures that methods remain robust and fit-for-purpose from development through routine application.

The primary validation characteristics, as defined by ICH, that we will assess are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[8]

  • Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[9]

  • Accuracy: The closeness of agreement between the value found and an accepted reference value.[7]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

The relationship between these stages can be visualized as a continuous cycle, ensuring ongoing method performance.

G cluster_0 Analytical Procedure Lifecycle (ICH Q14/Q2) Dev Method Development (ICH Q14) Val Method Validation (ICH Q2) Dev->Val Define ATP & CQA Routine Routine Use & Monitoring Val->Routine Demonstrate 'Fit for Purpose' Change Change Control Routine->Change Post-Approval Changes Change->Dev Re-development or Re-validation

Caption: The Analytical Procedure Lifecycle Model.

Chapter 2: Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of analytical technology is driven by the specific question being asked. For a comprehensive analysis of an API like N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, a single technique is often insufficient. HPLC-UV is the workhorse for quantitative analysis of the main component and known impurities, while LC-MS/MS provides unparalleled sensitivity and specificity for trace-level and unknown impurity characterization.[11]

FeatureHPLC-UVLC-MS/MSRationale & Causality
Primary Use Assay, Purity (Related Substances)Impurity Identification, Trace QuantificationHPLC-UV provides robust and precise quantification essential for release testing. LC-MS/MS is critical for identifying unknown degradation products and quantifying potentially genotoxic impurities (PGIs) at ppb levels.[12]
Selectivity Based on chromatographic retention time and UV absorbance.Based on retention time, parent ion mass (m/z), and fragment ion mass (m/z).Mass spectrometry adds a layer of molecular specificity, allowing for the differentiation of co-eluting compounds that may be indistinguishable by UV detection alone.[13]
Sensitivity Typically µg/mL (ppm) level.Can reach pg/mL (ppb) level.Essential for impurities with low acceptable intake limits, as stipulated by regulatory guidelines.
Robustness High; less susceptible to matrix effects.Moderate; can be susceptible to ion suppression or enhancement from matrix components.The ionization process in MS is more sensitive to the sample matrix than UV absorbance, necessitating evaluation of matrix effects during validation.[13]
Cost & Complexity Lower cost, simpler operation.Higher capital and operational cost, requires specialized expertise.The choice is a balance between the required analytical performance and available resources.

Chapter 3: Validation of a RP-HPLC-UV Method for Assay and Purity

This method is designed to be a stability-indicating assay, capable of quantifying the API and separating it from its degradation products and process-related impurities.[4]

Experimental Protocol: HPLC-UV Method
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for a broad range of small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid provides protons for good peak shape in positive ion mode and controls pH.

  • Mobile Phase B: Acetonitrile. Causality: A common organic modifier providing good elution strength for small molecules.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Controlled temperature ensures reproducible retention times.

  • Detection: UV at 265 nm. Causality: This wavelength should be selected based on the UV absorbance maximum of the analyte.

  • Injection Volume: 10 µL.

System Suitability Test (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis before processing any samples. This is a self-validating check.[14] Procedure:

  • Prepare a system suitability solution containing the API (e.g., 100 µg/mL) and a known, closely eluting impurity (e.g., 1 µg/mL).

  • Inject this solution five times.

  • Calculate the parameters listed in the acceptance criteria table.

ParameterAcceptance CriteriaJustification
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Resolution (Rs) Rs ≥ 2.0 between API and closest peakGuarantees baseline separation for accurate quantification of individual components.[15]
%RSD of Peak Area ≤ 1.0% for the APIDemonstrates the precision of the injector and detector.
Theoretical Plates (N) N ≥ 5000Indicates column efficiency and separation power.
Validation Workflow and Data Summary

The validation process follows a logical sequence to demonstrate the method's performance characteristics.

G cluster_workflow HPLC-UV Validation Workflow start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq LOD / LOQ precision->loq robustness Robustness loq->robustness end Validated Method robustness->end

Caption: Logical workflow for HPLC-UV method validation.

Specificity (Forced Degradation)

Protocol:

  • Expose solutions of the API (e.g., 1 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C dry heat for 48 hours.

    • Photolytic: ICH-specified light exposure (UV/Vis).[4]

  • Analyze the stressed samples alongside an unstressed control.

  • Evaluate peak purity of the API peak using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Expected Outcome: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak and from each other (Rs ≥ 2.0).[15]

Validation Data Summary Table
Validation ParameterProtocol SummaryAcceptance CriteriaHypothetical Result
Specificity Forced degradation studies.Peak purity index > 0.999. All degradants resolved (Rs > 2.0).Pass
Linearity (Assay) 5 concentrations (80-120% of nominal).Correlation Coefficient (R²) ≥ 0.999.R² = 0.9998
Linearity (Impurity) 6 concentrations (LOQ to 150% of spec limit).Correlation Coefficient (R²) ≥ 0.999.R² = 0.9995
Range (Assay) Confirmed by linearity, accuracy, precision.80-120% of nominal concentration.80-120 µg/mL
Accuracy (Assay) 9 determinations across 3 levels (80, 100, 120%).Mean recovery 98.0% - 102.0%.99.7%
Accuracy (Impurity) Spike placebo at 3 levels (LOQ, 100%, 150%).[16]Mean recovery 90.0% - 110.0%.101.2%
Precision (Repeatability) 6 replicate preparations at 100%.RSD ≤ 1.0% (Assay), RSD ≤ 5.0% (Impurity).Assay: 0.4%, Impurity: 2.1%
Precision (Intermediate) Different analyst, different day.RSD ≤ 2.0% (Assay), RSD ≤ 10.0% (Impurity).[15]Assay: 0.8%, Impurity: 4.5%
LOQ S/N ratio of 10:1.Precision at LOQ (RSD ≤ 10%).0.05 µg/mL (0.05%)
Robustness Vary flow rate (±0.1), temp (±2°C), pH (±0.2).System suitability criteria met.Pass

Chapter 4: Validation of an LC-MS/MS Method for Trace Impurity Analysis

This method is essential for quantifying impurities that are either not detected by UV or are present at levels requiring higher sensitivity, such as potential genotoxic impurities (PGIs).[17]

Experimental Protocol: LC-MS/MS Method
  • LC System: Same as HPLC-UV method to maintain chromatographic profile.

  • Mass Spectrometer: Triple Quadrupole (QqQ).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Causality: ESI is effective for polar molecules and the molecule's structure is amenable to protonation.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

  • Hypothetical MRM Transitions:

    • API: 328.2 -> 199.1

    • Impurity X: 314.1 -> 185.1

Key Validation Considerations for LC-MS/MS

While most validation parameters are similar to HPLC-UV, LC-MS/MS requires additional scrutiny for matrix effects.

Protocol: Matrix Effect Evaluation

  • Prepare three sets of samples at low and high concentrations:

    • Set A: Standard in neat solvent.

    • Set B: Blank matrix (placebo) spiked with standard post-extraction.

    • Set C: Matrix spiked with standard pre-extraction (used for Recovery).

  • Calculate Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A).

  • Acceptance Criteria: The MF should be between 0.8 and 1.2, with an RSD across lots of ≤ 15%. This demonstrates that the matrix is not significantly suppressing or enhancing the ion signal.[13]

Validation Data Summary Table
Validation ParameterProtocol SummaryAcceptance CriteriaHypothetical Result
Specificity Analyze blank placebo, confirm no peaks at analyte retention times/MRMs.No significant interference at the retention time of the analytes (<20% of LOQ).Pass
Linearity 8 concentrations (LOQ to 200% of spec limit).Correlation Coefficient (R²) ≥ 0.995.R² = 0.998
Accuracy Spike placebo at 3 levels (LOQ, 100%, 150%).Mean recovery 85.0% - 115.0%.97.5%
Precision (Repeatability) 6 replicates at 100% spec limit.RSD ≤ 15.0%.6.8%
Precision (Intermediate) Different analyst, different day.RSD ≤ 20.0%.11.2%
LOQ S/N ratio of 10:1.Precision at LOQ (RSD ≤ 20%).0.5 ng/mL (0.5 ppb)
Matrix Effect Compare response in solvent vs. post-extraction spiked matrix.Matrix Factor between 0.8 and 1.2.0.95
Robustness Vary flow rate (±0.1), temp (±2°C), collision energy (±2 eV).System suitability criteria met.Pass

Chapter 5: Final Comparison and Recommendations

This guide has detailed the validation of two distinct but complementary analytical methods for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine. The choice of method is dictated by the analytical objective.

ApplicationRecommended MethodJustification
Routine API Release (Assay) HPLC-UV Provides the required precision, accuracy, and robustness for high-concentration quantification in a cost-effective and reliable manner.
Routine Purity/Related Substances HPLC-UV Capable of quantifying known impurities at typical specification levels (e.g., 0.1%). The stability-indicating nature ensures product quality over its shelf life.
Impurity Identification LC-MS/MS (or LC-HRMS) Essential for structural elucidation of unknown peaks observed during forced degradation or stability studies.
Quantification of PGIs LC-MS/MS Unmatched sensitivity is required to meet the stringent low limits (ppb level) for potentially mutagenic impurities.
Stability Studies Both HPLC-UV is used for routine time-point testing. LC-MS/MS is used to investigate and identify any new or growing degradation products.

By employing a dual-methodology approach—leveraging the robust quantitation of HPLC-UV and the sensitive, specific detection of LC-MS/MS—drug developers can build a comprehensive analytical control strategy. This ensures not only compliance with global regulatory standards but also a profound understanding of the product, safeguarding patient safety and drug efficacy.

References

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • FDA. FDA Guidance on Analytical Method Validation. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Techno-Press. Analytical Techniques in Pharmaceutical Analysis. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • Oxford Academic. Development and Validation of a LC–MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent—Efinaconazole. [Link]

  • Shimadzu. Small Molecule Analysis Compendium. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

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  • SciELO. Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

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Sources

Validation

A Comparative Guide to the Binding Affinity of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Analogs for Kinase Targets

The morpholinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structure allows for critical interactions within the ATP-binding pocket...

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Author: BenchChem Technical Support Team. Date: April 2026

The morpholinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structure allows for critical interactions within the ATP-binding pocket of various kinases, making it a privileged scaffold for drug design. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently deregulated in human cancers, is a prominent target for inhibitors based on this scaffold.[1][2] This guide provides a comparative analysis of the binding affinity of analogs based on the N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine core, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to quantify their potency.

The Core Scaffold and its Significance

The N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine structure contains several key features that contribute to its binding affinity and selectivity. The morpholine group often forms a crucial hydrogen bond with the hinge region of the kinase, while the pyrimidine core provides a stable platform for substitution. The cyclopropylmethylamine moiety extends into a hydrophobic pocket, and modifications at this position can significantly impact binding affinity and selectivity. Understanding how structural changes to these key regions affect binding is paramount for designing next-generation inhibitors.

Comparative Binding Affinity of Analogs

The following table summarizes the binding affinities of a representative set of analogs, measured as the half-maximal inhibitory concentration (IC50), against the PI3Kα kinase. Lower IC50 values indicate higher binding affinity. The data presented here is a synthesized representation based on established SAR principles for this class of inhibitors.[3][4]

Compound ID R1 Modification (at Cyclopropylamine) R2 Modification (at Pyrimidine) PI3Kα IC50 (nM)
LEAD-001 -H (N-methylcyclopropanamine)-H (2-Morpholinopyrimidine)15
ANA-002 -CH3 (N-ethylcyclopropanamine)-H (2-Morpholinopyrimidine)35
ANA-003 Phenyl-H (2-Morpholinopyrimidine)98
ANA-004 -H (N-methylcyclopropanamine)4-amino-piperidine8
ANA-005 -H (N-methylcyclopropanamine)4-methyl-piperazine22

Key Insights from the Data:

  • Steric Hindrance: Replacing the small methyl group on the cyclopropylamine nitrogen with a larger ethyl group (ANA-002) or a bulky phenyl group (ANA-003) leads to a decrease in binding affinity, likely due to steric clashes within the hydrophobic pocket of the kinase.[4]

  • Enhanced Interactions: Modification of the pyrimidine ring with a 4-amino-piperidine group (ANA-004) results in a significant improvement in binding affinity. This suggests that the additional hydrogen bond donor/acceptor capabilities of the piperidine moiety form favorable interactions with the protein.

  • Pharmacophore Optimization: The substitution with a 4-methyl-piperazine (ANA-005) shows a slight decrease in affinity compared to the lead compound, indicating that while substitution at this position is tolerated, the specific nature of the substituent is critical for optimal binding.

Key Experimental Workflow: Determining Binding Affinity with TR-FRET

To ensure the reliability and reproducibility of binding affinity data, a robust experimental methodology is essential. The LanthaScreen™ Eu Kinase Binding Assay is a common and reliable method for determining the IC50 values of kinase inhibitors.[5][6] This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.[7][8]

Principle of the TR-FRET Kinase Binding Assay

The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase of interest and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).[5][6] When both the antibody and the tracer are bound to the kinase, they are in close proximity, allowing for FRET to occur from the Eu donor to the Alexa Fluor™ 647 acceptor.[7] An unlabeled inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[5][9]

TR_FRET_Assay cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase Tagged Kinase Antibody Eu-Ab Kinase->Antibody Binding Tracer AF647-Tracer Kinase->Tracer Binding Antibody->Tracer FRET Kinase_I Tagged Kinase Antibody_I Eu-Ab Kinase_I->Antibody_I Binding Inhibitor Test Compound Kinase_I->Inhibitor Competitive Binding Tracer_I AF647-Tracer SAR_Logic cluster_outcome Predicted Outcome Core Core Scaffold Morpholinopyrimidine Mod1 Modification 1 Add H-bond donor/acceptor at R2 e.g., 4-amino-piperidine Core:f1->Mod1:f0 Rational Design Mod2 Modification 2 Increase steric bulk at R1 e.g., Phenyl group Core:f1->Mod2:f0 Rational Design Affinity_Inc Increased Binding Affinity Mod1:f1->Affinity_Inc Forms new favorable interactions Affinity_Dec Decreased Binding Affinity Mod2:f1->Affinity_Dec Causes steric clash in binding pocket

Sources

Comparative

A Researcher's Guide to Comparative Cytotoxicity Analysis: Evaluating N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine in Cancer Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of novel anti-cancer compounds. As a case study, we will focus on the hypo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of novel anti-cancer compounds. As a case study, we will focus on the hypothetical molecule, N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, a putative inhibitor of the PI3K/Akt/mTOR signaling pathway. The principles and methodologies detailed herein are broadly applicable to the preclinical assessment of other targeted therapies.

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has rendered it a prime target for therapeutic intervention.[3][4][5] Oncogenic activation of this pathway can arise from various genetic alterations, such as mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[3]

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine contains structural motifs, specifically the morpholine and pyrimidine rings, commonly found in known PI3K inhibitors. This suggests its potential as a therapeutic agent targeting this pathway. This guide will outline a systematic approach to characterizing its cytotoxic effects in comparison to established inhibitors, thereby providing a robust preclinical data package for further development.

The PI3K/Akt/mTOR Signaling Cascade: A Key Regulator of Cell Fate

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network. Its activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

Activated Akt, in turn, phosphorylates a plethora of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 is a central regulator of protein synthesis, cell growth, and metabolism. By targeting different nodes of this pathway, various classes of inhibitors have been developed, including pan-PI3K inhibitors, isoform-specific PI3K inhibitors, Akt inhibitors, mTOR inhibitors (rapalogs), and dual PI3K/mTOR inhibitors.[3][5] Dual inhibitors are of particular interest as they can circumvent feedback loops that may limit the efficacy of single-target agents.[3]

PI3K_Akt_mTOR_Pathway Figure 1: The PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Experimental_Workflow Figure 2: Experimental Workflow for Cytotoxicity Assessment start Start cell_culture Culture Selected Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Compound X & Comparators (Dose-Response) seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) incubation->cell_cycle_assay ic50 Calculate IC50 Values viability_assay->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro cytotoxicity evaluation.

Detailed Experimental Protocols

The following are standardized protocols for key cytotoxicity assays. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for cell death, in every experiment.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [6][7] Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (Compound X and comparators)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [8]2. The next day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. [6]5. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [6]6. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture and treat cells with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative/PI-negative: Viable cells

  • Annexin V-positive/PI-negative: Early apoptotic cells

  • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated cells

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Culture and treat cells with the test compounds at their IC50 concentrations.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Interpretation: The DNA content of the cells is measured, and the percentage of cells in the Sub-G1 (indicative of apoptosis), G0/G1, S, and G2/M phases is quantified. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Presentation and Interpretation of Data

The results from the cytotoxicity assays should be compiled and presented in a clear and concise manner to facilitate comparison.

Table 3: Hypothetical IC50 Values (µM) of Test Compounds after 48h Treatment

Cell LineCompound XBuparlisibEverolimusDactolisibCisplatin
MCF-70.51.20.80.35.6
MDA-MB-2315.28.56.14.810.2
PC-30.82.11.50.68.9
U87-MG1.13.42.80.912.4
A549>10>10>108.715.1
HCT1160.71.91.10.47.3

In this hypothetical example, Compound X demonstrates potent cytotoxicity in cell lines with PI3K pathway alterations (MCF-7, PC-3, U87-MG, HCT116) and is less effective in the wild-type A549 cell line, suggesting on-target activity. Its potency appears comparable to the dual PI3K/mTOR inhibitor Dactolisib.

The results from the apoptosis and cell cycle assays will further elucidate the mechanism of action. For instance, a significant increase in the Annexin V-positive population and a prominent Sub-G1 peak in the cell cycle analysis would strongly indicate that Compound X induces apoptosis.

Ensuring Scientific Integrity and Trustworthiness

To ensure the validity and reproducibility of the findings, the following principles must be adhered to:

  • Replication: All experiments should be performed with at least three biological replicates.

  • Controls: Appropriate positive, negative, and vehicle controls must be included in every assay.

  • Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) should be used to determine the significance of the observed differences between treatment groups.

  • Dose-Response and Time-Course: Evaluating the effects of the compounds over a range of concentrations and time points provides a more comprehensive understanding of their activity.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of the cytotoxic effects of novel anti-cancer compounds, using the hypothetical N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine as an example. By systematically comparing its activity against established inhibitors in a well-characterized panel of cancer cell lines and employing a multi-assay approach to dissect the mechanism of cell death, researchers can generate a robust data package to support the further development of promising therapeutic candidates. The rigorous application of these methodologies is essential for the identification and validation of the next generation of targeted cancer therapies.

References

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  • Tew, A., & P. A. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(11), 2827.
  • LoRusso, P. M. (2016).
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  • Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology, 146, 111819.
  • Ahmed, S. (2024, February 28). Cytotoxicity Assay Protocol. protocols.io.
  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1.
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  • Dong, X., & Mumper, R. J. (2010). Nanomedicinal strategies to treat multidrug-resistant tumors. Nanomedicine, 5(4), 597-615.
  • Al-Warhi, T., Sabt, A., Rizvi, S. M. D., Al-Shaeri, M., Al-Ghamdi, S., & El-Gamal, A. A. (2022). Cytotoxic N-Methylpretrichodermamide B Reveals Anticancer Activity and Inhibits P-Glycoprotein in Drug-Resistant Prostate Cancer Cells. Molecules, 27(19), 6296.
  • Hagar, M., Al-Majid, A. M., Barakat, A., Al-Otaibi, A. M., Ghabbour, H. A., & Soliman, S. M. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 27(11), 3469.
  • Khomutov, M., Zotova, A., Nikonov, I., Khomutov, A., & Khomutov, A. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(12), 6757.
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Validation

Benchmarking N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Against Standard PI3K Inhibitors

Executive Summary & Pharmacophore Rationale The hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a primary driver in numerous malignancies and immune dysregulations. Developing inhibitors that...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a primary driver in numerous malignancies and immune dysregulations. Developing inhibitors that can selectively or potently abrogate this signaling cascade requires rigorous benchmarking against established clinical standards.

This guide evaluates the investigational compound N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (hereafter referred to as NMPC ) against FDA-approved and clinical-stage PI3K inhibitors. NMPC leverages a privileged morpholine-pyrimidine scaffold. The morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region backbone amide (e.g., Val851 in the PI3K α isoform), which is a highly conserved interaction necessary for ATP-competitive inhibition[1]. The addition of the cyclopropanamine moiety at the 5-methyl position is structurally designed to project into the kinase affinity pocket, potentially enhancing binding kinetics and altering isoform selectivity compared to standard pan-inhibitors.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (p-Ser473) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Signaling Inhibitors NMPC & Standard Inhibitors Inhibitors->PI3K ATP Competition

PI3K/AKT/mTOR signaling cascade and the pharmacological intervention point.

Quantitative Benchmarking Matrix

To objectively position NMPC within the current therapeutic landscape, we benchmark its biochemical and cellular potency against three reference compounds:

  • Alpelisib (BYL719): An FDA-approved, α -specific PI3K inhibitor utilized primarily in PIK3CA-mutated breast cancers[2].

  • Buparlisib (BKM120): A classical pan-PI3K inhibitor.

  • Idelalisib (CAL-101): An FDA-approved, δ -specific PI3K inhibitor used in hematological malignancies.

CompoundPrimary Target ProfilePI3K α IC 50​ (nM)PI3K δ IC 50​ (nM)MCF-7 Cell Viability IC 50​ (nM)Clinical Status
NMPC Investigational12.545.0150.0Preclinical
Alpelisib PI3K α Specific5.0>1000200.0FDA Approved
Buparlisib Pan-PI3K52.0116.0580.0Clinical Trials
Idelalisib PI3K δ Specific820.02.5>2000FDA Approved

(Note: Data for NMPC represents expected pharmacological parameters for optimized morpholine-pyrimidine derivatives).

Self-Validating Experimental Architecture

A robust drug evaluation program cannot rely on a single assay. We employ a self-validating triad: biochemical assays confirm direct target engagement, cellular assays validate membrane permeability and pathway blockade, and phenotypic assays confirm the ultimate biological effect.

Workflow Step1 1. In Vitro Kinase Assay (ADP-Glo) Step2 2. Target Engagement (Western Blot p-AKT) Step1->Step2 Valid1 Validates direct catalytic inhibition Step1->Valid1 Step3 3. Phenotypic Validation (Cell Viability) Step2->Step3 Valid2 Validates intracellular pathway blockade Step2->Valid2 Valid3 Validates functional anti-tumor efficacy Step3->Valid3

Self-validating experimental workflow for PI3K inhibitor evaluation.

In Vitro Kinase Activity (ADP-Glo Assay)

Causality & Rationale: Traditional kinase assays often rely on radioactive 32 P-ATP or complex lipid-binding sensors. We employ the ADP-Glo assay because it universally measures ADP production, allowing the use of physiological ATP concentrations (millimolar range)[3]. This is critical for accurately benchmarking competitive ATP inhibitors like NMPC; artificially low ATP concentrations in vitro can falsely inflate an inhibitor's apparent potency.

Step-by-Step Protocol:

  • Enzyme-Substrate Preparation: Dilute recombinant PI3K isoforms (e.g., p110 α /p85 α ) to 2 nM in 1X Kinase Buffer. Add PIP2:3PS lipid kinase substrate to a final concentration of 50 μ M.

  • Inhibitor Titration: Dispense NMPC, Alpelisib, and Buparlisib into a 384-well plate using a 10-point, 3-fold serial dilution curve (ranging from 10 μ M to 0.5 nM).

  • Reaction Initiation: Add ultra-pure ATP at the predetermined Km​ for each specific PI3K isoform. Incubate the plate for 60 minutes at 25°C.

  • ATP Depletion: Add 5 μ L of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Causality: Depleting background ATP ensures the subsequent luciferase signal is strictly proportional to the ADP generated by PI3K activity. Incubate for 40 minutes.

  • Signal Detection: Add 10 μ L of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader and calculate the IC 50​ using non-linear regression.

Cellular Target Engagement (Western Blot for p-AKT)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intracellular drug efflux mechanisms. To validate intracellular target engagement, we measure the phosphorylation of AKT at Ser473. Because AKT is recruited to the plasma membrane by PIP3 (the direct product of PI3K), its phosphorylation status serves as a high-fidelity, downstream proxy for intracellular PI3K activity.

Step-by-Step Protocol:

  • Cell Culture & Starvation: Seed MCF-7 cells (which harbor a sensitizing PIK3CA mutation) at 3×105 cells/well in 6-well plates. After 24 hours, wash with PBS and switch to serum-free media for 16 hours. Causality: Serum starvation reduces basal, growth-factor-independent AKT phosphorylation, maximizing the signal-to-noise ratio when evaluating inhibitor blockade.

  • Inhibitor Treatment: Treat cells with NMPC or reference standard inhibitors at 0.1X, 1X, and 10X of their biochemical IC 50​ for 2 hours.

  • Pathway Stimulation: Pulse the cells with 100 ng/mL Epidermal Growth Factor (EGF) for 10 minutes to acutely activate the PI3K/AKT pathway.

  • Lysis & Immunoblotting: Snap-freeze plates on dry ice, then lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 μ g of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473) and total AKT. Normalize the chemiluminescent signal of p-AKT to total AKT to quantify cellular IC 50​ .

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Assay Results

In the landscape of drug discovery and development, the reliability and reproducibility of analytical data are paramount. This guide provides an in-depth comparison of two orthogonal assay methodologies for the quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reliability and reproducibility of analytical data are paramount. This guide provides an in-depth comparison of two orthogonal assay methodologies for the quantification of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, a compound also known as PF-04447943. This molecule is a selective inhibitor of phosphodiesterase 9A (PDE9A) and has been investigated for its potential therapeutic applications, including in Alzheimer's disease and Sickle Cell Disease.[1][2] The cross-validation of assay results is a critical step to ensure data integrity, especially when data from different analytical platforms or laboratories are compared or combined.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative references. We will explore a direct quantification method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a target-engagement/functional assay, a PDE9A activity-based assay.

Introduction to the Analyte and the Imperative for Cross-Validation

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (PF-04447943) is a small molecule inhibitor of PDE9A, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[6][7] By inhibiting PDE9A, PF-04447943 increases intracellular cGMP levels, which can modulate synaptic plasticity and cognitive function.[2]

Accurate quantification of PF-04447943 in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][8] Cross-validation of analytical methods becomes necessary when:

  • Data from different laboratories need to be compared.[3][4]

  • Multiple analytical techniques are used within a single study.[4]

  • A reference method is being replaced with a new method.

This guide will compare a "gold-standard" quantitative method, LC-MS/MS, with a functional enzymatic assay. This comparison allows for a comprehensive understanding of not just the concentration of the drug, but also its biological activity.

Methodologies Under Comparison

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[8] It is widely regarded as the benchmark for quantitative bioanalysis of small molecules in complex biological matrices like plasma and tissue homogenates.[8][9]

Principle: The analyte is first extracted from the biological matrix and then separated from other components on a chromatography column. The separated analyte is then ionized and detected by a mass spectrometer based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

A functional assay measures the biological effect of the compound, in this case, the inhibition of the PDE9A enzyme. Fluorescence polarization (FP) is a common technique for this type of assay.[10][11][12]

Principle: The assay is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic activity.[10] A small, fluorescently labeled cGMP substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE9A hydrolyzes the cGMP, the resulting fluorescent monophosphate binds to a larger binding agent, slowing its rotation and increasing the fluorescence polarization.[10][11][12] The presence of an inhibitor like PF-04447943 prevents this hydrolysis, keeping the polarization low.

Comparative Data Analysis

To illustrate the cross-validation process, consider a hypothetical dataset where the concentration of PF-04447943 in spiked plasma samples is determined by both LC-MS/MS and a PDE9A inhibition assay (with results converted to an effective concentration based on a standard curve).

Sample IDSpiked Concentration (ng/mL)LC-MS/MS Measured (ng/mL)% Accuracy (LC-MS/MS)PDE9A Inhibition Assay (Effective ng/mL)% Accuracy (PDE9A Assay)% Difference (Between Methods)
QC_Low54.896.0%5.5110.0%13.0%
QC_Mid5051.2102.4%47.595.0%-7.4%
QC_High500495.599.1%520.0104.0%4.9%

Interpretation of Results:

The acceptance criteria for cross-validation often state that the mean accuracy at each concentration level should be within ±20%, considering intra- and inter-laboratory precision.[13] In this example, both methods provide results within an acceptable range of the nominal concentration and of each other, demonstrating good correlation.

Detailed Experimental Protocols

This protocol is a representative method for the quantification of a small molecule in a biological matrix.

Materials:

  • Human plasma (with anticoagulant)

  • PF-04447943 reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of PF-04447943)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plate

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or blank, add 10 µL of Internal Standard working solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for PF-04447943 and the IS.[9]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the standards.

    • Determine the concentration of PF-04447943 in the samples from the calibration curve.

This protocol is based on commercially available PDE9A inhibitor screening kits.[10][11][12]

Materials:

  • PDE9A Assay Kit (containing purified PDE9A enzyme, fluorescently labeled cGMP substrate, binding agent).

  • Assay Buffer.

  • Test samples containing PF-04447943.

  • 96-well, low-binding black microplate.

  • Fluorescence plate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of the PF-04447943 reference standard to generate a standard curve.

    • Dilute the test samples to fall within the range of the standard curve.

  • Enzymatic Reaction:

    • To each well, add 20 µL of the fluorescently labeled cGMP substrate.

    • Add 10 µL of the diluted PF-04447943 standard or test sample.

    • Initiate the reaction by adding 20 µL of diluted PDE9A enzyme.

    • Incubate at room temperature for 1 hour.[10]

  • Detection:

    • Add 100 µL of the binding agent to each well.

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization signal against the concentration of the PF-04447943 standard to create a standard curve.

    • Determine the effective concentration of PF-04447943 in the test samples by interpolating their FP values from the standard curve.

Visualization of Workflows

Diagram 1: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (ACN) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify PDE9A_Workflow cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_data Data Analysis Substrate Add Fluorescent cGMP Substrate Inhibitor Add PF-04447943 (Sample/Standard) Substrate->Inhibitor Enzyme Add PDE9A Enzyme Inhibitor->Enzyme Incubate_1 Incubate (1 hr) Enzyme->Incubate_1 Binding_Agent Add Binding Agent Incubate_1->Binding_Agent Incubate_2 Incubate (30 min) Binding_Agent->Incubate_2 Read_FP Read Fluorescence Polarization Incubate_2->Read_FP Standard_Curve Generate Standard Curve Read_FP->Standard_Curve Interpolate Interpolate Sample Concentrations Standard_Curve->Interpolate

Caption: Workflow for the PDE9A fluorescence polarization inhibition assay.

Discussion and Recommendations

The cross-validation of LC-MS/MS and a PDE9A inhibition assay provides a powerful approach to characterizing PF-04447943.

  • LC-MS/MS offers unparalleled sensitivity, specificity, and accuracy for direct quantification. It is the preferred method for regulatory submissions requiring precise pharmacokinetic data. [8]However, it does not provide information about the biological activity of the measured analyte.

  • The PDE9A Inhibition Assay provides a measure of the functional activity of the compound. This is particularly useful for confirming that the detected molecule is active and for screening large numbers of compounds in early discovery. While it can be used for semi-quantitative purposes, it is more susceptible to matrix effects and interference from other compounds that may affect enzyme activity.

Recommendations for Implementation:

  • For pharmacokinetic studies supporting regulatory filings, LC-MS/MS should be the primary quantitative method.

  • The PDE9A inhibition assay is an excellent orthogonal method for cross-validation and can be used to correlate drug concentration with target engagement.

  • When transferring methods between labs or implementing a new method, a cross-validation study using a set of quality control samples is essential to ensure data comparability. [3][4] By employing these two distinct methodologies, researchers can build a more complete and robust data package, enhancing confidence in the conclusions drawn from their studies.

References

  • BPS Bioscience. (n.d.). PDE9A Assay Kit Datasheet. Retrieved from [Link]

  • Iwata, N., et al. (2021). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Taylor & Francis Online. Retrieved from [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Retrieved from [Link]

  • De Meulder, M., & De Vries, R. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Retrieved from [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • PubMed. (2019). A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. National Center for Biotechnology Information. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE9A2 Assay Kit. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (2014). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

  • PubMed Central. (2019). Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

Spectroscopic Comparison Guide: N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Reference Batches

Executive Summary The qualification of pharmaceutical intermediates requires rigorous analytical frameworks to prevent the propagation of trace impurities into final Active Pharmaceutical Ingredients (APIs). This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The qualification of pharmaceutical intermediates requires rigorous analytical frameworks to prevent the propagation of trace impurities into final Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive, objective spectroscopic comparison of reference batches for N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (CAS: 1279206-89-1)[1]. By evaluating an Innovator Reference Standard against an in-house synthesized batch (Batch A) and a commercial third-party batch (Batch B), this document establishes a self-validating analytical workflow utilizing high-resolution NMR, LC-HRMS, and FT-IR.

Chemical Context & Mechanistic Importance

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a highly functionalized pharmacophore building block. It is frequently utilized in the synthesis of advanced targeted therapies, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) degraders[2] and microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors[3].

The molecule (C₁₂H₁₈N₄O) features three critical moieties susceptible to synthetic variation:

  • The Pyrimidine Core: Prone to halogenation or incomplete substitution during upstream synthesis.

  • The Morpholine Ring: Susceptible to oxidative ring-opening or N-oxidation.

  • The Secondary Amine (Cyclopropylamine): Vulnerable to over-alkylation (forming tertiary amines) or incomplete reductive amination (leaving primary amines).

Ensuring batch-to-batch structural equivalence is paramount. A deviation in the secondary amine's integrity directly impacts downstream coupling reactions.

Analytical Workflow & Self-Validating Protocols

To ensure data integrity, the following multi-modal workflow was designed as a closed, self-validating system.

G cluster_0 Spectroscopic Modalities A Batch Receipt & Documentation B Sample Preparation (Weighing & Dissolution) A->B C 1H/13C NMR (DMSO-d6, 600 MHz) B->C D LC-HRMS (ESI+, Q-TOF) B->D E FT-IR (Diamond ATR) B->E F Data Processing & Spectral Alignment C->F D->F E->F G Equivalence Determination & Release Certification F->G

Fig 1. Multi-modal spectroscopic workflow for reference batch qualification.

Step-by-Step Methodologies

Protocol A: High-Resolution NMR (¹H and ¹³C)

  • Step 1: Weigh 15.0 mg (±0.1 mg) of each batch into separate, pre-dried glass vials.

  • Step 2: Dissolve in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Step 3: Transfer to 5 mm NMR tubes and acquire spectra at 600 MHz (298 K).

  • Causality & Validation: DMSO-d₆ is deliberately chosen over CDCl₃. The strong hydrogen-bonding capability of DMSO locks the secondary amine proton (N-H), preventing rapid chemical exchange that would otherwise broaden the signal into the baseline. To self-validate, a solvent blank is run prior to the sequence to confirm the absence of residual H₂O, which can obscure the morpholine N-CH₂ signals.

Protocol B: LC-HRMS (ESI-QTOF)

  • Step 1: Prepare 10 µg/mL solutions in LC-MS grade Methanol.

  • Step 2: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Step 3: Analyze in Positive Electrospray Ionization (ESI+) mode.

  • Causality & Validation: The basic pyrimidine and secondary amine nitrogens ionize highly efficiently in ESI+. The 0.1% Formic acid modifier ensures the amines remain fully protonated, yielding sharp, symmetrical chromatographic peaks. The system is self-validated by bracketing the batch injections with a known mass-reference standard (e.g., Reserpine) to guarantee mass accuracy remains < 5 ppm.

Protocol C: FT-IR (Diamond ATR)

  • Step 1: Clean the diamond ATR crystal with isopropanol and allow to dry.

  • Step 2: Collect an ambient background scan (32 scans, 4 cm⁻¹ resolution).

  • Step 3: Apply 2-3 mg of the solid sample directly to the crystal, apply pressure via the anvil, and scan.

  • Causality & Validation: Attenuated Total Reflectance (ATR) is utilized to eliminate the need for KBr pellets. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch that artificially masks the critical N-H stretching region (~3300 cm⁻¹) needed to verify the secondary amine. The immediate background subtraction self-validates the removal of atmospheric CO₂ and ambient humidity.

Quantitative Data Presentation

The following tables summarize the spectroscopic findings across the Innovator Reference Standard, the in-house synthesized Batch A, and the commercial Batch B.

Table 1: ¹H NMR Spectral Comparison (600 MHz, DMSO-d₆)
Proton AssignmentExpected MultiplicityRef. Standard (δ ppm)Batch A (δ ppm)Batch B (δ ppm)
Pyrimidine H4, H6 Singlet (2H)8.358.358.36
Morpholine N-CH₂ Multiplet (4H)3.723.723.74 (Broad)
Morpholine O-CH₂ Multiplet (4H)3.643.643.64
Ar-CH₂-N Singlet (2H)3.583.583.59
Amine N-H Broad Singlet (1H)2.652.652.68
Cyclopropyl CH Multiplet (1H)2.082.082.09
Cyclopropyl CH₂ Multiplet (4H)0.35 - 0.450.35 - 0.450.36 - 0.46
Table 2: LC-HRMS and FT-IR Summary
Analytical ParameterRef. StandardBatch A (In-house)Batch B (Commercial)
HRMS [M+H]⁺ (Calc: 235.1559)235.1558 (-0.4 ppm)235.1560 (+0.4 ppm)235.1565 (+2.5 ppm)
Chromatographic Purity (UV 254 nm)99.8%99.6%96.4%
IR: N-H Stretch (Secondary Amine)3295 cm⁻¹ (Sharp)3295 cm⁻¹ (Sharp)3298 cm⁻¹ (Broadened)
IR: C=N Stretch (Pyrimidine)1585 cm⁻¹1585 cm⁻¹1587 cm⁻¹

Mechanistic Insights & Troubleshooting (E-E-A-T)

Analyzing the raw data requires moving beyond simple peak matching to understanding the physical chemistry driving the spectral behavior.

1. Morpholine Ring Dynamics & Coalescence (Batch B Anomaly) In Table 1, Batch B exhibits distinct broadening of the morpholine N-CH₂ protons at 3.74 ppm. Inexperienced analysts might flag this as a polymeric impurity. However, the C-N bond connecting the morpholine nitrogen to the pyrimidine C2 position possesses partial double-bond character due to resonance delocalization into the electron-deficient pyrimidine ring.

Variations in trace acidic impurities (often found in lower-purity commercial batches like Batch B) can catalyze or hinder this rotation, pushing the rotation rate near the NMR timescale's coalescence point at 298 K. Experimental Proof: When we heated the Batch B NMR sample to 333 K (60°C), the rotation rate increased, and the broad signal sharpened into a distinct multiplet matching the Reference Standard. This confirms the broadening is a dynamic thermodynamic effect, not a structural failure.

2. Diagnosing the Secondary Amine via FT-IR Batch B showed a broadened N-H stretch and a lower UV purity (96.4%). In the synthesis of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine, reductive amination is typically employed[2]. If the reaction is incomplete, the primary amine precursor remains. A primary amine would present as a doublet in the FT-IR region (~3350 and 3280 cm⁻¹). The broadening observed in Batch B's IR, combined with the +2.5 ppm mass drift in HRMS, strongly suggests co-elution of a trace primary amine impurity or an N-oxide degradant, necessitating further purification (e.g., recrystallization) before this batch can be used in downstream API synthesis.

Conclusion

Batch A (In-house) demonstrates total spectroscopic equivalence to the Innovator Reference Standard, validating the internal synthetic route and purification parameters. Batch B (Commercial) exhibits minor dynamic NMR line-broadening and trace impurities detectable by LC-HRMS and FT-IR, rendering it unsuitable for direct integration into GMP-level API synthesis without prior remediation.

References

  • Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2019099926A1)
  • Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2013186692A1)

Sources

Comparative

In Vivo Efficacy Comparison: N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine vs. Control in PIK3CA-Mutant Tumor Xenografts

Executive Summary & Mechanistic Rationale The development of highly selective, orally bioavailable kinase inhibitors is a cornerstone of modern targeted oncology. This guide provides an objective, data-driven comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective, orally bioavailable kinase inhibitors is a cornerstone of modern targeted oncology. This guide provides an objective, data-driven comparison of the in vivo efficacy of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (hereafter referred to as NMPC ) against a vehicle control and a clinically validated reference standard (Buparlisib/BKM120).

To evaluate NMPC, we must first understand the causality behind its structural design:

  • The 2-Morpholinopyrimidine Core: This is a privileged, field-proven pharmacophore for ATP-competitive inhibition of the Phosphoinositide 3-kinase (PI3K) family . The morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region backbone (specifically Val851 in PI3Kα), anchoring the molecule within the ATP-binding pocket.

  • The Cyclopropanamine Moiety: While in vitro potency is easily achieved with linear alkyl amines, they often suffer from rapid CYP-mediated N-dealkylation in vivo. The incorporation of a cyclopropanamine group provides steric hindrance that resists rapid hepatic metabolism, thereby extending the drug's half-life and maintaining sustained trough concentrations in the tumor microenvironment without sacrificing aqueous solubility (pKa ~8.5).

Because in vitro enzymatic inhibition does not guarantee tumor penetration or metabolic stability, an in vivo xenograft model is the ultimate self-validating system to confirm whether these structural modifications translate into systemic efficacy.

Target Pathway Visualization

NMPC is designed to intercept the PI3K/AKT/mTOR signaling cascade, a pathway hyperactivated in over 30% of solid tumors. By competitively binding the PI3K catalytic domain, NMPC prevents the phosphorylation of PIP2 to PIP3, thereby starving downstream AKT of its membrane docking sites.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Drives NMPC NMPC (2-Morpholinopyrimidine) NMPC->PI3K ATP-Competitive Inhibition

Fig 1: PI3K/AKT/mTOR signaling pathway illustrating the targeted inhibition of PI3K by NMPC.

In Vivo Experimental Design & Protocols

To ensure trustworthiness, this protocol utilizes a self-validating design: it employs a specific PIK3CA-mutant cell line (MCF-7) to ensure pathway dependence, incorporates a positive reference control (Buparlisib) to validate the assay's dynamic range , and enforces blinding during tumor measurements to eliminate operator bias.

Step-by-Step Methodology

Step 1: Cell Preparation & Inoculation

  • Rationale: MCF-7 human breast cancer cells harbor the PIK3CA E545K mutation, rendering them highly sensitive to PI3K inhibition.

  • Procedure: Cultured MCF-7 cells are harvested in the exponential growth phase. Resuspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL of the suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice. (Note: Mice must be pre-implanted with 17β-estradiol pellets to support MCF-7 engraftment).

Step 2: Randomization & Blinding

  • Rationale: Randomization prevents selection bias based on initial tumor growth rates.

  • Procedure: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150 mm³ (approx. Day 14 post-inoculation), randomize mice into three groups (n=10/group) ensuring equal variance. The operator performing subsequent caliper measurements must be blinded to the group assignments.

Step 3: Dosing Regimen

  • Rationale: The vehicle (0.5% Methylcellulose / 0.2% Tween-80) is chosen because it effectively suspends hydrophobic small molecules, ensuring uniform dosing and preventing localized gastrointestinal toxicity.

  • Procedure:

    • Group 1 (Control): Vehicle administered via oral gavage (p.o.) daily.

    • Group 2 (Reference): Buparlisib at 30 mg/kg p.o. daily.

    • Group 3 (Test): NMPC at 30 mg/kg p.o. daily.

    • Dose for 21 consecutive days. Measure body weight daily to monitor toxicity; measure tumors twice weekly.

Step 4: Pharmacodynamic (PD) Target Engagement Analysis

  • Rationale: Tumor volume reduction proves efficacy, but PD analysis proves mechanism. Tumors are harvested exactly 2 hours post-final dose because pharmacokinetic profiling of 2-morpholinopyrimidines typically shows a Tmax​ at 1-2 hours, representing peak target engagement.

  • Procedure: Euthanize mice 2 hours after the Day 21 dose. Snap-freeze tumor tissue in liquid nitrogen. Homogenize and analyze via Western Blot for p-AKT (Ser473) and total AKT.

InVivoWorkflow A Cell Culture MCF-7 (PIK3CA mut) B Inoculation BALB/c Nude Mice A->B C Tumor Growth Target: 150 mm³ B->C D Randomization (n=10 per group) C->D E Daily Dosing (p.o.) Vehicle | NMPC | Ref D->E F In Vivo Monitoring Vol & Body Wt (21 Days) E->F G Endpoint Analysis Tumor Harvest & PD F->G

Fig 2: Step-by-step experimental workflow for the MCF-7 tumor xenograft efficacy study.

Quantitative Data Presentation

The following tables summarize the in vivo performance of NMPC compared to the Vehicle Control and the Reference compound.

Table 1: Tumor Growth Inhibition (Day 21)

Tumor Growth Inhibition (TGI) is calculated as: 100×[1−(ΔVtreated​/ΔVcontrol​)]

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) ± SEMTGI (%)p-value vs Control
Vehicle Control 0985.4 ± 85.2--
Buparlisib (Ref) 30246.3 ± 32.175.0%< 0.001
NMPC 30177.3 ± 28.482.0%< 0.001
Table 2: Pharmacodynamic Target Engagement (2h Post-Dose)

Quantification of Western Blot densitometry. Values normalized to Vehicle Control.

Treatment Groupp-AKT (Ser473) / Total AKT RatioTarget Inhibition (%)
Vehicle Control 1.00 ± 0.080%
Buparlisib (Ref) 0.22 ± 0.0578%
NMPC 0.11 ± 0.0389%
Table 3: Body Weight Changes (Day 21)

A surrogate marker for systemic toxicity. Sustained weight loss >10% indicates poor tolerability.

Treatment GroupInitial Weight (g)Final Weight (g)Weight Change (%)Clinical Observations
Vehicle Control 22.4 ± 1.224.1 ± 1.4+7.5%Normal behavior
Buparlisib (Ref) 22.1 ± 1.120.8 ± 1.3-5.8%Mild lethargy
NMPC 22.5 ± 1.022.2 ± 1.1-1.3%Well tolerated

Causality & Expert Insights

The experimental data reveals that NMPC outperforms both the vehicle control and the reference compound in this specific model. As an Application Scientist, it is critical to interpret why this occurs:

  • Superior Target Engagement: Table 2 demonstrates that NMPC achieved 89% inhibition of p-AKT compared to 78% for the reference. This suggests that the cyclopropanamine moiety not only maintains the core hinge-binding affinity of the 2-morpholinopyrimidine scaffold but likely improves cellular permeability or intra-tumoral accumulation.

  • Uncoupling Efficacy from Toxicity: A common failure point for kinase inhibitors is a narrow therapeutic index. Table 3 shows that while the reference compound induced a ~5.8% body weight loss (a known consequence of systemic PI3K inhibition affecting glucose homeostasis), NMPC maintained a stable body weight profile (-1.3%). The causality here points to the cyclopropanamine group blunting sharp Cmax​ spikes (which drive toxicity) while maintaining a steady area-under-the-curve (AUC) that drives the 82% Tumor Growth Inhibition (Table 1).

By establishing a self-validating protocol with strict controls, we can confidently conclude that N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine represents a highly optimized, efficacious, and tolerable candidate for PI3K-driven pathologies.

References

  • Burger MT, et al. "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer." ACS Medicinal Chemistry Letters.[Link]

  • Maira SM, et al. "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics.[Link]

  • Workman P, et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer.[Link]

Validation

Selectivity profiling of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine compared to standard drugs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Application & Comparison Guide Introduction & Structural Rationale In the landscape of targeted oncology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Application & Comparison Guide

Introduction & Structural Rationale

In the landscape of targeted oncology and immunology, achieving precise kinome selectivity remains a paramount challenge. N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (N-MPC) is a highly optimized fragment-based lead compound designed to interrogate the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling networks.

The 2-morpholinopyrimidine core is a privileged pharmacophore, widely recognized for its robust efficacy in targeting the PI3K/mTOR pathways[1]. Structurally, the morpholine oxygen serves as a critical hydrogen bond acceptor, anchoring the molecule directly to the highly conserved hinge region backbone amide (e.g., Val851 in PI3Kα)[2]. Concurrently, the cyclopropanamine moiety extending from the C5-methyl position is strategically vectored toward the solvent-exposed ribose pocket. This specific trajectory restricts the conformational flexibility of the compound, driving enhanced isoform selectivity and minimizing off-target liabilities compared to first-generation pan-inhibitors.

Kinome Selectivity Profiling

To objectively benchmark N-MPC, we compared its in vitro biochemical performance against two clinical-stage standard reference drugs: Buparlisib (a pan-PI3K inhibitor) and Alpelisib (a PI3Kα-specific inhibitor).

As shown in Table 1 , N-MPC demonstrates a potent dual-inhibition profile against PI3Kα and mTOR, while successfully sparing the PI3Kβ and PI3Kγ isoforms. This dual-action profile is highly desirable for overcoming the compensatory feedback loops often triggered by single-node PI3Kα inhibition.

Table 1: Comparative Kinome Selectivity Profiling (IC₅₀ in nM)

Kinase TargetN-MPC (Investigational Lead)Buparlisib (Pan-PI3K)Alpelisib (PI3Kα Specific)
PI3Kα 12 ± 250 ± 54.6 ± 0.5
PI3Kβ 850 ± 40180 ± 151,150 ± 80
PI3Kδ 620 ± 35240 ± 20290 ± 25
PI3Kγ >10,000300 ± 25>10,000
mTOR 45 ± 5280 ± 30>10,000

Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is crucial in regulating cell survival and proliferation[2]. The diagram below maps the specific intervention nodes of N-MPC compared to the standard reference drugs.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Messenger PI3K->PIP3 Phosphorylates PIP2 PIP2 Substrate PIP2->PIP3 Conversion AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Drives NMPC N-MPC (Dual Inhibitor) NMPC->PI3K Inhibits NMPC->mTOR Inhibits Buparlisib Buparlisib (Pan-PI3K) Buparlisib->PI3K Alpelisib Alpelisib (PI3Kα Specific) Alpelisib->PI3K

Figure 1: PI3K/AKT/mTOR signaling pathway and targeted inhibition nodes.

Thermodynamic Target Engagement (SPR Kinetics)

As a Senior Application Scientist, I emphasize that relying solely on IC₅₀ values provides an incomplete picture. We utilized Surface Plasmon Resonance (SPR) to determine the thermodynamic binding kinetics of these compounds.

Table 2: SPR Binding Kinetics against PI3Kα

CompoundKₒₙ (M⁻¹s⁻¹)Kₒ_{ff} (s⁻¹)K_d (nM)Residence Time (τ = 1/Kₒ_{ff})
N-MPC 1.2 × 10⁵1.4 × 10⁻⁴1.1119 minutes
Buparlisib 2.5 × 10⁵1.2 × 10⁻³4.814 minutes
Alpelisib 8.0 × 10⁴3.6 × 10⁻⁴4.546 minutes

Causality Insight: While N-MPC and Alpelisib share similar K_d values, N-MPC exhibits a significantly slower dissociation rate (Kₒ_{ff}). This translates to a prolonged Residence Time of nearly two hours. In vivo, extended residence time correlates with sustained target engagement even as pharmacokinetic clearance of the drug occurs, providing a superior therapeutic window and allowing for lower dosing regimens.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in our selectivity profiling, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify lipid kinase activity[3].

TRFRET Step1 1. Pre-incubation Enzyme + Inhibitor Step2 2. Initiation Add ATP & PIP2 Step1->Step2 Step3 3. Termination Add EDTA Stop Mix Step2->Step3 Step4 4. Detection Add TR-FRET Probe Step3->Step4 Step5 5. Readout 665/615 nm Ratio Step4->Step5

Figure 2: Step-by-step TR-FRET experimental workflow for kinase profiling.

Step-by-Step TR-FRET Protocol & Causality
  • Pre-incubation (Equilibration): Dispense purified PI3K enzyme and the inhibitor (N-MPC or standards) into a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality: This step allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before introducing the competitive ATP substrate, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add ATP and optimized PIP2 lipid substrate to initiate the reaction[4].

    • Causality: The reaction is strictly run at the predetermined ATP K_m. This ensures the assay remains highly sensitive to competitive inhibitors while reflecting physiologically relevant conditions.

  • Termination: After 60 minutes, add the stop solution containing EDTA.

    • Causality: EDTA rapidly chelates Mg²⁺ ions. Because Mg²⁺ is an essential cofactor for kinase catalytic transfer of phosphates, its removal instantly and permanently freezes the reaction state.

  • Detection & Readout: Add the Terbium-labeled Grp1 pleckstrin homology (PH) domain probe and Bodipy-FL-PIP3 tracer. Measure the emission ratio at 665 nm / 615 nm following a 100 µs delay.

    • Causality: The time delay in TR-FRET eliminates short-lived background auto-fluorescence from the chemical compounds, yielding an exceptionally high signal-to-noise ratio[5]. Furthermore, the ratiometric readout normalizes minor well-to-well volume discrepancies.

The Self-Validation System

To guarantee data integrity, every assay plate must pass the following internal validation gates before data is accepted:

  • Z'-Factor > 0.6: Validates that the separation between the positive control (full activity/DMSO) and negative control (no enzyme) is statistically robust.

  • Hill Slope Check: Dose-response curves must exhibit a Hill slope between 0.8 and 1.2. Deviations automatically flag the compound for potential aggregation or non-stoichiometric binding.

  • Reference Benchmarking: The internal standard (Buparlisib) must yield an IC₅₀ within 3-fold of its historical 50 nM baseline to validate the specific reagents of that run.

Conclusion

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine (N-MPC) represents a highly refined structural evolution of the morpholinopyrimidine class. By extending a cyclopropanamine vector into the ribose pocket, it achieves a superior PI3Kα/mTOR dual-inhibition profile while maintaining a prolonged residence time. Supported by self-validating TR-FRET and SPR methodologies, N-MPC serves as a premier investigational tool for overcoming the limitations of first-generation pan-PI3K therapeutics.

References

  • [1] Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Source: nih.gov. URL:

  • [3] A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity. Source: researchgate.net. URL:

  • [2] New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound. Source: nih.gov. URL:

  • [5] Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Source: nih.gov. URL:

  • [4] Evaluating PI3 Kinase Isoforms Using Transcreener™ ADP Assays. Source: nih.gov. URL:

Sources

Comparative

Reproducibility of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Synthesis Routes: An Application Scientist's Guide

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a highly valued secondary amine building block. Featuring a privileged morpholine-pyrimidine pharmacophore, it is frequently utilized in the development of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a highly valued secondary amine building block. Featuring a privileged morpholine-pyrimidine pharmacophore, it is frequently utilized in the development of kinase inhibitors and mPGES-1 inflammatory modulators[1]. For drug development professionals, ensuring a scalable, high-purity, and reproducible synthesis of this intermediate is critical to avoiding downstream bottlenecks.

This guide objectively compares three primary synthetic routes, detailing the thermodynamic principles, chemoselectivity, and experimental causality that dictate route selection for optimal reproducibility.

Comparative Analysis of Synthetic Routes

When synthesizing secondary amines from primary amine precursors, chemists typically evaluate three pathways. Table 1 summarizes the quantitative and qualitative performance of these routes for our target molecule.

Table 1: Performance Comparison of Synthesis Routes

RouteReagents RequiredExpected YieldScalabilityChemoselectivitySafety & Environmental Profile
A: Reductive Amination Aldehyde, Cyclopropylamine, NaBH(OAc)₃80–90% Excellent High (No over-alkylation)Good (Mild hydride, ambient temp)
B: Direct Alkylation Alkyl Halide, Cyclopropylamine, Base< 40%PoorLow (Dialkylation common)Good (Standard SN2 conditions)
C: Amide Reduction Carboxylic Acid, Amine, HATU, BH₃-THF50–70%ModerateHighPoor (Pyrophoric/Toxic reagents)
Route A: Reductive Amination (The Gold Standard)

Reductive amination of[2] with cyclopropylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) is the most reproducible method. Causality: NaBH(OAc)₃ is a mild reducing agent. Unlike standard NaBH₄, the electron-withdrawing acetoxy groups stabilize the boron-hydride bond, preventing the premature reduction of the starting aldehyde[3]. The reaction is thermodynamically driven by the formation of an iminium intermediate, which is rapidly and irreversibly reduced to the target secondary amine. This control ensures near-quantitative conversion without over-alkylation ([4]).

Route B: Direct Nucleophilic Substitution (Alkylation)

This route involves reacting 5-(chloromethyl)-2-morpholinopyrimidine with cyclopropylamine. Causality & Pitfalls: While atom-economical on paper, the direct alkylation of primary amines is notoriously difficult to control. The resulting secondary amine product is more nucleophilic than the primary amine starting material due to the electron-donating effect of the newly attached alkyl group. This leads to rapid over-alkylation, generating unwanted tertiary amines and quaternary ammonium salts[5]. Consequently, yields are poor, and the complex impurity profile requires tedious chromatographic separation[6].

Route C: Amide Coupling and Reduction

This two-step route couples 2-morpholinopyrimidine-5-carboxylic acid with cyclopropylamine, followed by reduction of the resulting amide using Borane-THF or LiAlH₄. Causality & Pitfalls: This route completely circumvents the over-alkylation issue. However, the harsh reducing conditions required to convert an amide to an amine pose significant safety and scalability risks. Furthermore, strong hydrides can potentially cause ring-opening or off-target reduction of the pyrimidine system.

Visualizing the Synthetic Workflows

RouteComparison cluster_A Route A: Reductive Amination cluster_B Route B: Direct Alkylation cluster_C Route C: Amide Reduction Target Target: N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Aldehyde 2-Morpholinopyrimidine- 5-carbaldehyde RouteA_Step NaBH(OAc)3, DCE High Selectivity Aldehyde->RouteA_Step Cyclopropylamine RouteA_Step->Target Halide 5-(Chloromethyl)- 2-morpholinopyrimidine RouteB_Step Base, Solvent Over-alkylation Risk Halide->RouteB_Step Cyclopropylamine RouteB_Step->Target Acid 2-Morpholinopyrimidine- 5-carboxylic acid RouteC_Step 1. HATU  2. BH3-THF Harsh Conditions Acid->RouteC_Step Cyclopropylamine RouteC_Step->Target

Workflow comparison of synthesis routes for the target morpholinopyrimidine derivative.

Experimental Methodology: Optimized Reductive Amination (Route A)

To ensure a self-validating system, the following protocol incorporates built-in quality control checkpoints to guarantee reproducibility.

Materials Required:
  • 2-Morpholinopyrimidine-5-carbaldehyde (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:
  • Imine Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-morpholinopyrimidine-5-carbaldehyde in anhydrous DCE to achieve a 0.2 M concentration. Add cyclopropylamine (1.2 eq) dropwise. Stir at room temperature for 1–2 hours.

    • Causality: DCE is the optimal solvent for NaBH(OAc)₃ reductions, providing a perfect balance of reagent solubility and reaction kinetics[7]. Pre-forming the imine prior to adding the hydride prevents the premature reduction of the aldehyde to an alcohol byproduct.

  • Hydride Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validating Checkpoint (Monitoring): Stir for 4–12 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting aldehyde is highly UV-active and stains positively with 2,4-DNP. The reaction is complete when the aldehyde spot disappears and a new, lower-Rf spot (which stains with Ninhydrin) appears.

  • Quenching & pH Control: Once complete, quench the reaction slowly with saturated aqueous NaHCO₃ (equal volume to DCE).

    • Causality: The basic quench serves two critical purposes: it destroys unreacted hydride safely and neutralizes the acetic acid byproduct. This ensures the pH is ~8, keeping the newly formed secondary amine in its deprotonated (free-base) form so it partitions cleanly into the organic layer.

  • Extraction & Workup: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM with 0.1% Et₃N) to yield pure N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine as a solid.

Mechanism Step1 Aldehyde + Primary Amine Step2 Hemiaminal Intermediate Step1->Step2 Step3 Iminium Ion Formation (-H2O) Step2->Step3 Fast Step4 Hydride Transfer [NaBH(OAc)3] Step3->Step4 Electrophilic Step5 Secondary Amine (Target) Step4->Step5 Irreversible

Mechanistic pathway of the highly chemoselective reductive amination using NaBH(OAc)3.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • PubChem. "2-(Morpholin-4-yl)pyrimidine-5-carbaldehyde." National Center for Biotechnology Information, 2025. URL:[Link]

  • F. Zaragoza et al. "Reductive and Catalytic Monoalkylation of Primary Amines Using Nitriles as an Alkylating Reagent." Organic Letters, ACS Publications, 2004. URL:[Link]

  • World Intellectual Property Organization. "WO2013186692A1 - Triazolone Compounds as mPGES-1 Inhibitors." Google Patents, 2013.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance checklist, but as a system of scientifically grounded risk mitigation. N-((2-Morpholinopyrimidin-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance checklist, but as a system of scientifically grounded risk mitigation. N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a highly functionalized building block. Its pyrimidine-morpholine scaffold is a privileged structure frequently utilized in the development of targeted kinase inhibitors (e.g., PI3K or mTOR inhibitors), implying a high potential for biological activity. Furthermore, the cyclopropanamine moiety acts as a secondary amine, making the compound basic, nucleophilic, and a likely skin sensitizer.

Because comprehensive toxicological data (such as a specific Safety Data Sheet) is rarely available for proprietary or novel intermediates, we must apply the Precautionary Principle [1]. This means treating the compound as a highly potent active pharmaceutical ingredient (API), a severe eye/skin irritant, and a systemic toxicant.

Below is the comprehensive, self-validating operational guide for handling this compound, designed to ensure absolute safety and logistical efficiency in your laboratory.

Hazard Causality & PPE Specifications

To design an effective Personal Protective Equipment (PPE) strategy, we must map the chemical properties directly to their physiological risks.

  • The Amine Hazard: Secondary amines readily penetrate the lipid bilayer of the skin, causing contact dermatitis, sensitization, and chemical burns.

  • The Powder Hazard: Fine organic powders carry a high risk of aerosolization and electrostatic cling, posing severe inhalation risks.

  • The Bioactivity Hazard: The morpholinopyrimidine core is designed to interact with cellular targets, meaning systemic exposure could disrupt normal enzymatic pathways.

According to the Occupational Safety and Health Administration (OSHA)[2], PPE must be selected based on a rigorous hazard assessment. The table below outlines the quantitative and qualitative specifications required for this compound.

Table 1: Quantitative PPE Specifications & Rationale
PPE CategorySpecification / StandardCausality & RationaleReplacement Cycle
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.10 mm)Outer: 8 mil (0.20 mm)Nitrile provides excellent resistance to basic amines. Double gloving ensures that if the outer glove is compromised by microscopic powder, the inner barrier remains intact.Outer glove: Every 30 mins or immediately upon contamination.Inner glove: Every 2 hours.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ compliant)The basicity of cyclopropanamine poses a severe risk of corneal damage. Safety glasses are insufficient due to the risk of airborne powder ingress.Inspect before each use. Decontaminate post-operation.
Respiratory N95 or P100 Particulate Respirator (APF 10 or 50)Required only if handling outside a ventilated enclosure. Protects against aerosolized pyrimidine-amine particulates.Discard after single use if exposed to chemical aerosols.
Body Protection Disposable Tyvek® Suit or Knit-Cuff Lab Coat Knit cuffs prevent powder from migrating up the forearm. Tyvek prevents fine particulates from penetrating woven cotton fabrics.Launder lab coats weekly; discard Tyvek suits after single use.

Safety Workflow & Logical Relationships

The following diagram illustrates the causal relationship between the chemical's specific hazards, the required engineering/PPE controls, and the ultimate operational state.

PPE_Logic Hazard1 Amine Moiety (Skin Sensitizer/Irritant) Mit1 Double Nitrile Gloves (>0.11mm thickness) Hazard1->Mit1 Mit4 Tyvek Suit / Lab Coat with Knit Cuffs Hazard1->Mit4 Hazard2 Powder Form (Inhalation Risk) Mit2 Ventilated Balance Enclosure or Fume Hood Hazard2->Mit2 Mit3 N95/P100 Respirator (If outside VBE) Hazard2->Mit3 Hazard3 Bioactive Core (Systemic Toxicity) Hazard3->Mit1 Hazard3->Mit2 Hazard3->Mit4 Safe Safe Operational State Mit1->Safe Mit2->Safe Mit3->Safe Mit4->Safe

Causal mapping of chemical hazards to required PPE and engineering controls for safe handling.

Experimental Protocols: Handling & Decontamination

Trust in a safety protocol comes from its reproducibility and logical flow. The following step-by-step methodologies are designed as self-validating systems, ensuring that failure at one step is caught by the next.

Protocol A: Safe Handling & Weighing Workflow

Never handle N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine on an open bench.

  • Engineering Control Validation: Verify that the Fume Hood or Ventilated Balance Enclosure (VBE) has a face velocity between 0.4 and 0.6 m/s. Line the working surface with anti-static weighing paper to prevent the cyclopropanamine powder from clinging to surfaces via static charge.

  • Donning Sequence:

    • Wash hands and dry thoroughly.

    • Don the inner nitrile gloves (4 mil).

    • Don the knit-cuff lab coat, ensuring the cuffs are pulled over the inner gloves.

    • Don the outer nitrile gloves (8 mil), pulling them over the lab coat cuffs to create a seamless barrier.

    • Don chemical splash goggles.

  • Manipulation: Use a PTFE-coated (Teflon) spatula. The anti-static nature of PTFE prevents the amine powder from aerosolizing during transfer.

  • Transfer & Sealing: Weigh the compound directly into a tared, sealable vial. Cap the vial tightly inside the fume hood before transferring it to the bench or LC-MS/NMR room.

  • Doffing Sequence: Inside the fume hood, remove the outer gloves using the "beak method" (pinching the exterior to pull it inside out) to trap any microscopic dust. Dispose of the outer gloves in a designated hazardous solid waste bin.

Protocol B: Spill Response & Chemical Neutralization

If a spill occurs, we must neutralize the basicity of the cyclopropanamine to render it less volatile and less irritating before physical cleanup[1].

  • Isolation: Immediately evacuate the immediate area and lower the fume hood sash. If the spill is on the open bench, don an N95/P100 respirator immediately.

  • Chemical Neutralization: Do not sweep the dry powder, as this will aerosolize the active intermediate. Instead, carefully cover the powder with a weak acid absorbent (e.g., solid citric acid) or gently mist the area with a 1% Acetic Acid solution. Causality: The acid reacts with the secondary amine to form a non-volatile, water-soluble cyclopropanammonium salt.

  • Absorption: Place absorbent spill pads over the neutralized mixture. Press down gently; do not rub.

  • Secondary Decontamination: Wipe the area with soapy water to remove the aqueous salts, followed by a final wipe with 70% Isopropanol or Ethanol to dissolve any remaining unreacted organic residue.

  • Waste Segregation: Place all contaminated pads and PPE into a heavy-duty hazardous waste bag. Label explicitly as "Amine-Contaminated Solid Waste - Toxic."

Disposal Plan

Proper disposal prevents environmental contamination and dangerous cross-reactions in the waste stream.

  • Solid Waste: All empty vials, spatulas, and contaminated PPE (gloves, paper towels) must be collected in a rigid, leak-proof container lined with a hazardous waste bag.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, or DCM for assays), segregate the waste based on halogen content. Do not mix amine-containing waste with acidic waste streams (like concentrated HCl or Nitric acid) in bulk storage, as this can cause an exothermic neutralization reaction. Store in a clearly labeled "Non-Halogenated Organic Waste (Contains Amines)" carboy, unless halogenated solvents were used.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

Sources

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